molecular formula C26H30O13 B2853544 Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Katalognummer: B2853544
Molekulargewicht: 550.5 g/mol
InChI-Schlüssel: KEABDZDFSMGRQX-DWMQJYMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Liguiritigenin-7-O-beta-D-apiosyl-4'-O-beta-D-glucoside is a member of flavonoids and a glycoside.

Eigenschaften

IUPAC Name

(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEABDZDFSMGRQX-DWMQJYMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as Liquiritin apioside, is a flavanone glycoside predominantly isolated from the roots of Glycyrrhiza species, plants with a long history in traditional medicine.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and significant biological activities. With demonstrated antioxidant and anti-inflammatory properties, this molecule presents considerable interest for researchers in drug development, particularly in the context of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This guide synthesizes current knowledge, detailing its mechanism of action against oxidative stress and outlining validated experimental protocols for its study.

Chemical Identity and Structure

The foundational step in evaluating any bioactive compound is a precise understanding of its chemical identity.

Nomenclature and Identification
  • Systematic Name: (2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one[4]

  • Common Synonyms: Liquiritin apioside, Liguiritigeninyl-7-O-β-D-furanapiosyl-4'-O-β-D-glucopyranoside[1][5]

  • CAS Number: 199796-12-8[1][2][4]

  • Molecular Formula: C₂₆H₃₀O₁₃[1][2][4]

  • Molecular Weight: 550.51 g/mol [2][4]

Chemical Structure

The structure consists of a liguiritigenin flavanone aglycone linked to two distinct sugar moieties. A D-apiose sugar is attached at the 7-position of the A-ring, and a D-glucose sugar is attached at the 4'-position of the B-ring. This glycosylation pattern is critical to its solubility and bioavailability.

chemical_structure cluster_flavonoid This compound img img

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

Understanding the physical and chemical properties is essential for designing experimental protocols, including solvent selection and formulation for in vitro and in vivo studies.

Physical Characteristics
  • Appearance: White to yellow solid powder.[2][6]

  • Solubility: The compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][6][7] In vitro studies often utilize DMSO for stock solutions, with one source indicating solubility of ≥ 100 mg/mL.[2] For in vivo formulations, co-solvents such as PEG300, Tween-80, or SBE-β-CD may be required to achieve stable aqueous solutions.[2]

  • Storage: For long-term stability, the solid compound should be stored at 4°C, protected from light.[2] When in solvent, it is recommended to store aliquots at -80°C for up to 6 months or -20°C for 1 month to prevent degradation from repeated freeze-thaw cycles.[2]

Quantitative Data Summary

The following table summarizes key computed physicochemical properties, providing a predictive basis for its behavior in biological systems.

PropertyValueSource
Molecular Weight 550.509 g/mol [4][5]
Exact Mass 550.168640 Da[4][5]
LogP -0.85[5]
Boiling Point 889.4 ± 65.0 °C at 760 mmHg[5]
Density 1.6 ± 0.1 g/cm³[5]
pKa 12.66 ± 0.60 (Predicted)[6]
Polar Surface Area 204.83 Ų[5]

Natural Occurrence

This compound is a naturally occurring flavonoid.

  • Primary Sources: It is isolated from plants of the Leguminosae family, most notably from the roots of Glycyrrhiza uralensis Fisch. and Glycyrrhiza inflata.[1][2][3] These plants, commonly known as licorice, are foundational herbs in traditional Chinese medicine.[3][8]

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound, as indicated by current research, lies in its potent antioxidant and anti-inflammatory effects. It has been specifically investigated for its protective role against lung epithelial cell injury induced by oxidative stress, a key pathological feature of COPD.[1]

Core Mechanism: Attenuation of Oxidative Stress

The central mechanism involves a dual action: the suppression of pro-inflammatory cytokines and the enhancement of the cell's endogenous antioxidant defenses.[1]

  • Inhibition of Pro-inflammatory Cytokines: The compound directly targets and inhibits the expression of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β). These cytokines are key mediators of the inflammatory cascade initiated by stressors like cigarette smoke.[1]

  • Induction of Glutathione (GSH) Biosynthesis: By mitigating the inflammatory signaling, it promotes the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. This action restores the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage and subsequent apoptosis.[1]

mechanism_pathway CS Cigarette Smoke (Oxidative Stressor) Cytokines ↑ TNF-α & TGF-β Expression CS->Cytokines OxidativeStress ↑ Oxidative Stress (GSH Depletion) Cytokines->OxidativeStress Inflammation ↑ Pulmonary Inflammation Cytokines->Inflammation Injury Epithelial Cell Injury & Apoptosis OxidativeStress->Injury Inflammation->Injury LA Liguiritigenin-7-O-D-apiosyl -4'-O-D-glucoside LA->Cytokines Inhibits GSH ↑ Glutathione (GSH) Biosynthesis LA->GSH Induces GSH->OxidativeStress Neutralizes

Caption: Proposed mechanism for cytoprotective effects against oxidative stress.

Experimental Protocols & Workflows

The biological activities of this compound have been validated through rigorous in vitro and in vivo experimental models. The causality behind these protocols is to first establish a cellular model of injury that mimics a key aspect of a human disease (e.g., COPD) and then to use this model to test the compound's protective efficacy.

In Vitro Protocol: A549 Cell Model of Smoke-Induced Injury

This protocol serves to validate the compound's direct cytoprotective effects on human lung epithelial cells.

Objective: To determine if the compound protects A549 cells from cigarette smoke extract (CSE)-induced cytotoxicity, inflammation, and apoptosis.[1]

Methodology:

  • Cell Culture: Culture A549 human lung adenocarcinoma cells in appropriate media until they reach 80-90% confluency.

  • Treatment Groups:

    • Control (vehicle only)

    • CSE only

    • CSE + this compound (at various concentrations)

    • Compound only (to test for baseline toxicity)

  • Exposure: Treat cells with CSE and/or the compound for a predetermined time (e.g., 24 hours).

  • Endpoint Analysis:

    • Cytotoxicity: Measure cell viability using an MTT or similar assay.

    • Gene Expression: Quantify TNF-α and TGF-β mRNA levels using qRT-PCR.

    • Oxidative Stress: Measure intracellular GSH levels.

    • Apoptosis: Assess apoptosis using flow cytometry (e.g., Annexin V/PI staining).

in_vitro_workflow cluster_analysis Endpoint Analysis Start Culture A549 Cells Treatment Treat with CSE and/or Compound Start->Treatment Incubate Incubate (e.g., 24h) Treatment->Incubate Viability Viability Assay (MTT) Incubate->Viability qPCR Gene Expression (qRT-PCR) Incubate->qPCR GSH_Assay GSH Measurement Incubate->GSH_Assay Apoptosis Apoptosis Assay (Flow Cytometry) Incubate->Apoptosis

Caption: Workflow for the in vitro A549 cell-based assay.

In Vivo Protocol: Mouse Model of Smoke-Induced Lung Injury

This protocol validates the in vitro findings in a whole-organism model, providing data on efficacy, dosing, and physiological effects.

Objective: To assess the protective effects of the compound against cigarette smoke (CS)-induced pulmonary inflammation and injury in mice.[1]

Methodology:

  • Animal Model: Use ICR mice or a similar strain.

  • Acclimatization: Allow animals to acclimate for at least one week.

  • Treatment:

    • Administer the compound by oral gavage at various doses (e.g., 3, 10, and 30 mg/kg) one hour before smoke exposure.[1]

    • Expose mice to cigarette smoke for a set duration daily (e.g., 4 days).[1]

  • Sample Collection: 18 hours after the final CS exposure, euthanize the animals and collect samples.[1]

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BALF): Perform cell counts to quantify neutrophil and macrophage inflammation.

    • Histology: Prepare lung tissue sections and stain with H&E to assess inflammation and PAS to identify mucus-producing goblet cells.

    • Biochemical Assays: Homogenize lung tissue to measure levels of TNF-α, TGF-β, myeloperoxidase (MPO), and superoxide dismutase (SOD) activity.

in_vivo_workflow cluster_analysis Endpoint Analysis Start Acclimate ICR Mice Dosing Oral Gavage with Compound (3, 10, 30 mg/kg) Start->Dosing Exposure Cigarette Smoke Exposure (4 days) Dosing->Exposure 1h prior Wait Wait 18h Post-Exposure Exposure->Wait Euthanize Euthanize & Collect Samples Wait->Euthanize BALF BALF Cell Counts Euthanize->BALF Histo Lung Histology (H&E, PAS) Euthanize->Histo Biochem Tissue Biomarkers (TNF-α, TGF-β, MPO, SOD) Euthanize->Biochem

Caption: Workflow for the in vivo mouse model of lung injury.

Conclusion and Future Directions

This compound is a natural flavonoid with well-documented protective effects against oxidative stress-induced cellular injury.[1] Its mechanism, involving the suppression of key pro-inflammatory cytokines and the enhancement of endogenous antioxidant systems, makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory lung diseases.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to understand its behavior in the body.

  • Target Deconvolution: Identifying the specific upstream molecular targets responsible for the downregulation of TNF-α and TGF-β.

  • Broader Applications: Exploring its efficacy in other diseases driven by inflammation and oxidative stress.

  • Structural Confirmation: While commercial suppliers confirm its structure by NMR and MS, the public availability of detailed spectroscopic data would further support research efforts.[1]

References

The Occurrence and Isolation of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a significant flavanone glycoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into the primary natural reservoirs of this compound, outlines detailed methodologies for its extraction and purification, and provides a scientific rationale for its biosynthesis.

Section 1: Principal Natural Sources and Phytochemical Significance

This compound, also known as Liquiritin apioside, is predominantly found within the plant kingdom, specifically in species belonging to the Glycyrrhiza genus (licorice) of the Fabaceae family.[1][2] Notable plant sources include the roots of Glycyrrhiza uralensis Fisch. and Glycyrrhiza inflate.[1][2] These plants have a long history of use in traditional medicine, and their rich phytochemical profiles, abundant in flavonoids and triterpenoids, are the basis for their various biological activities.[3][4]

The presence of this specific glycoside is a key characteristic of certain licorice species, contributing to their overall chemical fingerprint and potential therapeutic effects. While other genera within the Fabaceae family, such as Desmodium, are known to be rich in a variety of flavonoids and glycosides, the confirmed primary source for this compound remains the Glycyrrhiza genus.[5][6][7]

Table 1: Confirmed Natural Sources of this compound

Plant SpeciesFamilyPlant Part
Glycyrrhiza uralensis Fisch.FabaceaeRoots[1][8]
Glycyrrhiza inflateFabaceaeRoots[2]

Section 2: Biosynthesis of Liguiritigenin Glycosides in Plants

The formation of this compound is a result of the intricate flavonoid biosynthetic pathway in plants.[9][10] This pathway begins with the general phenylpropanoid pathway, which converts the amino acid phenylalanine into p-coumaroyl-CoA.[11][12]

The subsequent steps, leading to the flavanone core and its glycosylation, are enzymatically controlled and crucial for the diversity of flavonoid structures observed in nature. The biosynthesis provides a rationale for why certain plant families, like Fabaceae, are prolific producers of these compounds.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcone Chalconaringenin p_Coumaroyl_CoA->Chalcone CHS Flavanone Liguiritigenin (4',7-Dihydroxyflavanone) Chalcone->Flavanone CHI Glycosylation1 Liguiritigenin-4'-O-D-glucoside Flavanone->Glycosylation1 UGT (Glucosylation at 4'-OH) Target_Molecule This compound Glycosylation1->Target_Molecule Apiosyltransferase (Apiosylation at 7-OH)

Caption: Generalized biosynthetic pathway of this compound.

Section 3: Extraction and Isolation Protocol

The isolation of this compound from its natural sources requires a multi-step approach involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for flavonoid isolation from Glycyrrhiza species.[8][13]

Extraction Workflow

Extraction_Workflow Start Dried and Powdered Glycyrrhiza Root Extraction Maceration with 80% Methanol Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Suspension Suspension in Water Crude_Extract->Suspension Partitioning Liquid-Liquid Partitioning (with Ethyl Acetate) Suspension->Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction (Enriched with Flavonoids) Partitioning->Ethyl_Acetate_Fraction Aqueous_Fraction Aqueous Fraction (Discarded or further analyzed) Partitioning->Aqueous_Fraction

Caption: Workflow for the extraction and initial fractionation of flavonoids.

Step-by-Step Methodology

1. Plant Material Preparation:

  • Obtain dried roots of Glycyrrhiza uralensis.
  • Grind the roots into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material in 80% aqueous methanol at room temperature for 24-48 hours with occasional agitation. A plant material to solvent ratio of 1:10 (w/v) is recommended.
  • Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.
  • Combine the methanolic extracts and filter to remove solid plant debris.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

3. Fractionation:

  • Suspend the crude extract in distilled water.
  • Perform liquid-liquid partitioning with an equal volume of ethyl acetate.
  • Separate the layers and collect the ethyl acetate fraction. Repeat this partitioning step three times.
  • Combine the ethyl acetate fractions and concentrate to dryness. This fraction will be enriched with flavonoids, including this compound.

4. Chromatographic Purification:

  • The ethyl acetate fraction can be subjected to various chromatographic techniques for the purification of the target compound. High-Performance Centrifugal Partition Chromatography (HPCPC) has been shown to be an effective method.[8][13]
  • HPCPC Parameters (Example):
  • Apparatus: Preparative HPCPC instrument.
  • Two-Phase Solvent System: A mixture of ethyl acetate-ethanol-water (e.g., 1:0.1:1, v/v/v) is a good starting point.[8][13] The optimal ratio may require empirical determination.
  • Procedure: Dissolve the dried ethyl acetate fraction in the solvent system. The lower phase is used as the mobile phase, and the upper phase as the stationary phase.
  • Detection: Monitor the eluent using a UV detector at a wavelength of approximately 276 nm.[8][13]
  • Collect the fractions corresponding to the peaks of interest.

Section 4: Analytical Characterization

Following purification, the identity and purity of this compound must be confirmed using modern analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single, sharp peak at a characteristic retention time under specific chromatographic conditions. Purity can be determined by peak area percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight determination and structural elucidation.The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C26H30O13 (550.17 g/mol ).[14] Fragmentation patterns can provide information about the glycosidic linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) Definitive structural elucidation.The NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous assignment of the structure, including the positions of the sugar moieties and their stereochemistry.

Section 5: Conclusion and Future Prospects

This guide has provided a comprehensive overview of the natural sources, biosynthesis, extraction, and characterization of this compound. The methodologies outlined herein are robust and based on established scientific literature, offering a solid foundation for researchers seeking to isolate and study this compound. Further research into the pharmacological activities of this specific glycoside is warranted, given the known biological effects of related flavonoids from Glycyrrhiza species. The development of optimized and scalable purification protocols will be crucial for facilitating these future investigations.

References

A Technical Guide to the Biosynthesis of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside in Glycyrrhiza

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside is a significant flavonoid glycoside found in the medicinal plant Glycyrrhiza (licorice), contributing to its pharmacological profile. The intricate biosynthetic pathway responsible for its creation involves a multi-step enzymatic process, beginning with the general phenylpropanoid pathway and culminating in sequential glycosylation events catalyzed by specific UDP-glycosyltransferases (UGTs). This guide provides an in-depth exploration of this pathway, synthesizing current research to offer a comprehensive resource for researchers, biochemists, and professionals in drug development. We will dissect the enzymatic logic, from the formation of the liquiritigenin backbone to the precise, stepwise attachment of glucose and the rare branched-chain sugar, apiose. This document details the key enzymes, the causality behind experimental validation techniques, and presents detailed protocols, positioning it as a critical reference for the study and potential bioengineering of this complex natural product.

Introduction: The Architectural Complexity of a Bioactive Flavonoid

The genus Glycyrrhiza is a cornerstone of traditional medicine, with its therapeutic effects largely attributed to a rich arsenal of secondary metabolites, including triterpenoid saponins and a diverse array of flavonoids.[1] Among these, this compound (also known as liquiritin apioside) stands out due to its unique diglycosidic structure, featuring both a common glucose moiety and a less common branched-chain pentose, D-apiose.[2][3] This structural complexity is not a random occurrence but the result of a highly regulated and specific enzymatic assembly line within the plant cells.

Understanding this pathway is paramount for several reasons. For drug development professionals, it opens avenues for metabolic engineering to enhance production yields in plant or microbial systems. For researchers, it provides a fascinating case study in the functional diversification of enzyme families and the evolution of complex metabolic pathways. This guide will illuminate the complete biosynthetic journey, from primary metabolism to the final intricate glycosylation steps.

Foundational Framework: The Phenylpropanoid Pathway and Liquiritigenin Formation

The biosynthesis of all flavonoids begins with the general phenylpropanoid pathway, a well-established metabolic route in higher plants.[4] The journey to the aglycone core, liquiritigenin, is a foundational prerequisite for the subsequent glycosylation events.

The process initiates with the aromatic amino acid L-phenylalanine . A series of core enzymes then constructs the C6-C3-C6 flavonoid backbone:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by attaching Coenzyme A, forming the critical precursor 4-coumaroyl-CoA.[5]

This activated precursor enters the flavonoid-specific branch. Chalcone Synthase (CHS) , a key rate-limiting enzyme, catalyzes a condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce a chalcone scaffold.[6] In licorice, Chalcone Reductase (CHR) acts in concert with CHS to form 6'-deoxychalcone, which is then isomerized by Chalcone Isomerase (CHI) to yield the flavanone, (2S)-liquiritigenin.[7] This flavanone is the central aglycone acceptor molecule for the subsequent glycosylation steps.

Liquiritigenin_Biosynthesis_Core Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid _4CL 4CL Cou->_4CL CouCoA 4-Coumaroyl-CoA CHS_CHR CHS + CHR CouCoA->CHS_CHR MalCoA 3x Malonyl-CoA MalCoA->CHS_CHR IsoLQ Isoliquiritigenin (a chalcone) CHI CHI IsoLQ->CHI LQ Liquiritigenin (a flavanone) PAL->Cin C4H->Cou _4CL->CouCoA CHS_CHR->IsoLQ CHI->LQ

Caption: Core biosynthetic pathway from L-Phenylalanine to the liquiritigenin aglycone.

The Glycosylation Cascade: A Two-Step Enzymatic Decoration

Glycosylation is a critical modification that enhances the solubility, stability, and bioactivity of flavonoids.[8] The biosynthesis of this compound occurs via a sequential, two-step glycosylation cascade. This ordered process is dictated by the substrate specificity of the involved UDP-glycosyltransferases (UGTs).

Step 1: Glucosylation at the 4'-Hydroxyl Position

The initial glycosylation event is the attachment of a glucose molecule to the 4'-hydroxyl group of the liquiritigenin B-ring. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), which utilizes UDP-glucose as the activated sugar donor.

Reaction: Liquiritigenin + UDP-glucose → Liquiritin (Liquiritigenin-4'-O-glucoside) + UDP

Several UGTs capable of this transformation have been identified in Glycyrrhiza uralensis. For instance, functional characterization studies involving heterologous expression in E. coli have demonstrated that enzymes like GuUGT2 exhibit high activity, catalyzing the formation of liquiritin from liquiritigenin.[9] The identification of these enzymes is a testament to the power of combining transcriptome mining with in vitro biochemical validation—a workflow that has become central to discovering novel biosynthetic genes.

Step 2: Apiosylation at the 7-Hydroxyl Position

The second and final step is the attachment of the unique branched-chain sugar, D-apiose, to the 7-hydroxyl group of the liquiritin A-ring. This is a highly specific reaction, as the enzyme must recognize the flavonoid glucoside as its acceptor substrate and utilize UDP-apiose as the sugar donor.

Reaction: Liquiritin + UDP-apiose → this compound + UDP

Recent research has successfully identified an apiosyltransferase from Glycyrrhiza uralensis, designated GuApiGT (UGT79B74) , which is involved in the biosynthesis of flavonoid apiosylglucosides.[10] This discovery was pivotal, as apiosyltransferases are less common than glucosyltransferases. The characterization of GuApiGT, alongside similar enzymes in parsley and celery, confirms the sequential nature of these pathways: glucosylation precedes apiosylation.[10] The enzyme specifically recognizes the glucoside intermediate (liquiritin) and transfers apiose to the 7-OH position, completing the synthesis of the target molecule.

Glycosylation_Pathway LQ Liquiritigenin UGT_Glc GuUGT2 (Glucosyltransferase) LQ->UGT_Glc UDPG UDP-Glucose UDPG->UGT_Glc Liquiritin Liquiritin (Liquiritigenin-4'-O-glucoside) UGT_Api GuApiGT (UGT79B74) (Apiosyltransferase) Liquiritin->UGT_Api UDPApi UDP-Apiose UDPApi->UGT_Api Final Liguiritigenin-7-O-D-apiosyl -4'-O-D-glucoside UGT_Glc->Liquiritin UGT_Api->Final

Caption: The two-step glycosylation cascade transforming liquiritigenin into the final product.

Synthesis of Activated Sugar Donors

The glycosylation reactions are entirely dependent on the availability of activated sugar donors. The biosynthesis of these nucleotide sugars is a critical, upstream component of the overall pathway.

  • UDP-Glucose: This is a central metabolite in plant cells, primarily formed from sucrose by the action of sucrose synthase or from glucose-1-phosphate by UDP-glucose pyrophosphorylase (UGPase).

  • UDP-Apiose: The biosynthesis of this branched-chain sugar donor is more specialized. It is formed from UDP-D-glucuronic acid in a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase (AXS) .[9] This enzyme requires NAD+ as a cofactor and converts UDP-D-glucuronic acid into a mixture of UDP-D-apiose and UDP-D-xylose. The UDP-D-glucuronic acid itself is produced from UDP-glucose by the enzyme UDP-glucose dehydrogenase (UGD).

Experimental Validation: A Technical Workflow

The elucidation of this biosynthetic pathway relies on a robust and logical experimental workflow. This self-validating system is designed to identify gene candidates and rigorously confirm their biochemical function.

Experimental_Workflow A 1. Transcriptome Mining (RNA-Seq of G. uralensis tissues) B 2. Candidate Gene Selection (Phylogenetic analysis, homology to known UGTs) A->B C 3. Gene Cloning & Vector Construction (Amplify ORF, ligate into expression vector, e.g., pET) B->C D 4. Heterologous Expression (Transform E. coli BL21(DE3), induce protein expression with IPTG) C->D E 5. Protein Purification (Affinity chromatography, e.g., Ni-NTA for His-tagged proteins) D->E F 6. In Vitro Enzyme Assay (Incubate protein with substrates: acceptor flavonoid + UDP-sugar) E->F G 7. Product Identification (HPLC, LC-MS/MS analysis to confirm product structure and mass) F->G H 8. Biochemical Characterization (Determine Km, Vmax, optimal pH, and temperature) G->H

Caption: Standard experimental workflow for the identification and characterization of UGTs.

Protocol: Functional Characterization of a Candidate UGT

This protocol outlines the key steps for verifying the function of a candidate glycosyltransferase, adapted from methodologies used in the characterization of Glycyrrhiza UGTs.[9]

1. Gene Cloning and Expression Vector Construction: a. Total RNA is extracted from the roots of G. uralensis. b. First-strand cDNA is synthesized using reverse transcriptase. c. The full-length open reading frame (ORF) of the candidate UGT gene is amplified via PCR using gene-specific primers. d. The PCR product is cloned into an E. coli expression vector (e.g., pET-28a) containing an N-terminal His-tag for purification. e. The construct sequence is verified by Sanger sequencing.

2. Heterologous Expression and Protein Purification: a. The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). b. A single colony is used to inoculate LB medium and grown at 37°C until the OD600 reaches 0.6-0.8. c. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. d. The culture is incubated at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility. e. Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. f. The recombinant His-tagged protein is purified from the soluble fraction using a Ni-NTA affinity chromatography column. g. Protein purity is assessed by SDS-PAGE.

3. In Vitro Enzyme Activity Assay: a. The standard reaction mixture (total volume of 100 µL) is prepared containing:

  • Tris-HCl buffer (100 mM, pH 7.5)
  • Acceptor substrate (e.g., 200 µM liquiritigenin or liquiritin) dissolved in DMSO.
  • UDP-sugar donor (e.g., 2 mM UDP-glucose or UDP-apiose).
  • Purified recombinant UGT enzyme (1-5 µg). b. The reaction is initiated by adding the enzyme and incubated at 30°C for 1-2 hours. c. The reaction is terminated by adding an equal volume of methanol. d. The mixture is centrifuged to precipitate the protein, and the supernatant is collected for analysis.

4. Product Analysis by HPLC and LC-MS: a. The reaction supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 column. b. A gradient elution method (e.g., water with 0.1% formic acid and acetonitrile) is used to separate the substrate from the product. c. The product peak is identified by comparing its retention time with that of an authentic standard (if available). d. The identity of the product is definitively confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which verifies that the molecular weight of the product matches the expected mass of the glycosylated flavonoid.

Quantitative Insights and Future Perspectives

While detailed kinetic data for the specific apiosyltransferase on a liquiritin substrate is still emerging, studies on related flavonoid UGTs provide valuable benchmarks. Kinetic parameters help quantify the efficiency and substrate preference of these enzymes.

Table 1: Representative Kinetic Parameters for Flavonoid UGTs

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source
GuUGT2Liquiritigenin15.80.12[9]
GuUGT2Isoliquiritigenin10.50.25[9]
PcGlcTApigenin26.50.041[10]
PcApiTApigenin-7-O-glucoside34.60.015[10]

Note: Data is illustrative of typical ranges for these enzyme classes. K_m (Michaelis constant) indicates substrate affinity (lower is higher), and k_cat (turnover number) indicates catalytic rate.

The complete elucidation of the this compound pathway provides a powerful toolkit for synthetic biology. By co-expressing the full complement of biosynthetic genes—from PAL to the final UGTs—in a microbial chassis like Saccharomyces cerevisiae or E. coli, it is now feasible to achieve de novo production of this complex flavonoid.[5] This approach bypasses the need for agricultural sourcing and allows for the production of high-purity compounds for pharmacological research and development. Further investigation into the regulatory networks controlling these genes in Glycyrrhiza will offer deeper insights for optimizing yields and engineering novel bioactive molecules.

References

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Introduction

This compound is a flavanone glycoside isolated from Glycyrrhizia inflate, a plant commonly known as licorice.[1] Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. While extensive research has been conducted on its aglycone, liquiritigenin, the specific glycoside form, this compound, presents a unique molecular structure that may influence its bioavailability, cellular uptake, and ultimately, its mechanism of action. This guide provides a comprehensive overview of the putative in vitro mechanisms of action of this compound, drawing upon the established activities of its core structure and related flavonoid glycosides. We will explore its potential role in modulating key signaling pathways involved in inflammation and oxidative stress, and provide detailed protocols for its investigation in a research setting.

Core Mechanistic Hypotheses: Anti-inflammatory and Antioxidant Effects

Based on the pharmacological profiles of structurally related flavonoids, the in vitro mechanism of action of this compound is likely centered around two interconnected activities: the suppression of pro-inflammatory signaling cascades and the enhancement of cellular antioxidant defenses.

Anti-inflammatory Mechanism via NF-κB Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α, IL-1β, and IL-6.

The aglycone, liquiritigenin, has been demonstrated to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. Specifically, liquiritigenin has been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a dose-dependent reduction in the production of iNOS, TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[2] It is therefore highly probable that this compound shares this fundamental mechanism.

Proposed Signaling Pathway for Anti-inflammatory Action

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation Compound Liguiritigenin-7-O-D-apiosyl -4'-O-D-glucoside Compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Compound Liguiritigenin-7-O-D-apiosyl -4'-O-D-glucoside Compound->Keap1_Nrf2 Induces dissociation ARE ARE Nrf2_n->ARE Binds Antioxidant_genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_genes Transcription Workflow A Cell Culture (e.g., RAW 264.7 Macrophages) B Determine Non-Toxic Concentration (MTT Assay) A->B C Pre-treat with Compound B->C D Induce Inflammation/Oxidative Stress (e.g., LPS) C->D E Measure Inflammatory Mediators (ELISA for Cytokines, Griess Assay for NO) D->E F Analyze Protein Expression & Phosphorylation (Western Blot for NF-κB & Nrf2 pathways) D->F G Analyze Gene Expression (qRT-PCR for iNOS, COX-2, HO-1, NQO1) D->G H Assess Nrf2 Nuclear Translocation (Immunofluorescence) D->H I Data Analysis & Interpretation E->I F->I G->I H->I

References

The Multifaceted Biological Activities of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a flavanone glycoside also known as liquiritin apioside, is a significant bioactive constituent isolated from the roots of Glycyrrhiza uralensis Fisch. and Glycyrrhizia inflate.[1][2][3] This complex flavonoid has garnered considerable attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth review of the current understanding of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, potential anti-cancer, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, elucidates underlying mechanisms of action, and provides detailed experimental protocols to facilitate further investigation into this promising natural compound.

I. Antioxidant and Anti-inflammatory Activities: A Core Competency

The most well-documented biological activities of this compound revolve around its potent antioxidant and anti-inflammatory properties. These effects have been particularly noted in the context of oxidative stress-induced cellular damage.

A. Mechanism of Action: Combating Oxidative Stress and Inflammation

This compound exerts its protective effects through a multi-pronged approach. A key mechanism is the induction of glutathione (GSH) biosynthesis, a critical endogenous antioxidant.[4] This is coupled with the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β).[4]

In studies investigating cigarette smoke-induced lung epithelial cell injury, this compound demonstrated a concentration-dependent prevention of cytotoxicity, depletion of GSH, and apoptosis in A549 cells.[4] In vivo studies in mice exposed to cigarette smoke showed that oral administration of this compound dose-dependently inhibited pulmonary neutrophil and macrophage inflammation.[4] Furthermore, it reduced the pulmonary release of TGF-β and TNF-α, decreased myeloperoxidase activity, and enhanced superoxide dismutase activity.[4]

While direct studies on the NF-κB pathway for the glycoside are limited, the aglycone, liquiritigenin, has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This provides a strong rationale for investigating a similar mechanism for this compound.

Signaling Pathway: Proposed Anti-inflammatory and Antioxidant Mechanism

G CS Cigarette Smoke (Oxidative Stress) TGFb_TNFa TGF-β & TNF-α Expression CS->TGFb_TNFa induces Inflammation Pulmonary Inflammation (Neutrophils, Macrophages) CS->Inflammation induces Oxidative_Damage Oxidative Damage & Apoptosis CS->Oxidative_Damage causes LA This compound LA->TGFb_TNFa inhibits LA->Inflammation inhibits GSH Glutathione (GSH) Biosynthesis LA->GSH induces SOD Superoxide Dismutase (SOD) Activity LA->SOD enhances TGFb_TNFa->Inflammation GSH->Oxidative_Damage protects against SOD->Oxidative_Damage protects against

Caption: Proposed mechanism of this compound in mitigating cigarette smoke-induced lung injury.

II. Potential Anti-Cancer Activity: An Emerging Area of Investigation

While research on the anti-cancer properties of this compound is still in its nascent stages, preliminary evidence and extensive studies on its aglycone, liquiritigenin, suggest a promising therapeutic potential.

A. Insights from Liquiritigenin and Related Flavonoids

Liquiritigenin has demonstrated anti-cancer effects across various malignancies by inducing apoptosis, preventing cell proliferation, and modulating key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[5] For instance, liquiritigenin has been shown to inhibit the proliferation of MCF-7 human breast cancer cells. One study noted that liquiritin apioside induced toxicity in human oral squamous cancer cell lines (HSC-2, HSC-3, HSC-4, and HL-60).[1] This suggests that the glycoside form may also possess direct cytotoxic effects on cancer cells.

Further research is imperative to delineate the specific anti-cancer mechanisms of this compound, including its effects on cell cycle arrest, apoptosis induction, and inhibition of metastasis in various cancer models.

Experimental Workflow: Investigating Anti-Cancer Effects

G start Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment with This compound start->treatment viability Cell Viability Assay (SRB Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (e.g., NF-κB, PI3K/Akt pathways) treatment->western end Data Analysis & Mechanistic Insights viability->end apoptosis->end western->end

Caption: A streamlined workflow for the in vitro evaluation of the anti-cancer properties of this compound.

III. Neuroprotective Potential: A Frontier of Discovery

The neuroprotective effects of this compound are an area of growing interest, largely extrapolated from studies on its aglycone and other related flavonoids.

A. Postulated Mechanisms of Neuroprotection

Licorice extracts and their active constituents have shown neuroprotective effects in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2] The neuroprotective actions are often attributed to their antioxidant and anti-inflammatory properties. For instance, liquiritin, a related glycoside, has been shown to exert neuroprotective effects against focal cerebral ischemia/reperfusion injury in mice through its antioxidant and anti-apoptotic properties.[6][7] Studies on other flavonoid glycosides have demonstrated neuroprotection by regulating microglial polarization and modulating signaling pathways like STAT3 and Nrf2.[8][9]

Given the established antioxidant and anti-inflammatory activities of this compound, it is plausible that it confers neuroprotection through similar mechanisms, including the scavenging of reactive oxygen species, inhibition of neuroinflammation, and modulation of neuronal apoptosis. However, direct experimental evidence for these effects is needed.

Signaling Pathway: Potential Neuroprotective Mechanisms

G Insult Neuronal Insult (e.g., Ischemia, Aβ toxicity) OxidativeStress Oxidative Stress Insult->OxidativeStress Neuroinflammation Neuroinflammation (Microglial Activation) Insult->Neuroinflammation Apoptosis Neuronal Apoptosis Insult->Apoptosis LA This compound LA->OxidativeStress inhibits LA->Neuroinflammation inhibits LA->Apoptosis inhibits Nrf2 Nrf2 Pathway LA->Nrf2 activates? NFkB NF-κB Pathway LA->NFkB inhibits? BDNF BDNF/TrkB Pathway LA->BDNF modulates? OxidativeStress->Apoptosis Neuroinflammation->Apoptosis Neuroprotection Neuroprotection Nrf2->Neuroprotection NFkB->Neuroinflammation BDNF->Neuroprotection

References

A Technical Guide to the Spectroscopic Characterization of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a flavanone glycoside isolated from medicinal plants such as Glycyrrhiza uralensis.[1] This document is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation, identification, and characterization of natural products. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to fully elucidate the structure of this complex molecule.

Introduction: The Importance of Structural Elucidation

This compound, also known as liquiritinapioside, belongs to the flavonoid class of secondary metabolites, which are widely recognized for their diverse pharmacological activities.[1] Accurate structural determination is the bedrock of understanding its bioactivity, mechanism of action, and potential therapeutic applications. Spectroscopic techniques, particularly NMR and MS, are indispensable tools in this endeavor, providing detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides the most definitive evidence for the structure of this compound. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional (2D) correlation experiments, allows for the unambiguous determination of the aglycone structure and the nature and attachment points of the sugar moieties. The data presented here is based on analysis in Methanol-d₄ (MeOD-d₄).

¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum reveals characteristic signals for the flavanone skeleton and the two sugar units. The signals in the aromatic region confirm the substitution pattern of the A and B rings of the liguiritigenin aglycone. The anomeric protons of the apiose and glucose units are readily identified by their characteristic chemical shifts and coupling constants.

Proton (Position) Chemical Shift (δ) in ppm Multiplicity & Coupling Constant (J) in Hz
H-57.78d, J = 8.4
H-2', H-6'7.42d, J = 8.4
H-3', H-5'7.11d, J = 8.4
H-66.71d, J = 8.4
H-86.55s
H-25.49dd, J = 12.0, 3.0
H-1'' (Apiose)5.21d, J = 2.4
H-1''' (Glucose)5.01d, J = 7.2
Sugar Protons4.20–3.40m
H-3a3.16dd, J = 16.8, 12.0
H-3b2.84dd, J = 16.8, 3.0

Table 1: ¹H-NMR (600 MHz, MeOD-d₄) data for this compound.

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum provides a count of all unique carbon atoms in the molecule, and their chemical shifts are indicative of their chemical environment (e.g., carbonyl, aromatic, aliphatic, glycosidic).

Carbon (Position) Chemical Shift (δ) in ppm
C-4191.2
C-7165.4
C-9164.8
C-4'158.4
C-5131.2
C-2', C-6'128.6
C-1'116.8
C-3', C-5'116.2
C-1'' (Apiose)111.4
C-6110.8
C-10104.2
C-1''' (Glucose)103.8
C-895.6
C-280.4
C-3'' (Apiose)79.8
C-3''' (Glucose)78.2
C-5''' (Glucose)77.4
C-2''' (Glucose)75.2
C-4'' (Apiose)74.6
C-4''' (Glucose)71.2
C-5'' (Apiose)65.8
C-6''' (Glucose)62.4
C-344.6

Table 2: ¹³C-NMR (150 MHz, MeOD-d₄) data for this compound.

2D-NMR for Structural Elucidation

While 1D NMR provides the initial data, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle.

  • COSY: This experiment identifies proton-proton couplings, which helps in tracing the connectivity within the flavanone rings and the individual sugar units.

  • HSQC: This experiment correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals.

  • HMBC: This is arguably the most critical experiment for determining the glycosylation sites. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, an HMBC correlation between the anomeric proton of the apiose unit (H-1'') and C-7 of the liguiritigenin aglycone confirms the attachment of the apiose at the 7-position. Similarly, a correlation between the anomeric proton of the glucose unit (H-1''') and C-4' of the aglycone confirms the glycosidic linkage at the 4'-position.

HMBC_Correlations cluster_liguiritigenin Liguiritigenin Aglycone cluster_sugars Sugar Moieties C7 C-7 C4_prime C-4' H1_apiose H-1'' (Apiose) H1_apiose->C7 HMBC H1_glucose H-1''' (Glucose) H1_glucose->C4_prime HMBC

Caption: Key HMBC correlations confirming glycosylation sites.

Mass Spectrometry (MS): Confirming Molecular Formula and Weight

Mass spectrometry provides the molecular weight and elemental composition of this compound.

Parameter Value
Molecular Formula C₂₆H₃₀O₁₃
Molecular Weight 550.51 g/mol
Exact Mass 550.1686 g/mol

Table 3: Molecular properties of this compound.[2]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar and thermally labile molecules like flavonoid glycosides. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z 551.1765 and adducts with sodium [M+Na]⁺ at m/z 573.1584 or potassium [M+K]⁺ at m/z 589.1324. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 549.1608 would be prominent.

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which is used to confirm the elemental composition. The experimentally determined exact mass should be within a few parts per million (ppm) of the calculated exact mass for the molecular formula C₂₆H₃₀O₁₃.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in an MS/MS experiment can further confirm the structure. The glycosidic bonds are typically labile and will cleave, resulting in fragment ions corresponding to the loss of the sugar moieties and providing evidence for the aglycone mass.

Experimental Protocols: A Self-Validating System

The following protocols outline the standard procedures for acquiring high-quality NMR and MS data for flavonoid glycosides.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution, which is particularly important for complex molecules with overlapping signals.

  • 1D NMR Experiments:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • 2D NMR Experiments:

    • Acquire a gCOSY (gradient-selected Correlation Spectroscopy) experiment to establish ¹H-¹H correlations.

    • Acquire a gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) experiment to determine one-bond ¹H-¹³C correlations.

    • Acquire a gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) experiment to identify long-range ¹H-¹³C correlations, which are crucial for connecting structural fragments and determining glycosylation sites.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) NMR_Spectrometer High-Field NMR (≥500 MHz) Sample_Prep->NMR_Spectrometer 1D_NMR 1D NMR Acquisition (¹H, ¹³C) NMR_Spectrometer->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Data_Processing Data Processing & Analysis 2D_NMR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: A typical workflow for NMR-based structural elucidation.

MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: Use an ESI-coupled mass spectrometer. For accurate mass measurements, a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer is required.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. This can be achieved through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Analyze the spectra to determine the m/z values of the molecular ion and fragment ions. Use the accurate mass data to calculate the elemental composition.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, combining detailed 1D and 2D NMR data with mass spectrometric information, provides an unambiguous structural elucidation of this compound. This level of characterization is fundamental for advancing the research and development of this natural product for potential therapeutic applications. The methodologies described herein represent a robust and self-validating approach to the structural determination of complex natural products.

References

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a flavanone glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical properties, mechanism of action, and experimental protocols related to this compound.

Core Compound Identification

  • Chemical Name: (2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one[1][2]

  • CAS Number: 199796-12-8[1][2][3][4][5]

  • Molecular Formula: C₂₆H₃₀O₁₃[1][2][4]

  • Molecular Weight: 550.51 g/mol [2][4]

Synonyms

This compound is also known by several synonyms in the literature and commercial databases:

  • Liquiritin apioside[3][6]

  • Liguiritigeninyl-7-O--D-furanapiosyl-4'-O--D-glucopyranoside[3]

  • CHEBI:189500[1][2]

  • HY-N2624[1]

  • (2S)-7-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy]-2-[4-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]phenyl]-2,3-dihydrochromen-4-one

Biochemical Profile and Therapeutic Potential

This compound is a naturally occurring flavonoid isolated from the roots of Glycyrrhiza uralensis Fisch., commonly known as licorice root.[1][3][7] As a member of the flavanone class of glycosides, it exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.[1][3][8]

Antioxidant Properties

The primary antioxidant mechanism of this compound is its ability to induce the biosynthesis of glutathione (GSH), a critical endogenous antioxidant.[1][3] This is particularly relevant in mitigating oxidative stress-induced cellular damage. For instance, in the context of lung epithelial cells exposed to cigarette smoke, this compound has been shown to protect against cytotoxicity by replenishing depleted GSH levels.[3][9]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are multifaceted. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β).[1][3] This cytokine inhibition is a key factor in its protective effects against inflammatory conditions.

Mechanism of Action: A Signaling Pathway Perspective

The therapeutic effects of this compound are underpinned by its modulation of specific intracellular signaling pathways.

Inhibition of Pro-inflammatory Cytokine Signaling

Cigarette smoke and other environmental insults can trigger an inflammatory cascade in lung epithelial cells, leading to the release of TNF-α and TGF-β. These cytokines, in turn, can induce cellular damage and apoptosis. This compound intervenes in this process by downregulating the expression of TNF-α and TGF-β mRNA, thereby reducing their protein levels and mitigating downstream inflammatory damage.[1][3]

G Cigarette Smoke Cigarette Smoke Lung Epithelial Cell Lung Epithelial Cell Cigarette Smoke->Lung Epithelial Cell TNF-α & TGF-β TNF-α & TGF-β Lung Epithelial Cell->TNF-α & TGF-β Inflammation & Apoptosis Inflammation & Apoptosis TNF-α & TGF-β->Inflammation & Apoptosis This compound This compound This compound->TNF-α & TGF-β Inhibits

Caption: Inhibition of Pro-inflammatory Cytokine Production.

Enhancement of the Endogenous Antioxidant System

Oxidative stress depletes intracellular glutathione (GSH), a key antioxidant. This compound counteracts this by inducing GSH biosynthesis. This restoration of the cellular antioxidant capacity helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.[1][3]

G Oxidative Stress Oxidative Stress GSH Depletion GSH Depletion Oxidative Stress->GSH Depletion Cellular Damage Cellular Damage GSH Depletion->Cellular Damage This compound This compound GSH Biosynthesis GSH Biosynthesis This compound->GSH Biosynthesis Induces GSH Biosynthesis->GSH Depletion Prevents

Caption: Enhancement of Glutathione (GSH) Biosynthesis.

Experimental Protocols

Extraction and Isolation from Glycyrrhiza uralensis

A validated method for the isolation of this compound from the roots of Glycyrrhiza uralensis involves High-Performance Centrifugal Partition Chromatography (HPCPC).[5][10]

Step-by-Step Methodology:

  • Preparation of Crude Extract:

    • Powdered roots of Glycyrrhiza uralensis are extracted with 80% aqueous ethanol using heat reflux.[10]

    • The resulting extract is filtered and concentrated in vacuo.[10]

  • HPCPC Separation:

    • A two-phase solvent system of ethyl acetate-ethanol-water (1:0.1:1, v/v/v) is employed.[5][10]

    • The crude extract is subjected to HPCPC.

    • Fractions are collected and monitored by UV detection at 276 nm.[5][10]

  • Purification and Identification:

    • The purity of the isolated compound is determined by High-Performance Liquid Chromatography (HPLC).[5][10]

    • The structure is confirmed using electrospray ionization mass spectrometry (ESI-MS).[5][10]

Analytical Quantification in Biological Matrices

A sensitive HPLC method has been developed for the quantification of related compounds, which can be adapted for this compound in rat plasma.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Plasma samples are deproteinized using acetonitrile.

    • Lipid-soluble impurities are removed by extraction with chloroform.[11]

  • HPLC Analysis:

    • Chromatographic separation is achieved on a C18 analytical column.[11]

    • The mobile phase typically consists of an acetonitrile and water gradient (containing 0.1% phosphoric acid).[11]

    • Detection is performed using a UV detector, with wavelength switching for optimal sensitivity.[11]

  • Method Validation:

    • The method should be validated for linearity, precision, accuracy, and recovery according to standard guidelines.[11]

Summary of Biological Activities

Biological ActivityModel SystemKey FindingsReference
Antioxidant A549 lung epithelial cellsPrevents cigarette smoke extract-induced cytotoxicity and GSH depletion.[3]
Anti-inflammatory A549 lung epithelial cellsInhibits the mRNA expression of TGF-β and TNF-α.[3]
Pulmonary Protection ICR mice exposed to cigarette smokeReduces pulmonary neutrophil and macrophage inflammation. Inhibits mucus-containing goblet cells in the airways.[3]

Conclusion

This compound is a promising natural compound with well-defined antioxidant and anti-inflammatory properties. Its mechanism of action, centered on the induction of GSH biosynthesis and the inhibition of pro-inflammatory cytokines, makes it a compelling candidate for further investigation in the context of inflammatory diseases, particularly those affecting the respiratory system. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore its therapeutic potential.

References

The Pharmacological Blueprint of Licorice Flavonoids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unearthing the Therapeutic Potential of Licorice

For millennia, the roots of the Glycyrrhiza species, commonly known as licorice, have been a cornerstone of traditional medicine across various cultures.[1] Beyond its characteristic sweetness, licorice harbors a complex arsenal of over 400 phytochemicals, with flavonoids emerging as a class of compounds possessing a remarkable spectrum of pharmacological activities.[1] These C6-C3-C6 skeleton-containing molecules, including chalcones, flavanones, isoflavans, and isoflavones, have garnered significant scientific attention for their potential as novel therapeutic agents against a myriad of human ailments, ranging from inflammatory disorders to cancer.[1][2]

This technical guide provides an in-depth exploration of the core pharmacological properties of licorice flavonoids, designed for researchers, scientists, and drug development professionals. Moving beyond a mere cataloging of effects, this document delves into the underlying molecular mechanisms, provides field-proven experimental protocols for their validation, and presents key quantitative data to inform future research and development endeavors.

I. Anti-inflammatory Properties: Quelling the Fire of Chronic Disease

Chronic inflammation is a key pathological driver of numerous diseases. Licorice flavonoids have demonstrated potent anti-inflammatory effects, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics.[3]

A. Key Anti-inflammatory Flavonoids and Their Mechanisms

The primary anti-inflammatory activity of licorice flavonoids is attributed to compounds such as licochalcone A, licochalcone B, isoliquiritigenin, and glabridin.[1] These molecules exert their effects through a multi-pronged approach, primarily by modulating key signaling pathways that orchestrate the inflammatory response.

A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][5] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] Licorice flavonoids, such as licochalcone A, have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[7]

Furthermore, licorice flavonoids modulate the Mitogen-Activated Protein Kinase (MAPK) pathway , which plays a crucial role in inflammation and cancer.[4][5] Key kinases in this pathway, including ERK1/2, p38, and JNK, are targeted by compounds like isoliquiritigenin and liquiritin, leading to the downregulation of inflammatory responses.[1]

B. Experimental Workflow: Assessing Anti-inflammatory Activity

A robust and reproducible method to evaluate the anti-inflammatory potential of licorice flavonoids is the quantification of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the licorice flavonoid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no flavonoid) and a negative control (no LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

C. Quantitative Data: Efficacy of Key Flavonoids
FlavonoidAssayCell LineIC50 ValueReference
Licochalcone ANitric Oxide ProductionRAW 264.7~20 µM[9]
Licochalcone APGE2 ProductionBV2 microglia2.52 µM[9]
Licochalcone AORAI1 Channel InhibitionT-lymphocytes2.97 ± 1.217 µM[2]
Licochalcone AKv1.3 Channel InhibitionT-lymphocytes0.83 ± 1.222 µM[2]
Licochalcone AKCa3.1 Channel InhibitionT-lymphocytes11.21 ± 1.07 µM[2]

Signaling Pathway: NF-κB Inhibition by Licochalcone A

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription LicoA Licochalcone A LicoA->IKK Inhibits DPPH_Assay start Start prepare_dpph Prepare 0.1 mM DPPH in Methanol start->prepare_dpph prepare_sample Prepare Flavonoid Serial Dilutions start->prepare_sample mix Mix 100 µL Flavonoid + 100 µL DPPH prepare_dpph->mix prepare_sample->mix incubate Incubate 30 min in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the anti-inflammatory properties of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a prominent flavanone glycoside isolated from the roots of Glycyrrhiza uralensis Fisch.[1][2]. Drawing upon established research into this compound and its close structural analogs, this document elucidates the molecular mechanisms underpinning its therapeutic potential. We will explore its modulatory effects on key inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this guide presents detailed, field-proven protocols for the in vitro evaluation of its anti-inflammatory efficacy, providing researchers and drug development professionals with a robust framework for future investigations.

Introduction: The Therapeutic Promise of a Natural Flavonoid

Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a growing interest in natural products. This compound, also known as liquiritin apioside, is a flavonoid that has demonstrated significant antioxidant and anti-inflammatory activities[1]. As a component of licorice root, a staple in traditional medicine, this molecule represents a compelling candidate for modern therapeutic development. This guide will dissect its anti-inflammatory actions from a mechanistic and methodological perspective.

Molecular Mechanism of Action: Targeting Key Inflammatory Hubs

The anti-inflammatory effects of this compound and its related flavonoids are primarily attributed to their ability to interfere with pro-inflammatory signaling pathways within immune cells, particularly macrophages. The activation of these pathways by stimuli such as bacterial lipopolysaccharide (LPS) leads to the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Liguiritigenin, the aglycone of the topic compound, has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα[3]. This action prevents the nuclear translocation of p65, thereby downregulating the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines[4]. It is highly probable that this compound employs a similar mechanism.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (P) IκBα->IKK Degradation p65 p65 NFkB_complex IκBα-p65 Complex p65_nuc p65 NFkB_complex->p65_nuc p65 Translocates LA Liguiritigenin-7-O-D- apiosyl-4'-O-D-glucoside LA->IKK Inhibits DNA DNA p65_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces caption Figure 1: Inhibition of the NF-κB Pathway.

Figure 1: Inhibition of the NF-κB Pathway.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes.

Studies on liquiritin, a closely related glycoside, have demonstrated its ability to inhibit the phosphorylation of JNK in LPS-stimulated macrophages[5]. By attenuating the activation of the JNK signaling cascade, liquiritin suppresses the expression of pro-inflammatory cytokines[5]. This suggests that this compound likely also modulates MAPK signaling to exert its anti-inflammatory effects.

MAPK_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activates JNK JNK Upstream_Kinases->JNK Activates p_JNK p-JNK JNK->p_JNK Phosphorylation (P) AP1 AP-1 (c-Jun) p_JNK->AP1 Translocates & Phosphorylates (P) LA Liguiritigenin-7-O-D- apiosyl-4'-O-D-glucoside LA->JNK Inhibits Phosphorylation p_AP1 p-AP-1 Pro_inflammatory_genes Pro-inflammatory Gene Expression p_AP1->Pro_inflammatory_genes Induces caption Figure 2: Modulation of the MAPK/JNK Pathway.

Figure 2: Modulation of the MAPK/JNK Pathway.

In Vitro Evaluation of Anti-inflammatory Activity

A robust and reproducible in vitro model is essential for characterizing the anti-inflammatory properties of test compounds. The LPS-stimulated RAW 264.7 murine macrophage cell line is a widely accepted model for this purpose[3][5][6].

Quantitative Assessment of Inflammatory Mediators

The following table summarizes the expected dose-dependent inhibitory effects of this compound on key inflammatory mediators, based on data from its close analog, liquiritin[5].

Inflammatory MediatorAssay MethodExpected OutcomeReference Compound
Nitric Oxide (NO)Griess AssayDose-dependent reduction in nitrite concentrationL-NMMA
TNF-αELISADose-dependent reduction in cytokine concentrationDexamethasone
IL-6ELISADose-dependent reduction in cytokine concentrationDexamethasone

Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A1 Culture RAW 264.7 cells A2 Seed cells in plates (96-well for Griess/ELISA, 6-well for Western Blot) A1->A2 B1 Pre-treat with this compound (various concentrations) for 1-2 hours A2->B1 B2 Stimulate with LPS (e.g., 1 µg/mL) B1->B2 C1 Incubate for a specified duration (e.g., 24h for Griess/ELISA, shorter times for Western Blot) B2->C1 D1 Collect Supernatant C1->D1 D2 Lyse Cells C1->D2 D3 Griess Assay (NO) D1->D3 D4 ELISA (TNF-α, IL-6) D1->D4 D5 Western Blot (p-p65, p-JNK, iNOS, COX-2) D2->D5 caption Figure 3: In Vitro Experimental Workflow.

Figure 3: In Vitro Experimental Workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the key experiments outlined above.

Cell Culture and LPS Stimulation
  • Cell Maintenance: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Plate the cells in appropriate culture plates (e.g., 96-well plates for viability and mediator assays, 6-well plates for protein analysis) and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response[3][5].

Nitric Oxide (NO) Production Measurement (Griess Assay)
  • Sample Collection: After a 24-hour incubation with the test compound and LPS, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison to a sodium nitrite standard curve.

TNF-α and IL-6 Measurement (ELISA)
  • Sample Collection: Collect the cell culture supernatant after 24 hours of treatment.

  • ELISA Procedure: Perform the enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used[7]. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Quantification: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After a shorter incubation period (e.g., 30-60 minutes for signaling proteins, 12-24 hours for iNOS/COX-2), wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-p65, phospho-JNK, iNOS, COX-2, and a loading control like β-actin).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound presents a compelling profile as a natural anti-inflammatory agent. Its demonstrated ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for its therapeutic potential. The protocols detailed in this guide offer a standardized approach for researchers to further quantify its efficacy and explore its nuanced interactions with the inflammatory cascade. Future in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising flavonoid.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, also known as liquiritin apioside, is a significant flavanone glycoside predominantly found in the roots of Glycyrrhiza species (licorice).[1] This compound, along with other related flavonoids, contributes to the pharmacological properties of licorice extracts, which are widely used in traditional medicine, food, and cosmetic industries. The therapeutic potential of liquiritin apioside, including its antioxidant and anti-inflammatory activities, necessitates a reliable and accurate analytical method for its quantification to ensure the quality, efficacy, and safety of raw materials and finished products.[2]

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in scientific principles and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Principle of the Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside from other components in the sample matrix. A C18 stationary phase is utilized, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and acidified water allows for the efficient separation and elution of the target compound. The quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a certified reference standard. The choice of a C18 column is standard for the separation of flavonoids due to their polarity.[5][6] The addition of an acid, such as phosphoric acid, to the mobile phase helps to suppress the ionization of phenolic hydroxyl groups in the flavonoid structure, resulting in sharper peaks and improved chromatographic resolution.[7][8]

Materials and Reagents

Material/Reagent Grade/Specification Supplier
Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside Reference StandardPurity ≥98%e.g., MedChemExpress[1], BioCrick[2]
AcetonitrileHPLC GradeFisher Scientific or equivalent
Orthophosphoric Acid (H₃PO₄)Analytical GradeSigma-Aldrich or equivalent
WaterHPLC/Milli-Q Grade---
MethanolHPLC GradeFisher Scientific or equivalent
Formononetin (Internal Standard, optional)Purity ≥98%Sigma-Aldrich or equivalent
Syringe Filters0.45 µm, PTFE or NylonMillipore or equivalent

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18)
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 35 minutes

Table 1: Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
08515
157030
254060
308515
358515

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution of Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Internal Standard (IS) Stock Solution (1000 µg/mL, optional): If using an internal standard, accurately weigh 10 mg of Formononetin and dissolve it in 10 mL of methanol. Add a fixed concentration of the IS to all standard and sample solutions. Formononetin is a suitable choice due to its structural similarity (isoflavone) to the analyte and its distinct retention time.

Sample Preparation (from Licorice Root Powder)
  • Extraction: Accurately weigh 1.0 g of finely powdered licorice root and place it in a 50 mL conical flask. Add 25 mL of 70% methanol.

  • Ultrasonic-Assisted Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath. This technique enhances the extraction efficiency by disrupting the plant cell walls.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.[7]

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (diluent), the standard solution, and a sample solution. The retention time of the analyte in the sample was compared with that of the standard. The peak purity was also assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks were present.

Linearity and Range

Linearity was determined by injecting the working standard solutions at five different concentration levels (e.g., 5, 10, 25, 50, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line. The validated range for this method is from 5 µg/mL to 100 µg/mL.

Accuracy

Accuracy was determined by the standard addition method. A known amount of the reference standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the expected sample concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts to assess the method's robustness under varied conditions.

The precision was expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Validation Data Summary

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria Result
Specificity No interference at the retention time of the analyte. Peak purity index > 0.99.Complies
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 5 - 1005 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.25%
LOD (µg/mL) Report Value0.5
LOQ (µg/mL) Report Value1.5

Visualizations

Experimental Workflow

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Licorice Powder Extraction Ultrasonic Extraction Sample->Extraction Standard Prepare Standard Solutions Filter_Standard Filter Standard Standard->Filter_Standard Centrifuge Centrifugation Extraction->Centrifuge Filter_Sample Filter Sample Centrifuge->Filter_Sample Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Overall workflow for the quantification of Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside.

Logical Relationship of Validation Parameters

validation cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Method HPLC-UV Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Linearity->Accuracy Linearity->Precision Linearity->LOD_LOQ

Caption: Interrelation of key validation parameters for the analytical method.

Conclusion

The HPLC-UV method described in this application note is simple, precise, accurate, and specific for the quantification of Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside in licorice root samples. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis of raw materials and finished products containing this bioactive flavonoid glycoside. The detailed protocol and validation data provide a reliable framework for researchers and industry professionals to implement this method in their laboratories.

References

Application Note: Quantitative Analysis of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a significant bioactive flavanone glycoside, in plant extracts. Primarily isolated from species of the Glycyrrhiza genus (licorice), this compound, also known as liquiritin apioside, is of considerable interest to researchers in natural product chemistry, pharmacology, and drug development.[1][2] The methodology detailed herein provides a comprehensive workflow, from sample preparation to validated UPLC-MS/MS analysis, ensuring accuracy, precision, and reliability for research and quality control applications.

Introduction: The Significance of this compound

This compound is a flavanone composed of the aglycone liquiritigenin linked to a diglycoside chain, specifically an apiosyl-glucoside moiety.[3] It is recognized as one of the principal flavonoid constituents in the roots and rhizomes of Glycyrrhiza uralensis Fisch. and other related licorice species.[4] Flavonoids from licorice are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antiviral properties.[5] Accurate quantification of specific glycosides like this compound is therefore critical for the chemical standardization of licorice-derived products and for pharmacokinetic studies that explore the bioavailability and metabolism of these complex molecules.[1][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for quantifying target analytes in complex botanical matrices.[1] This guide provides a detailed protocol leveraging Ultra-Performance Liquid Chromatography (UPLC) for high-resolution separation and a triple quadrupole mass spectrometer for definitive, targeted quantification using Multiple Reaction Monitoring (MRM).

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is key to method development.

PropertyValueSource
IUPAC Name (2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-onePubChem[3]
Molecular Formula C₂₆H₃₀O₁₃PubChem[3]
Molecular Weight 550.51 g/mol PubChem[3]
Monoisotopic Mass 550.16864101 DaPubChem[3]

Experimental Workflow Overview

The analytical process follows a logical sequence from raw plant material to final data analysis. Each step is optimized to ensure maximum recovery and analytical precision.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plant Material (e.g., Glycyrrhiza uralensis root) p2 Grinding & Homogenization p1->p2 p3 Optimized Solvent Extraction (Ultrasonic-Assisted) p2->p3 p4 Centrifugation & Filtration p3->p4 a1 UPLC Separation (C18 Reversed-Phase) p4->a1 a2 ESI Ionization (Negative Mode) a1->a2 a3 Tandem MS Detection (MRM Mode) a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Method Validation (ICH Q2(R1) Guidelines) d1->d2 d3 Reporting d2->d3

Caption: High-level workflow for the analysis of this compound.

Detailed Protocols

Plant Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

Rationale: Ultrasonic-assisted extraction is employed to enhance extraction efficiency by disrupting plant cell walls through acoustic cavitation, allowing for better solvent penetration and reduced extraction times and temperatures compared to conventional methods.[2][7] Ethanol is a common and effective solvent for extracting flavonoids from licorice.[1]

Protocol:

  • Grinding: Dry the plant material (e.g., Glycyrrhiza uralensis root) at 40°C until constant weight. Grind the dried material into a fine powder (approx. 80-mesh).

  • Extraction: Accurately weigh 2.0 g of the powdered sample into a 50 mL conical flask.

  • Solvent Addition: Add 40 mL of 95% ethanol (a 20:1 liquid-to-solid ratio).[1][2]

  • Ultrasonication: Place the flask in an ultrasonic bath. Perform the extraction under the following optimized conditions:

    • Temperature: 50°C[2]

    • Time: 40 minutes[2]

    • Frequency: 40 kHz

  • Centrifugation: After extraction, centrifuge the mixture at 4,000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

UPLC-MS/MS Analysis

Rationale: A reversed-phase C18 column is ideal for separating moderately polar compounds like flavonoid glycosides. The use of a formic acid modifier in the mobile phase aids in protonation/deprotonation, leading to better peak shapes and enhanced ionization efficiency in the mass spectrometer. A gradient elution is necessary to resolve the complex mixture of compounds typically found in licorice extracts.[1][4]

Protocol:

Chromatographic Conditions:

ParameterSetting
System UPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column Acquity UPLC BEH C₁₈ (2.1 x 100 mm, 1.7 µm)[1][8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.6 mL/min[1]
Column Temp. 45°C[1]
Injection Vol. 2 µL
Gradient Elution Time (min)
0.0
10.0
12.0
13.0
13.1
15.0

Mass Spectrometry Conditions:

ParameterSetting
System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
Ionization Mode Electrospray Ionization (ESI), Negative[1][8]
Capillary Voltage -4.5 kV
Source Temp. 550°C
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification and Confirmation:

The selection of MRM transitions is the cornerstone of quantitative MS/MS analysis, providing exceptional specificity. The precursor ion is the deprotonated molecule [M-H]⁻, and the product ion results from its fragmentation in the collision cell.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)Ion Transition Purpose
This compound549.3255.0 100-35Quantifier
This compound549.3417.1100-25Qualifier

Scientific Basis of the Methodology

The Logic of Fragmentation

The primary fragmentation pathway for this compound in negative ion mode involves the cleavage of the O-glycosidic bonds. The most abundant and stable product ion is the aglycone, liquiritigenin.[8][9]

  • Precursor Ion [M-H]⁻ (m/z 549.2): The intact molecule with a proton removed.

  • Product Ion (m/z 255.0): This corresponds to the [M-H-Apiosyl-Glucosyl]⁻ fragment, which is the deprotonated liquiritigenin aglycone. The neutral loss of the combined sugar moieties (132 + 162 = 294 Da) is the characteristic transition used for quantification due to its high intensity and specificity.[8]

  • Qualifier Ion (m/z 417.1): This fragment corresponds to the loss of the terminal apiose sugar [M-H-132]-, providing an additional point of confirmation for the analyte's identity.

Fragmentation cluster_frags Collision-Induced Dissociation (CID) parent Precursor Ion [M-H]⁻ m/z 549.2 Liguiritigenin-Apiosyl-Glucoside quant Quantifier Ion [M-H-Api-Glc]⁻ m/z 255.0 Liquiritigenin Aglycone parent:s->quant:quant  -294 Da (Apiose + Glucose) qual Qualifier Ion [M-H-Api]⁻ m/z 417.1 Liquiritigenin-Glucoside parent:s->qual:qual -132 Da (Apiose)

References

Protocol for the Structural Elucidation of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside is a flavanone glycoside first isolated from Glycyrrhizia inflata and also found in other related species such as Glycyrrhiza uralensis.[1][2][3] As a member of the flavonoid family, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of molecules. The precise structural characterization is a critical prerequisite for any further investigation into its biological function and potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the unabridged structural elucidation of complex natural products like this compound. This application note provides a comprehensive, step-by-step protocol for the complete NMR analysis of this compound, moving from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The causality behind each experimental choice is explained to provide a robust framework for researchers.

Principle of the Method

The structural elucidation of this compound by NMR is achieved through a systematic analysis of a suite of experiments. Initially, 1D ¹H and ¹³C NMR spectra provide an overview of the proton and carbon environments within the molecule. Subsequently, 2D correlation experiments, including Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to piece together the molecular framework. COSY reveals proton-proton spin coupling networks, HSQC correlates protons to their directly attached carbons, and HMBC identifies longer-range (2-3 bond) correlations between protons and carbons. Together, these experiments allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity between the liguiritigenin aglycone and the two sugar moieties (apiose and glucose), as well as the linkage points between the sugars.

Materials and Equipment

  • Sample: Isolated and purified this compound (5-10 mg)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD), 99.9% atom D

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • NMR Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution) equipped with a probe capable of performing 1D and 2D experiments.

Experimental Protocol

Part 1: Sample Preparation

A carefully prepared sample is paramount for acquiring high-quality NMR data.

  • Drying the Sample: Ensure the isolated this compound is free of residual solvents by drying it under high vacuum for several hours.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the dried sample.

  • Dissolving the Sample: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ or CD₃OD) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for flavonoid glycosides as it is an excellent solvent for polar compounds and allows for the observation of exchangeable protons (hydroxyl groups).

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube. Ensure the solvent height is sufficient to cover the NMR coil (typically around 4-5 cm).

  • Adding Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (δ 0.00 ppm).

Part 2: NMR Data Acquisition

The following is a recommended suite of NMR experiments for the complete structural elucidation.

  • ¹H NMR (Proton) Spectroscopy:

    • Purpose: To identify the number and types of protons in the molecule, their chemical environments, and their spin-spin coupling patterns.

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: 12-16 ppm

      • Number of Scans: 16-64 (signal-to-noise dependent)

      • Relaxation Delay (d1): 1-2 s

  • ¹³C NMR (Carbon) Spectroscopy:

    • Purpose: To determine the number of unique carbon atoms in the molecule and their chemical environments (e.g., carbonyl, aromatic, aliphatic, glycosidic).

    • Typical Parameters:

      • Pulse Program: zgpg30 (with proton decoupling)

      • Spectral Width: 200-220 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 s

  • 2D COSY (Correlation SpectroscopY):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for establishing the spin systems within the aglycone and the sugar rings.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (F1 and F2): Same as ¹H NMR

      • Number of Increments (F1): 256-512

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and their directly attached carbon atoms. This allows for the direct assignment of carbon signals based on their attached proton's chemical shift.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Spectral Width (F2 - ¹H): Same as ¹H NMR

      • Spectral Width (F1 - ¹³C): Same as ¹³C NMR

      • Number of Increments (F1): 128-256

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the individual spin systems identified by COSY and for determining the glycosylation linkages.

    • Typical Parameters:

      • Pulse Program: hmbcgpndqf

      • Spectral Width (F2 - ¹H): Same as ¹H NMR

      • Spectral Width (F1 - ¹³C): Same as ¹³C NMR

      • Long-range coupling delay optimized for J = 8 Hz.

Data Analysis and Structural Elucidation

The following section outlines the logical workflow for interpreting the acquired NMR data to deduce the structure of this compound.

Workflow for Spectral Interpretation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Assembly H1 ¹H NMR Aglycone Identify Aglycone Fragments H1->Aglycone Proton signals & couplings Sugars Identify Sugar Moieties H1->Sugars Anomeric protons C13 ¹³C NMR C13->Aglycone Carbon signals C13->Sugars Sugar carbons COSY COSY COSY->Aglycone ¹H-¹H spin systems COSY->Sugars Sugar proton networks HSQC HSQC HSQC->Aglycone ¹H-¹³C one-bond correlations HSQC->Sugars ¹H-¹³C one-bond correlations HMBC HMBC Linkage Determine Glycosidic Linkages HMBC->Linkage Long-range ¹H-¹³C correlations Aglycone->Linkage Sugars->Linkage Structure Assemble Final Structure Linkage->Structure

Caption: Workflow for NMR-based structural elucidation.

Expected NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on published data for structurally related compounds. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
Liguiritigenin Aglycone
25.45dd12.0, 3.0
3ax2.75dd16.8, 3.0
3eq3.30dd16.8, 12.0
57.75d8.8
66.60dd8.8, 2.4
86.45d2.4
2'7.35d8.4
3'7.05d8.4
5'7.05d8.4
6'7.35d8.4
Apiose Moiety
1''5.10d2.0
2''4.05d2.0
3''3.80s
4''a3.60d9.6
4''b3.95d9.6
5''3.50s
Glucose Moiety
1'''4.90d7.6
2'''3.45m
3'''3.40m
4'''3.35m
5'''3.25m
6'''a3.70m
6'''b3.55m

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

PositionδC (ppm)
Liguiritigenin Aglycone
279.5
342.5
4191.0
5128.0
6110.5
7163.0
8103.0
9164.5
10114.0
1'130.5
2'128.5
3'115.0
4'158.0
5'115.0
6'128.5
Apiose Moiety
1''109.0
2''76.5
3''79.0
4''74.0
5''64.0
Glucose Moiety
1'''100.5
2'''73.5
3'''77.0
4'''70.0
5'''76.8
6'''61.0
Key HMBC Correlations for Structural Connectivity

The HMBC spectrum is pivotal for confirming the overall structure. The following diagram illustrates the critical correlations that establish the glycosylation pattern.

G cluster_mol This compound Aglycone Liguiritigenin Apiose Apiose Glucose Glucose H1_apiose H-1'' (Apiose) C7_aglycone C-7 (Aglycone) H1_apiose->C7_aglycone ³J(H,C) H1_glucose H-1''' (Glucose) C4_aglycone C-4' (Aglycone) H1_glucose->C4_aglycone ³J(H,C)

Caption: Key HMBC correlations establishing glycosidic bonds.

  • A correlation between the anomeric proton of the apiose moiety (H-1'') and the C-7 carbon of the liguiritigenin aglycone confirms the attachment of the apiose sugar at the 7-hydroxyl position.

  • A correlation between the anomeric proton of the glucose moiety (H-1''') and the C-4' carbon of the liguiritigenin aglycone establishes the linkage of the glucose sugar at the 4'-hydroxyl position.

Conclusion

This application note provides a detailed and robust protocol for the comprehensive NMR analysis of this compound. By following the outlined steps for sample preparation, data acquisition, and systematic spectral interpretation, researchers can confidently elucidate and verify the structure of this and other related flavonoid glycosides. The application of this multi-faceted NMR approach ensures the scientific integrity of the structural assignment, which is a fundamental requirement for advancing the study of natural products in drug discovery and development.

References

Application Notes and Protocols: In Vitro Cell-Based Assays for Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Flavonoid Glycoside

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, also known as Liquiritin apioside, is a flavanone glycoside isolated from the roots of Glycyrrhiza uralensis Fisch.[1] As a member of the flavonoid family, this compound is of significant interest for its potential therapeutic properties, which are believed to include antioxidant and anti-inflammatory effects. Preclinical evidence suggests that its mechanism of action involves the modulation of key signaling pathways related to inflammation and oxidative stress, such as the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β), and the induction of glutathione (GSH) biosynthesis.[1]

These application notes provide a comprehensive guide for researchers to investigate the bioactivity of this compound using a suite of robust in vitro cell-based assays. The protocols herein are designed to be self-validating and are grounded in established scientific principles, enabling the elucidation of this compound's anti-inflammatory, antioxidant, and neuroprotective potential.

Compound Profile: this compound
PropertyValueSource
Molecular Formula C₂₆H₃₀O₁₃--INVALID-LINK--[1]
Molecular Weight 550.51 g/mol --INVALID-LINK--[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.--INVALID-LINK--[3]
CAS Number 199796-12-8--INVALID-LINK--[1]
PART 1: Foundational Assays - Cytotoxicity Assessment

Rationale: Before assessing the bioactivity of any compound, it is imperative to determine its cytotoxic profile. This ensures that the observed effects in subsequent functional assays are not merely a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the non-toxic concentration range of this compound on the selected cell lines.

Materials:

  • Cell line of choice (e.g., RAW 264.7, A549, SH-SY5Y)

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well (for RAW 264.7) or 5 x 10⁴ cells/well (for A549, SH-SY5Y) in 100 µL of complete medium.[5] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation & Treatment:

    • Prepare a 100 mM stock solution of the compound in DMSO.

    • Perform serial dilutions in serum-free culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM.

    • Include an untreated control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the old medium from the cells and add 100 µL of the diluted compound to each well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. Viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation: Cytotoxicity Profile

Concentration (µM)Cell Line: RAW 264.7 % Viability (±SD)Cell Line: A549 % Viability (±SD)Cell Line: SH-SY5Y % Viability (±SD)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 5.5
1
10
25
50
100
200
PART 2: Core Bioactivity - Anti-inflammatory Assays

Rationale: Chronic inflammation is a key driver of many diseases. Macrophages, such as the RAW 264.7 cell line, are central players in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce inflammatory mediators including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[5][6] These assays will determine if the compound can suppress this inflammatory response. The underlying mechanism often involves the NF-κB signaling pathway, which controls the transcription of many pro-inflammatory genes.[7]

Experimental Workflow: Anti-inflammatory Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Endpoint Analysis seed Seed RAW 264.7 cells in 96-well or 6-well plates adhere Incubate overnight (Allow adherence) seed->adhere pretreat Pre-treat with non-toxic concentrations of compound adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate griess Griess Assay (NO in supernatant) stimulate->griess 24h incubation elisa ELISA (TNF-α, IL-6 in supernatant) stimulate->elisa 24h incubation western Western Blot (NF-κB pathway proteins from cell lysate) stimulate->western 30-60 min incubation

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 2: Nitric Oxide (NO) Production via Griess Assay

Objective: To quantify the effect of the compound on LPS-induced NO production in RAW 264.7 macrophages.

Procedure:

  • Cell Culture & Treatment: Follow steps 1 & 2 from the MTT assay protocol, seeding RAW 264.7 cells in a 96-well plate. Pre-treat cells with non-toxic concentrations of the compound for 1 hour.[5] Then, stimulate with 1 µg/mL LPS for 24 hours.[5]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Prepare a standard curve using sodium nitrite to determine the nitrite concentration in the samples, which reflects NO production.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To measure the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Procedure:

  • Cell Culture & Supernatant Collection: Culture and treat cells as described for the Griess Assay (Protocol 2). Collect the supernatant for analysis.

  • ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher Scientific). A general protocol is as follows:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6.

    • Block the plate to prevent non-specific binding.

    • Add standards and collected cell culture supernatants to the wells.

    • Add a biotinylated detection antibody specific for the target cytokine.

    • Add a streptavidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Data Presentation: Anti-inflammatory Effects

TreatmentNO Conc. (µM) (±SD)TNF-α Conc. (pg/mL) (±SD)IL-6 Conc. (pg/mL) (±SD)
Control (Untreated)
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)
LPS + Compound (Z µM)
Protocol 4: NF-κB Pathway Analysis by Western Blot

Objective: To investigate if the compound inhibits the activation of the NF-κB pathway by assessing the phosphorylation and degradation of key proteins.

Rationale for Protein Selection: In the canonical NF-κB pathway, stimulation leads to the phosphorylation and subsequent degradation of the inhibitor protein IκBα. This releases the p65/p50 NF-κB dimer, allowing p65 to be phosphorylated and translocate to the nucleus to activate gene transcription.[7][8] Therefore, measuring the levels of phosphorylated IκBα (p-IκBα), total IκBα, and phosphorylated p65 (p-p65) provides a clear indication of pathway activation.

Procedure:

  • Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes).[5]

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies specific for p-p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent signaling IκBα_p65 IκBα p65 p50 IKK->IκBα_p65 Phosphorylates IκBα p_IκBα p-IκBα IκBα_p65->p_IκBα p65_p50 p65 p50 IκBα_p65->p65_p50 Release Proteasome Proteasome Degradation p_IκBα->Proteasome Ubiquitination p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocation DNA DNA (κB site) p65_p50_nuc->DNA Binds Transcription Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Transcription Compound This compound Compound->IKK Inhibition?

Caption: The NF-κB signaling pathway and potential inhibition point.

PART 3: Core Bioactivity - Antioxidant Assays

Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[10][11] Under stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes.[12] This assay measures the ability of the compound to activate this protective pathway. The human lung adenocarcinoma cell line A549 is a relevant model, especially given the compound's known protective effects against cigarette smoke-induced injury.[1]

Protocol 5: Nrf2/ARE Luciferase Reporter Assay

Objective: To quantify the activation of the Nrf2/ARE pathway by the compound.

Principle: This assay uses a cell line (e.g., HEK293 or A549) stably transfected with a reporter plasmid. The plasmid contains the firefly luciferase gene under the control of a promoter with multiple ARE sequences. Nrf2 activation leads to luciferase expression, and the resulting luminescence is proportional to Nrf2 activity.[13][14]

Procedure:

  • Cell Culture: Seed A549-ARE reporter cells (or co-transfect A549 cells with an ARE-luciferase reporter and a control Renilla luciferase vector) in a 96-well white, clear-bottom plate.[15] Allow to adhere overnight.

  • Compound Treatment: Treat cells with various non-toxic concentrations of the compound for 16-24 hours.[15] Include an untreated control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Induction of Oxidative Stress (Optional): To test for protective effects, pre-treat cells with the compound for a few hours, then add an oxidative stressor like Cigarette Smoke Extract (CSE) or H₂O₂ for the remainder of the incubation.

    • CSE Preparation: Bubble the smoke from 1-2 cigarettes through 10 mL of serum-free medium at a controlled rate.[16][17] Sterile-filter the resulting solution (defined as 100% CSE) and dilute for cell treatment.

  • Cell Lysis: After incubation, wash the cells with PBS and add reporter lysis buffer.

  • Luminescence Measurement: Following the manufacturer's protocol for a dual-luciferase assay system (e.g., Promega), measure the firefly and Renilla luciferase activities in a luminometer.[15]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

    • Express the results as fold induction relative to the vehicle-treated control cells.

Data Presentation: Nrf2/ARE Activation

TreatmentNormalized Luciferase Activity (Fold Induction ±SD)
Vehicle Control1.0 ± 0.1
Positive Control (Sulforaphane)
Compound (X µM)
Compound (Y µM)
Compound (Z µM)
CSE (5%)
CSE (5%) + Compound (Y µM)
PART 4: Exploratory Assays - Neuroprotection

Rationale: Oxidative stress is a major contributor to neurodegenerative diseases.[3] The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuroprotective effects.[11][18] By differentiating these cells into a more mature neuron-like phenotype and then inducing oxidative stress with an agent like hydrogen peroxide (H₂O₂), we can assess the compound's ability to protect neuronal cells from damage.

Protocol 6: Neuroprotection Against Oxidative Stress

Objective: To evaluate the protective effect of the compound against H₂O₂-induced cell death in differentiated SH-SY5Y cells.

Procedure:

  • Cell Differentiation:

    • Culture SH-SY5Y cells in a medium containing 10 µM retinoic acid (RA) for 5-7 days to induce differentiation into a neuronal phenotype.[11][19] Differentiated cells will exhibit reduced proliferation and extended neurites.

  • Cell Seeding & Treatment: Seed the differentiated SH-SY5Y cells in a 96-well plate. Pre-treat with non-toxic concentrations of the compound for 24 hours.

  • Induction of Oxidative Stress: Add H₂O₂ (e.g., 100-200 µM, concentration to be optimized) to the wells for a further 24 hours to induce oxidative cell death.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

Data Presentation: Neuroprotective Effects

Treatment% Cell Viability (vs. Untreated Control) (±SD)
Control (Untreated)100 ± 6.1
H₂O₂ (150 µM)
H₂O₂ + Compound (X µM)
H₂O₂ + Compound (Y µM)
H₂O₂ + Compound (Z µM)
Conclusion

The suite of assays detailed in these application notes provides a robust framework for characterizing the biological activities of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, antioxidant, and neuroprotective properties, researchers can generate high-quality, reproducible data. This will, in turn, illuminate the compound's mechanisms of action and build a strong foundation for further investigation in drug development programs. The causality-driven approach, from initial viability screening to mechanistic pathway analysis, ensures that the generated data is both reliable and insightful.

References

Application Notes & Protocols: Evaluating the Antioxidant Activity of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside for the assessment of antioxidant activity. We delve into the scientific rationale behind its antioxidant mechanism and present detailed, validated protocols for both cell-free and cell-based antioxidant assays. This guide is structured to provide not only step-by-step instructions but also the critical scientific context necessary for robust experimental design, execution, and data interpretation.

Introduction and Scientific Rationale

This compound is a flavanone glycoside predominantly isolated from the roots of licorice species such as Glycyrrhiza uralensis and Glycyrrhiza inflata[1][2][3]. As a member of the flavonoid family, it is part of a class of compounds renowned for a wide array of biological activities, with antioxidant and anti-inflammatory properties being among the most prominent[4][5].

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic diseases[6][7]. Flavonoids, including this compound, exert their antioxidant effects primarily through two mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the flavonoid structure can donate a hydrogen atom to quench free radicals, thereby terminating the oxidative chain reaction.[5]

  • Single Electron Transfer (SET): Flavonoids can donate an electron to reduce highly reactive radicals to more stable forms.[8]

The glycosidic moieties (apiose and glucose) attached to the liguiritigenin core significantly influence the compound's solubility and bioavailability, which are critical parameters for its efficacy in biological systems. Specifically, this compound, also known as Liquiritin apioside, has been shown to exhibit protective effects against oxidative stress by inducing the biosynthesis of glutathione (GSH), a key endogenous antioxidant[1].

This guide outlines protocols for three standard assays to characterize its antioxidant potential: the DPPH and ABTS assays, which are rapid chemical screening methods, and the Cellular Antioxidant Activity (CAA) assay, which provides a more biologically relevant assessment by accounting for cellular uptake and metabolism[9][10].

Physicochemical Properties
PropertyValueSource
IUPAC Name (2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one[11]
Molecular Formula C₂₆H₃₀O₁₃[2][11]
Molecular Weight 550.51 g/mol [2][11]
CAS Number 199796-12-8[1][12]
Appearance White to yellow solid[2]

Essential Preliminary Step: Stock Solution Preparation

Accurate and consistent preparation of the test compound is fundamental to reproducible results. This compound exhibits poor solubility in water but is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. For cell-based assays, it is critical to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol for 100 mM DMSO Stock Solution:

  • Weigh: Accurately weigh 5.51 mg of this compound (MW: 550.51).

  • Dissolve: Add 100 µL of high-purity, anhydrous DMSO.

  • Mix: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs[2].

  • Store: Aliquot the stock solution into small-volume, light-protecting tubes to prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months[2].

Working Solution Preparation:

  • For all assays, prepare fresh serial dilutions of the 100 mM stock solution in the appropriate assay buffer or cell culture medium immediately before use.

Protocol I: DPPH Radical Scavenging Assay (Cell-Free)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a SET/HAT-based method. DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at ~517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, stable, and yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance[13][14].

DPPH_Principle DPPH DPPH• (Violet Radical) Reduced_DPPH DPPH-H (Yellow, Reduced) DPPH->Reduced_DPPH + H• from LA-G Compound LA-G (Antioxidant) Oxidized_Compound LA-G• (Oxidized) Compound->Oxidized_Compound - H• CAA_Workflow cluster_prep Preparation cluster_treatment Treatment & Loading cluster_induction Induction & Measurement cluster_analysis Data Analysis seed_cells Seed HepG2 Cells in 96-well plate treat_cells Treat cells with LA-G (1 hr incubation) seed_cells->treat_cells prep_compound Prepare LA-G dilutions prep_compound->treat_cells load_probe Load cells with DCFH-DA probe treat_cells->load_probe add_initiator Add AAPH (ROS generator) load_probe->add_initiator read_plate Kinetic Fluorescence Read (Ex: 485 nm, Em: 538 nm) add_initiator->read_plate calc_auc Calculate Area Under Curve (AUC) read_plate->calc_auc calc_caa Calculate CAA units calc_auc->calc_caa

References

Application Notes & Protocols for the Ultrasound-Assisted Extraction of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient extraction of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside from its primary botanical source, the roots of Glycyrrhiza uralensis Fisch. (licorice).[1][2] This flavanone glycoside, a significant bioactive constituent, is notable for its antioxidant properties.[1] We present a detailed protocol employing Ultrasound-Assisted Extraction (UAE), a green and efficient technique that enhances extraction yields while minimizing processing time and solvent consumption.[3][4][5] The application note elucidates the scientific principles of UAE, offers a step-by-step experimental protocol, and includes methodologies for the quantification of the target compound using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Scientific Rationale

This compound is a flavanone glycoside with the molecular formula C26H30O13.[2][6] Its extraction from the dense cellular matrix of licorice root presents a classic challenge in phytochemistry. Traditional methods like maceration or Soxhlet extraction are often hampered by long extraction times, high energy consumption, and the potential for thermal degradation of thermolabile compounds.

Ultrasound-Assisted Extraction (UAE) emerges as a superior alternative by leveraging the power of acoustic cavitation.[3] This phenomenon, induced by high-frequency sound waves (>20 kHz), generates, grows, and implosively collapses microscopic bubbles in the solvent.[3][7] The collapse of these bubbles creates localized hot spots with temperatures reaching up to 5000 K and pressures up to 1000 atm, along with powerful shear forces and micro-jets.[3][7] This intense energy disrupts the plant cell walls, a process known as sonoporation, and enhances mass transfer of the intracellular contents into the solvent.[8] The result is a rapid and efficient extraction process.[3][5]

The choice of solvent is critical. Ethanol is often preferred due to its high affinity for phenolic compounds, its status as a GRAS (Generally Recognized as Safe) solvent, and its renewable sourcing.[7] The polarity of the solvent can be fine-tuned with water to optimize the extraction of glycosylated flavonoids like our target compound.

This protocol has been designed to be a self-validating system, where the principles of UAE are practically applied and the outcomes are quantitatively assessed.

Materials and Equipment

Reagents and Consumables
  • Dried Glycyrrhiza uralensis root powder (particle size < 40 mesh)

  • Ethanol (95%, HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Ultrapure water

  • This compound analytical standard (>98% purity)

  • Syringe filters (0.45 µm, PTFE)

Equipment
  • Ultrasonic bath or probe system with adjustable power, temperature, and time settings

  • Analytical balance

  • Grinder/mill

  • Mechanical shaker

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and standard laboratory glassware

Experimental Protocols

Sample Preparation
  • Grinding: Grind the dried roots of Glycyrrhiza uralensis to a fine powder.

  • Sieving: Pass the powder through a 40-mesh sieve to ensure a uniform particle size, which facilitates consistent extraction.

  • Drying: Dry the powdered sample in an oven at 60°C to a constant weight to remove residual moisture. Store in a desiccator until use.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a starting point and can be optimized using methodologies like Response Surface Methodology (RSM).[9][10][11]

  • Aliquotting: Accurately weigh 1.0 g of the dried licorice root powder and place it into a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add 25 mL of 75% ethanol to the flask. This solid-to-liquid ratio of 1:25 is a common starting point for optimizing flavonoid extraction from licorice.[12]

  • Ultrasonication: Place the flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Parameter Settings: Set the ultrasonic parameters as follows:

    • Power: 350 W[12]

    • Temperature: 50°C

    • Time: 25 minutes[12]

  • Post-Extraction: After ultrasonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Decant the supernatant. For exhaustive extraction, the residue can be re-extracted under the same conditions, and the supernatants pooled.

  • Concentration: Concentrate the extract using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) for subsequent HPLC analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Quantification Protocol
  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-25 min, 18-60% A; 25-26 min, 60-18% A; 26-35 min, 18% A.[13]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 276 nm (based on the flavanone structure)

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).[14]

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered sample extract.

  • Quantification: Determine the concentration of the target compound in the sample by interpolating its peak area on the calibration curve. The final yield can be expressed as mg of compound per gram of dried plant material.

Data Presentation and Visualization

Table 1: Key Parameters for Ultrasound-Assisted Extraction
ParameterRecommended RangeOptimal Value (Starting Point)Rationale
Solvent Concentration 50-80% Ethanol in Water75%Balances polarity for effective extraction of glycosylated flavonoids.[12]
Solid-to-Liquid Ratio 1:15 to 1:30 (g/mL)1:25Ensures adequate solvent for mass transfer without excessive dilution.[12]
Ultrasonic Power 100-400 W350 WHigher power enhances cavitation but excessive power can degrade compounds.[12]
Extraction Temperature 40-70°C50°CIncreases solubility and diffusion; temperatures above 70°C risk degradation.[15]
Extraction Time 20-40 min25 minSufficient time for cell disruption and diffusion; prolonged time offers diminishing returns.[12]

Diagrams

UAE_Mechanism cluster_ultrasound Ultrasound Wave Propagation cluster_cavitation Acoustic Cavitation cluster_effects Physical & Chemical Effects cluster_cell Impact on Plant Material Ultrasound Ultrasound Solvent Solvent Ultrasound->Solvent >20 kHz Bubble_Formation Bubble Formation (Rarefaction) Solvent->Bubble_Formation Bubble_Growth Bubble Growth Bubble_Formation->Bubble_Growth Bubble_Collapse Violent Collapse (Compression) Bubble_Growth->Bubble_Collapse Microjets Micro-jets & Shockwaves Bubble_Collapse->Microjets Shear_Forces High Shear Forces Bubble_Collapse->Shear_Forces Hot_Spots Localized Hot Spots (~5000 K) Bubble_Collapse->Hot_Spots Cell_Disruption Cell Wall Disruption (Sonoporation) Microjets->Cell_Disruption Shear_Forces->Cell_Disruption Plant_Cell Plant Cell Wall (e.g., Licorice Root) Plant_Cell->Cell_Disruption Mass_Transfer Enhanced Mass Transfer Cell_Disruption->Mass_Transfer Compound_Release Release of Liguiritigenin Glycoside Mass_Transfer->Compound_Release

Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).

Experimental_Workflow A Start: Dried Glycyrrhiza uralensis Root B Grinding & Sieving (<40 mesh) A->B C Weighing (1.0 g) B->C D Solvent Addition (25 mL, 75% EtOH) C->D E Ultrasound-Assisted Extraction (350W, 50°C, 25 min) D->E F Centrifugation (4000 rpm, 15 min) E->F G Collect Supernatant F->G H Rotary Evaporation G->H I Reconstitute in Methanol H->I J Filter (0.45 µm) I->J K HPLC Analysis J->K L End: Quantified Yield K->L

Caption: Step-by-step experimental workflow for UAE and analysis.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following measures are integral:

  • System Suitability: Before sample analysis, the HPLC system's suitability should be confirmed by injecting a standard solution multiple times to check for consistent retention times, peak areas, and tailing factors.

  • Method Validation: For rigorous applications, the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[13][14]

  • Negative Control: An extraction blank (solvent without plant material) should be run to ensure that no interfering peaks are present at the retention time of the target analyte.

  • Spike and Recovery: To assess the accuracy of the extraction method, a known amount of the analytical standard can be spiked into a sample of the plant material before extraction. The recovery percentage is then calculated to determine the extraction efficiency.

By integrating these validation steps, researchers can have high confidence in the quantitative data generated using this protocol.

Conclusion

Ultrasound-Assisted Extraction is a powerful and efficient green technology for isolating bioactive compounds like this compound from plant matrices.[4] This application note provides a robust and scientifically-grounded protocol that can be readily implemented in a laboratory setting. The detailed steps, from sample preparation to HPLC quantification, coupled with an understanding of the underlying UAE mechanism, empower researchers to achieve high-yield, reproducible extractions for their drug discovery and development endeavors.

References

Application Note & Protocol: A Multi-Step Chromatographic Strategy for the Purification of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside from Glycyrrhiza uralensis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, multi-step chromatographic protocol for the efficient isolation and purification of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (Liquiritin apioside), a bioactive flavanone glycoside, from the roots of Glycyrrhiza uralensis Fisch. (Chinese licorice). The strategy employs a sequential and logical workflow, beginning with crude extraction, followed by enrichment using macroporous adsorption resins (MAR), intermediate purification via High-Speed Counter-Current Chromatography (HSCCC), and final polishing with Preparative High-Performance Liquid Chromatography (Prep-HPLC). This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the scientific rationale behind each experimental choice to ensure reproducibility and high purity of the final compound.

Introduction

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a fundamental herb in traditional Chinese medicine, valued for its rich composition of bioactive phytochemicals, including triterpene saponins and flavonoids.[1][2][3] Among these, this compound (Liquiritin apioside) has garnered significant interest for its notable pharmacological properties, including potent antioxidant effects.[4] This compound has been shown to protect lung epithelial cells from oxidative stress, suggesting its potential as a therapeutic agent.[4]

The complexity of the crude plant extract, which contains numerous compounds with similar polarities, necessitates a robust and multi-modal purification strategy. Isolating a single glycoside like Liquiritin apioside to a high degree of purity is a significant challenge. This document outlines a systematic approach that leverages the unique separation principles of three distinct chromatographic techniques to overcome this challenge, ensuring both high yield and exceptional purity.

Target Compound Profile:

PropertyValueSource
Compound Name This compound[5]
Synonyms Liquiritin apioside, Isoliquiritin apioside[4][6]
CAS Number 199796-12-8[4][7]
Molecular Formula C₂₆H₃₀O₁₃[5][8]
Molecular Weight 550.51 g/mol [5][8]
Source Roots of Glycyrrhiza uralensis Fisch., Glycyrrhiza inflata[4][8]

Overall Purification Strategy

The purification process is designed as a four-stage workflow. Each stage progressively refines the extract, removing specific classes of impurities and enriching the target compound. This sequential approach is critical because no single chromatographic method can efficiently resolve the target compound from the complex matrix of a crude botanical extract.

Purification_Workflow Start Dried Glycyrrhiza uralensis Roots Extraction Stage 1: Heat Reflux Extraction (80% Ethanol) Start->Extraction Grinding Crude_Extract Crude Flavonoid Extract Extraction->Crude_Extract Concentration MAR Stage 2: Macroporous Resin Chromatography (Enrichment) Crude_Extract->MAR Loading Enriched_Fraction Enriched Flavonoid Fraction MAR->Enriched_Fraction Elution with 30-60% EtOH HSCCC Stage 3: High-Speed Counter-Current Chromatography (Intermediate Purification) Enriched_Fraction->HSCCC Loading HSCCC_Fraction Partially Purified Fraction HSCCC->HSCCC_Fraction Fraction Collection Prep_HPLC Stage 4: Preparative HPLC (Final Polishing) HSCCC_Fraction->Prep_HPLC Injection Final_Product >98% Pure this compound Prep_HPLC->Final_Product Fraction Collection & Purity Analysis

Caption: Overall workflow for the purification of Liquiritin apioside.

Experimental Protocols

Stage 1: Crude Extraction

Rationale: The initial step aims to efficiently extract a broad range of flavonoids, including the target glycoside, from the dried plant material. An ethanol-water mixture is chosen as it effectively solubilizes semi-polar compounds like flavonoid glycosides. Heat reflux increases extraction efficiency.

Protocol:

  • Material Preparation: Grind dried roots of G. uralensis into a coarse powder (approx. 40-60 mesh).

  • Extraction:

    • Place 1 kg of the powdered root into a 10 L round-bottom flask.

    • Add 5 L of 80% aqueous ethanol.

    • Heat the mixture to reflux for 2 hours.[9]

    • Allow the mixture to cool slightly, then filter through cheesecloth and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times.

  • Concentration: Combine the three filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 60°C to remove the ethanol.[9]

  • Yield: The resulting aqueous concentrate constitutes the crude flavonoid extract, which can be stored at 4°C or lyophilized for long-term storage.

Stage 2: Macroporous Resin Chromatography (Enrichment)

Rationale: This step serves as a crucial clean-up and enrichment phase. Macroporous resins, such as AB-8, are non-polar adsorbents that effectively capture flavonoids from aqueous solutions via hydrophobic interactions, while allowing highly polar impurities like sugars and salts to pass through.[10][11][12] A subsequent elution with a stepwise ethanol gradient selectively desorbs the captured compounds based on polarity.[13]

MAR_Principle Column Macroporous Resin Column (e.g., AB-8) Flavonoids Flavonoids Adsorbed on Resin Column:f0->Flavonoids Enriched Enriched Flavonoid Fraction (Collected) Column:f0->Enriched Desorbs flavonoids Loading Loading Phase Crude Aqueous Extract Loading->Column:f0 Impurities Sugars, Salts (Pass Through) Loading->Impurities Impurities not retained Wash Wash Phase Deionized Water Wash->Column:f0 Wash->Impurities Washes away residual impurities Elution Elution Phase 30-60% Ethanol Elution->Column:f0

Caption: Principle of flavonoid enrichment using macroporous resin.

Protocol:

  • Resin Pre-treatment: Soak AB-8 macroporous resin in 95% ethanol for 24 hours. Wash thoroughly with deionized water until no ethanol odor remains.

  • Column Packing: Prepare a glass column (e.g., 5 cm ID × 50 cm length) and pack it with the pre-treated AB-8 resin under wet conditions to a bed volume (BV) of approximately 500 mL.

  • Equilibration: Equilibrate the column by washing with 3-5 BV of deionized water at a flow rate of 2 BV/h.

  • Sample Loading: Dilute the crude extract from Stage 1 with deionized water and load it onto the column at a flow rate of 2 BV/h.[10]

  • Washing: After loading, wash the column with 5 BV of deionized water to remove unbound, highly polar impurities.

  • Elution:

    • Elute the column sequentially with 5 BV of 5% (v/v) aqueous ethanol, followed by 5 BV of 30% (v/v) aqueous ethanol, and finally 5 BV of 60% (v/v) aqueous ethanol.[13]

    • Collect the eluate from each step in separate fractions. The target compound, along with other flavonoids, is expected to elute in the 30% and 60% ethanol fractions.

  • Analysis & Pooling: Analyze the fractions using analytical HPLC or TLC. Pool the fractions containing the highest concentration of the target compound and concentrate them under reduced pressure.

Table 1: Macroporous Resin Chromatography Parameters

ParameterValue
Resin TypeAB-8 Macroporous Adsorption Resin
Column Dimensions5.0 cm ID × 40 cm Length
Bed Volume (BV)~500 mL
Sample Loading Flow Rate2 BV/h (~16.7 mL/min)
Wash SolventDeionized Water (5 BV)
Elution Solvents5% EtOH (5 BV), 30% EtOH (5 BV), 60% EtOH (5 BV)
Elution Flow Rate2 BV/h (~16.7 mL/min)
Stage 3: High-Speed Counter-Current Chromatography (HSCCC)

Rationale: HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby preventing the irreversible adsorption and denaturation of sensitive natural products.[14][15] It is exceptionally well-suited for separating compounds with similar polarities, making it an ideal intermediate step to resolve the target glycoside from other closely related flavonoids present in the enriched fraction.[16][17] The success of HSCCC is highly dependent on the selection of an appropriate two-phase solvent system.[18]

Protocol:

  • Solvent System Selection:

    • Prepare several two-phase solvent systems. A common starting point for flavonoid glycosides is a system composed of n-hexane-ethyl acetate-methanol-water (HEMW) or ethyl acetate-ethanol-water.[18][19] For this specific compound, an ethyl acetate-ethanol-water (1:0.1:1, v/v/v) system has proven effective.[19][20]

    • Determine the partition coefficient (K-value) of the target compound. An ideal K-value is between 0.5 and 2.0. This is done by dissolving a small amount of the enriched fraction in a pre-equilibrated mixture of the two phases, vortexing, and analyzing the concentration of the target in each phase by HPLC.[21]

  • HSCCC Operation:

    • Prepare and thoroughly equilibrate the chosen solvent system (e.g., ethyl acetate-ethanol-water at 1:0.1:1 v/v/v) in a separatory funnel at room temperature.[20]

    • Fill the entire HSCCC column with the stationary phase (the upper phase for this system).

    • Pump the mobile phase (the lower phase) into the column at a flow rate of 2.0 mL/min while rotating the column at a speed of 850 rpm.[9]

    • Continue pumping until hydrodynamic equilibrium is reached, indicated by the mobile phase emerging from the outlet.

  • Sample Injection & Elution: Dissolve ~500 mg of the dried, enriched fraction from Stage 2 in 10 mL of the solvent system (equal parts upper and lower phase). Inject the sample into the column.

  • Fraction Collection: Continuously monitor the effluent at a suitable wavelength (e.g., 254 nm or 276 nm) and collect fractions based on the resulting chromatogram.[9][20]

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing the target compound at the highest purity. Pool these fractions and remove the solvent under vacuum.

Table 2: HSCCC Parameters

ParameterValue
InstrumentTBE-300C HSCCC or equivalent
Solvent SystemEthyl Acetate : Ethanol : Water (1:0.1:1, v/v/v)
Rotational Speed850 rpm
Mobile PhaseLower Aqueous Phase
Stationary PhaseUpper Organic Phase
Flow Rate2.0 mL/min
Detection Wavelength276 nm
Sample Load~500 mg in 10 mL
Stage 4: Preparative HPLC (Final Polishing)

Rationale: Preparative HPLC offers the highest resolution of the three techniques and is employed as the final polishing step to separate any remaining minor impurities and achieve a purity of >98%.[22][23] A reversed-phase C18 column is used, separating molecules based on their hydrophobicity.

Protocol:

  • Column & Mobile Phase:

    • Use a preparative reversed-phase C18 column (e.g., 20 mm ID × 250 mm, 5 µm particle size).

    • The mobile phase will typically consist of acetonitrile (Solvent A) and water containing a small amount of acid (e.g., 0.1% formic acid or 0.05% phosphoric acid) (Solvent B) to ensure sharp peak shapes.[22]

  • Method Development: First, develop an analytical HPLC method to optimize the separation. Then, scale up this method for preparative chromatography. A typical gradient might be: 10-40% Solvent A over 40 minutes.

  • Purification:

    • Dissolve the partially purified fraction from HSCCC in a minimal amount of methanol or mobile phase.

    • Inject the sample onto the equilibrated Prep-HPLC column.

    • Run the gradient elution at a scaled flow rate (e.g., 10-15 mL/min).

    • Monitor the eluent with a UV detector (276 nm) and collect the peak corresponding to this compound.

  • Post-Purification:

    • Remove the organic solvent (acetonitrile) from the collected fraction using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final product as a pure, dry powder.

  • Purity Verification: Assess the purity of the final product using analytical HPLC with a photodiode array (PDA) detector. The identity can be confirmed using LC-MS and NMR spectroscopy.

Table 3: Preparative HPLC Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., YMC-Pack ODS-A, 20 x 250 mm, 5 µm)
Mobile Phase AAcetonitrile
Mobile Phase BWater with 0.1% Formic Acid
Gradient15% to 35% A over 40 minutes
Flow Rate15.0 mL/min
Detection Wavelength276 nm
Column Temperature30 °C

Conclusion

The described multi-step chromatographic method provides a robust and reproducible pathway for the purification of this compound from the complex matrix of Glycyrrhiza uralensis roots. By strategically combining the high capacity of macroporous resins, the unique liquid-liquid separation of HSCCC, and the high resolution of preparative HPLC, this protocol enables the isolation of the target compound with high purity, suitable for pharmacological studies and use as an analytical standard. The principles and methodologies outlined herein can be adapted for the purification of other flavonoid glycosides from natural sources.

References

Application Notes & Protocols: Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a High-Purity Standard in Flavonoid Research

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, also known as Liquiritin apioside, is a significant flavanone glycoside naturally occurring in the roots of licorice species, primarily Glycyrrhiza uralensis and Glycyrrhiza inflata.[1][2][3] As a key bioactive constituent of this globally utilized medicinal plant, the compound is the subject of extensive research for its diverse pharmacological activities.[4][5][6] Studies have highlighted its potent antioxidant and anti-inflammatory properties, making it a compound of interest in drug discovery and development, particularly for conditions like chronic obstructive pulmonary disease (COPD).[1]

The integrity of research—from pharmacokinetic profiling to the quality control of herbal medicines—hinges on the accuracy of analytical measurements. A highly purified and well-characterized reference standard is therefore indispensable. It serves as the benchmark for establishing compound identity, quantifying its concentration in complex matrices, and ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive overview and detailed protocols for the effective use of this compound as an analytical reference standard.

Physicochemical Profile & Storage

A thorough understanding of the reference standard's properties is critical for its proper handling, storage, and application.

PropertyValueSource(s)
CAS Number 199796-12-8[1][7]
Molecular Formula C₂₆H₃₀O₁₃[1][2][8]
Molecular Weight 550.51 g/mol [1][3][8]
Appearance Powder[1]
Purity ≥98% (as specified by supplier)[9]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[1]
Storage Conditions Desiccate at -20°C. Protect from light. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]

Expert Insight: The glycosidic linkages in this molecule are susceptible to hydrolysis under strong acidic or basic conditions. Therefore, it is crucial to use appropriate solvents and maintain pH control during sample preparation and analysis to prevent degradation of the standard.

Core Applications & Methodologies

The utility of this reference standard spans multiple domains within scientific research and development.

Quality Control of Botanical Products

This compound serves as a critical marker for the quality control of licorice root and its derived products.[10] High-Performance Liquid Chromatography (HPLC) is the predominant method for this application, allowing for the precise quantification of the analyte to ensure product consistency, potency, and compliance with regulatory standards.[11]

Pharmacokinetic (PK) Studies

In preclinical and clinical research, this standard is essential for developing and validating bioanalytical methods, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13] These methods are used to measure the concentration of the compound and its potential metabolites in biological fluids (e.g., plasma, urine) and tissues over time.[14] Accurate quantification is fundamental to determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME), which are critical for assessing the compound's therapeutic potential and safety profile.[15]

In Vitro & In Vivo Biological Assays

To investigate the compound's mechanism of action, it is used as a precisely quantified test article in various biological assays.[1] For instance, in cell-based anti-inflammatory assays, a known concentration is applied to cell cultures to measure its effect on cytokine production (e.g., TNF-α) or signaling pathways.[1][16] The accuracy of the prepared concentration directly impacts the reliability of dose-response curves and the determination of efficacy metrics like the IC₅₀ value.

Experimental Protocols

The following protocols provide a validated framework for the use of this compound.

Protocol 1: Handling and Solution Preparation

This protocol outlines the procedure for preparing accurate stock and working solutions, a foundational step for any quantitative experiment.

G cluster_prep Preparation of Calibration Standards s0 Equilibrate Standard Allow vial to reach room temperature in a desiccator. s1 Accurate Weighing Weigh ~5 mg of standard on a calibrated analytical balance. s0->s1 s2 Prepare Stock Solution (e.g., 1 mg/mL) Dissolve in appropriate volume of DMSO or Methanol. Use sonication if needed to ensure complete dissolution. s1->s2 s3 Serial Dilution Perform serial dilutions from the stock solution using the mobile phase or a compatible solvent to create a series of working standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). s2->s3 s4 Storage Store stock solution at -80°C and working standards at 2-8°C for short-term use. Protect from light. s3->s4

Workflow for preparing stock and working standard solutions.

Step-by-Step Procedure:

  • Equilibration: Before opening, allow the vial of the reference standard to equilibrate to room temperature for at least 30 minutes inside a desiccator. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Using a calibrated analytical balance, accurately weigh a target amount (e.g., 5.0 mg) of the standard into a volumetric flask.

  • Dissolution (Stock Solution): Add a small amount of a suitable solvent, such as DMSO or HPLC-grade methanol, to dissolve the compound completely.[1][3] If precipitation occurs, gentle heating or sonication can be applied to aid dissolution.[3] Once dissolved, dilute to the final volume to achieve a precise concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working standards by performing serial dilutions of the stock solution with the initial mobile phase composition or a compatible solvent. This series will be used to construct the calibration curve.

  • Storage: Aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.[3] Working standards can be stored at 2-8°C for short-term use (typically 24-48 hours), but stability should be verified.

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol provides a starting point for the quantitative determination of this compound in samples such as herbal extracts.

G cluster_hplc Quantitative Analysis Workflow (HPLC) h0 System Equilibration Run mobile phase through the HPLC system until a stable baseline is achieved. h1 Calibration Curve Inject the prepared working standards in ascending order of concentration. h0->h1 h3 Sample Injection Inject the prepared unknown sample(s) and quality control (QC) samples. h1->h3 h2 Sample Preparation Extract the sample, filter through a 0.22 µm syringe filter, and dilute as necessary. h2->h3 h4 Data Analysis Integrate peak areas. Plot a linear regression of peak area vs. concentration for the standards. Calculate the concentration of the analyte in the unknown sample using the regression equation. h3->h4

General workflow for HPLC-based quantification.

Recommended HPLC Parameters:

ParameterRecommended SettingRationale
Instrument HPLC with Diode Array Detector (DAD) or UV DetectorStandard for quantitative analysis of flavonoids.
Column C18, 4.6 x 250 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape and resolution for phenolic compounds.[17]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 10-15% B, increase to 80-90% B over 20-30 minA gradient elution is necessary to resolve the analyte from other components in a complex matrix.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection λ 276 nmA reported UV maximum for this compound, providing good sensitivity.[18]

Procedure:

  • System Suitability: Before analysis, inject a mid-range standard multiple times (n=5) to ensure the system is performing correctly. The relative standard deviation (RSD) for peak area and retention time should typically be <2%.

  • Calibration: Inject the prepared working standards from low to high concentration.

  • Analysis: Inject the prepared samples. It is good practice to bracket sample injections with check standards to monitor for any drift in instrument performance.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (r²) of ≥0.999. Use the linear regression equation to determine the concentration of this compound in the unknown samples.

Protocol 3: Identity Confirmation by LC-MS

While HPLC-UV is excellent for quantification, LC-MS is the gold standard for confirming the identity of an analyte.

Step-by-Step Procedure:

  • Chromatography: Use a UPLC or HPLC system with chromatographic conditions similar to those described in Protocol 2 to achieve separation.

  • Mass Spectrometry:

    • Instrument: Couple the LC system to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Ion Trap).

    • Ionization: Use an electrospray ionization (ESI) source. The negative ion mode is generally more sensitive for flavonoids and flavonoid glycosides.[17][18][19]

    • Analysis:

      • In full scan mode, look for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the compound's molecular weight (calculated m/z ≈ 549.16).

      • In MS/MS or fragmentation mode, characteristic fragment ions resulting from the loss of the sugar moieties (apiosyl and glucosyl groups) can be observed, providing structural confirmation.

  • Confirmation: The identity of this compound in a sample is confirmed if the peak exhibits the same retention time and the same mass spectrum (parent ion and fragment ions) as the injected reference standard under identical conditions.

References

Application Notes & Protocols: Cell Culture Studies with Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Licorice Flavonoid Glycoside

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside is a flavanone glycoside found in the roots of Glycyrrhiza species, commonly known as licorice.[1][2][3] Licorice has been a cornerstone of traditional medicine for centuries, valued for its anti-inflammatory, antioxidant, and detoxifying properties.[4][5] This specific compound is a glycosylated derivative of liquiritigenin (LG), a well-studied flavonoid.[4] The addition of sugar moieties (apiosyl and glucosyl groups) can significantly alter the solubility, stability, and bioavailability of the parent compound, potentially modifying its biological activity.[6]

While much of the existing research focuses on the aglycone liquiritigenin or the related chalcone isoliquiritigenin (ILG), studies suggest that this compound (also known as Liquiritin apioside) possesses potent antioxidant and protective effects, particularly in lung epithelial cells.[1] Mechanistic studies on related compounds from licorice have demonstrated potent anti-inflammatory effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8] These pathways are central regulators of the cellular response to stressors like inflammation, oxidative stress, and pathogens.[9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound in cell culture models. The protocols herein are designed to be robust and self-validating, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results. We will focus on foundational assays to determine cytotoxicity and explore the compound's anti-inflammatory potential through mechanistic studies.

Compound Profile & Preparation

Before initiating any cell-based assay, it is critical to properly characterize, dissolve, and store the compound to ensure experimental consistency and accuracy.

Property Details Source
IUPAC Name (2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one[3]
Synonyms Liquiritin apioside[1]
CAS Number 199796-12-8[1][3]
Molecular Formula C26H30O13[2][3]
Molecular Weight 550.51 g/mol [2]
Recommended Solvent Dimethyl sulfoxide (DMSO)General practice for flavonoids
Storage Store stock solutions at -20°C or -80°C. Protect from light. Avoid repeated freeze-thaw cycles.[2]
Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent compound concentration is fundamental to any pharmacological study. DMSO is the recommended solvent for many flavonoids due to its ability to dissolve a wide range of hydrophobic compounds. Preparing a high-concentration stock allows for minimal solvent addition to cell cultures, reducing potential solvent-induced artifacts. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation: Mass (mg) = 10 mmol/L * 0.001 L * 550.51 g/mol * 1000 mg/g = 5.51 mg

  • Dissolution: Aseptically weigh 5.51 mg of the compound and add it to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.[2]

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot. Prepare serial dilutions from the stock solution using sterile cell culture medium to achieve the desired final concentrations for treating cells. Ensure the final DMSO concentration in the cell culture wells is ≤ 0.1% to avoid solvent toxicity.

Foundational Assays: Cytotoxicity and Dose-Range Finding

Rationale: Before assessing the biological activity of a compound, its effect on cell viability must be determined. A cytotoxicity assay identifies the concentration range that is non-toxic to the cells, ensuring that any observed effects in subsequent experiments are due to the compound's specific bioactivity and not simply a result of cell death. The MTT assay is a standard colorimetric method for this purpose.

Protocol 2: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[11] Viable cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]

Materials:

  • Selected cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, A549 human lung carcinoma for protective effect studies[1])

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[14]

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12][14]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "cells only" (untreated) and "vehicle control" (0.1% DMSO) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11][13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Investigating Anti-inflammatory Activity

Flavonoids from licorice are well-known for their anti-inflammatory properties, often mediated by the suppression of the NF-κB and MAPK signaling pathways.[7][15][16] A common in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers a potent inflammatory response.[15]

Caption: General workflow for assessing anti-inflammatory effects.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a burst of nitric oxide (NO) production.[16] NO is an unstable molecule that quickly oxidizes to nitrite (NO₂⁻) in aqueous solution. The Griess assay is a colorimetric method that quantifies nitrite levels in the cell culture supernatant as an indirect measure of NO production.[17][18] It involves a two-step diazotization reaction that forms a purple azo compound, with absorbance proportional to the nitrite concentration.[18]

Materials:

  • Supernatants collected from LPS-stimulated RAW 264.7 cells (from the workflow above)

  • Griess Reagent:

    • Solution A: 1% sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well plate

  • Microplate reader (absorbance at 540 nm)[17][19]

Procedure:

  • Standard Curve: Prepare a series of NaNO₂ standards (e.g., 0-100 µM) in cell culture medium.

  • Assay Plate Setup: Add 50-100 µL of each standard or cell culture supernatant sample to a new 96-well plate in triplicate.

  • Griess Reaction: Mix equal volumes of Griess Reagent Solution A and Solution B immediately before use.[17] Add 100 µL of this freshly mixed Griess Reagent to each well containing standards and samples.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm.[17] The color is stable for a limited time, so read the plate promptly.

  • Data Analysis:

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Use the equation from the linear regression of the standard curve to calculate the nitrite concentration in each sample.

    • Compare the NO levels in compound-treated groups to the LPS-only control group.

Mechanistic Insights: Western Blot Analysis

Rationale: To understand how this compound might exert anti-inflammatory effects, it is essential to examine its impact on key signaling proteins. The NF-κB and MAPK pathways are primary targets for many anti-inflammatory flavonoids.[7][10] Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, such as the phosphorylated (activated) forms of key signaling molecules like p65 (a subunit of NF-κB) and p38 (a MAPK).[15][20]

Caption: Hypothesized anti-inflammatory signaling and potential points of inhibition.

Protocol 4: Western Blotting for p-p65 and p-p38

Procedure:

  • Cell Lysis: After treating cells as described in the workflow, wash the cells twice with ice-cold PBS.[21] Add 100 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well of a 6-well plate.[22] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Agitate the lysate for 30 minutes at 4°C. Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[21]

  • Protein Quantification: Transfer the supernatant (protein lysate) to a fresh tube. Determine the protein concentration using a standard method like the BCA Protein Assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated forms of your target proteins (e.g., anti-p-p65, anti-p-p38) and their total forms (anti-p65, anti-p38) as well as a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and then to the loading control.

References

Application Notes and Protocols for Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Natural Flavonoid Glycoside

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside is a flavanone glycoside naturally occurring in plants of the Glycyrrhiza species, commonly known as licorice root.[1][2][3] As a member of the flavonoid family, this compound is part of a class of phytochemicals recognized for a wide array of biological activities, including antioxidant and anti-inflammatory properties.[2][3] While direct and extensive research on the anticancer effects of this compound is emerging, significant attention has been directed towards its aglycone, Liquiritigenin (LQ) . Preclinical studies have demonstrated that LQ possesses potent anticancer activities across various malignancies by modulating critical cellular signaling pathways.[3][4]

This guide provides a comprehensive overview of the application of this compound in cancer cell line studies. It is structured to provide researchers with both the mechanistic context, largely derived from studies on its aglycone Liquiritigenin, and detailed, field-proven protocols for investigating its potential anticancer effects in a laboratory setting. The underlying hypothesis for studying the glycoside is that it may act as a prodrug, being metabolized into the bioactive Liquiritigenin within the cellular environment.

Part 1: Mechanistic Insights - The Anticancer Action of Liquiritigenin

The anticancer efficacy of Liquiritigenin is attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle, thereby inhibiting tumor growth.[3][4] A key mechanism identified is the inactivation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4]

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell division and resistance to apoptosis.

Liquiritigenin has been shown to inhibit the phosphorylation of key proteins in this pathway.[4] By reducing the levels of phosphorylated PI3K, Akt, and mTOR, Liquiritigenin effectively "switches off" this pro-survival signaling, leading to:

  • Induction of Apoptosis: The suppression of the Akt pathway allows for the activation of pro-apoptotic proteins, leading to the programmed demise of cancer cells.

  • Cell Cycle Arrest: Liquiritigenin has been observed to cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferating.[4]

PI3K_pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits LQ Liquiritigenin LQ->PI3K Inhibition LQ->Akt Inhibition LQ->mTOR Inhibition

Caption: Liquiritigenin inhibits the PI3K/Akt/mTOR signaling pathway.

Part 2: Experimental Protocols

To evaluate the anticancer effects of this compound, a series of in vitro assays are essential. The following protocols provide a robust framework for assessing cell viability, apoptosis, and the underlying molecular changes.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6]

MTT_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate (24h) for cell attachment start->incubation1 treatment Treat with varying concentrations of This compound incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24, 48, 72h) treatment->incubation2 add_mtt Add MTT Reagent to each well incubation2->add_mtt incubation3 Incubate (2-4h) (Formazan crystal formation) add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read Measure Absorbance at ~570nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[8]

    • Include wells for "vehicle control" (medium with the compound's solvent) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8][9]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[6][8]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay is a standard method for quantifying apoptosis. It uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the cell membrane of apoptotic cells and Propidium Iodide (PI) to identify necrotic cells with compromised membranes.[10]

  • Annexin V-/PI-: Live cells

  • Annexin V+/PI-: Early apoptotic cells

  • Annexin V+/PI+: Late apoptotic or necrotic cells

Protocol:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Combine all cells and centrifuge at approximately 500 x g for 5 minutes.

    • Wash the cell pellet twice with cold 1X PBS.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube.[11]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[12]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[12]

    • Gently vortex the tubes.

  • Incubation and Analysis:

    • Incubate the tubes for 15 minutes at room temperature in the dark.[11][13]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for confirming the molecular mechanisms of action, such as the modulation of the PI3K/Akt/mTOR pathway.[14]

WB_Workflow lysis Cell Lysis & Protein Quantification (BCA Assay) sds_page SDS-PAGE: Separate proteins by size lysis->sds_page transfer Transfer proteins to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking with 5% non-fat milk or BSA to prevent non-specific binding transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-Akt, anti-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detection with Chemiluminescent Substrate (ECL) & Imaging secondary_ab->detection

Caption: General workflow for Western Blotting analysis.

Protocol:

  • Sample Preparation:

    • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

    • Denature protein samples by boiling in SDS-PAGE sample loading buffer for 5-10 minutes.[15]

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane into a polyacrylamide gel (SDS-PAGE).

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[16]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14][16]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Key primary antibodies would include those against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin or GAPDH.

    • Wash the membrane three times for 5-10 minutes each with TBST.[15]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.[16]

Part 3: Data Presentation and Interpretation

Quantitative data from these experiments should be presented clearly to facilitate interpretation and comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric derived from cell viability assays.

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
A549Lung Carcinoma48Hypothetical Value
MCF-7Breast Adenocarcinoma48Hypothetical Value
HeLaCervical Carcinoma48Hypothetical Value
HepG2Hepatocellular Carcinoma48Hypothetical Value

Note: The IC₅₀ values presented are for illustrative purposes and must be determined experimentally.

Conclusion

This compound presents an interesting avenue for cancer research, potentially acting through its bioactive aglycone, Liquiritigenin. The protocols detailed in this guide provide a standardized approach to rigorously evaluate its cytotoxic and apoptotic effects on cancer cell lines. By investigating its impact on cell viability, apoptosis, and key signaling pathways like PI3K/Akt/mTOR, researchers can elucidate its therapeutic potential and contribute valuable data to the field of natural product-based drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Solubility of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility of this flavonoid glycoside in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments.

Introduction

This compound is a flavanone glycoside with significant research interest[1]. While it is reported to be highly soluble in DMSO, achieving a stable, high-concentration stock solution can sometimes be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: Based on supplier data, the solubility of this compound in DMSO is ≥ 100 mg/mL (181.65 mM)[2]. However, the term "≥" indicates that the saturation point has not been fully determined and could be higher. It is crucial to use high-purity, anhydrous DMSO, as its hygroscopic nature can lead to water absorption, which significantly reduces the compound's solubility[2][3].

Q2: My compound is not dissolving at the desired concentration, even though it's below the stated solubility limit. What could be the issue?

A2: Several factors can contribute to this issue:

  • DMSO Quality: DMSO is highly hygroscopic and readily absorbs moisture from the air[4][5]. This absorbed water can drastically decrease its ability to solvate organic compounds[3][6]. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO or a properly stored aliquot.

  • Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the compound can affect its dissolution rate.

  • Temperature: The dissolution process may be slow at room temperature. Gentle warming can often facilitate dissolution.

Q3: Is it safe to heat the DMSO solution to dissolve the compound? Will it cause degradation?

A3: Gentle heating is a common and effective method to aid dissolution[7][8]. However, caution is advised as excessive or prolonged heating can lead to the degradation of thermally sensitive compounds. Flavonoid glycosides are generally more resistant to heat than their aglycone counterparts, but degradation can still occur at elevated temperatures[9][10][11]. We recommend a controlled, gentle warming approach (e.g., a 37°C water bath) and advise against aggressive heating unless the thermal stability of the compound in DMSO has been experimentally verified[12].

Q4: How should I store my DMSO stock solution of this compound?

A4: Proper storage is critical for maintaining the integrity of your stock solution. Once the compound is fully dissolved, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles[2][6]. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable[2]. Always protect the solution from light[2].

Q5: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue known as precipitation, which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble[7]. To mitigate this, try a stepwise dilution. First, dilute the DMSO stock into a small volume of the aqueous medium with vigorous mixing, and then add this intermediate dilution to the final volume. Pre-warming the aqueous medium to 37°C can also help maintain solubility during dilution[6][7].

Troubleshooting Guide: Dissolution Issues

If you are encountering difficulties in dissolving this compound in DMSO, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for dissolving the compound in DMSO.

Experimental Protocols

Protocol 1: Standard Dissolution in DMSO
  • Preparation: Ensure your workspace and equipment are clean and dry. Use a calibrated analytical balance to accurately weigh the desired amount of this compound.

  • Solvent Addition: Transfer the weighed compound into a sterile, appropriate-sized vial. Add the required volume of fresh, anhydrous DMSO.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Storage: Once fully dissolved, aliquot into single-use vials and store at -80°C, protected from light.

Protocol 2: Aided Dissolution using Heat and Sonication

If the compound does not fully dissolve with Protocol 1, proceed with the following steps.

  • Gentle Warming: Place the vial in a water bath set to 37°C for 10-15 minutes. Intermittently remove the vial and vortex gently.

    • Causality: Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid, thereby enhancing the rate of dissolution[7].

  • Sonication: If undissolved particles remain, place the vial in a bath sonicator. Sonicate for 15-30 minutes. The sonication process uses sound energy to agitate particles, which can speed up dissolution by breaking intermolecular interactions[13][14].

    • Causality: Sonication generates microscopic vacuum bubbles that collapse in a process called cavitation. This creates intense mechanical forces that facilitate efficient mixing and particle breakdown, leading to enhanced solubility[13][15].

  • Final Check: After these steps, visually inspect the solution to ensure it is clear and free of particulates before proceeding with aliquoting and storage.

Protocol 3: Using a Co-Solvent System

In cases where achieving a very high concentration is necessary and the above methods are insufficient, a co-solvent can be considered. Ethanol is a suitable choice for many flavonoids[12].

  • Co-solvent Preparation: Prepare a 9:1 (v/v) mixture of DMSO and absolute ethanol.

  • Dissolution: Add the co-solvent mixture to the weighed compound.

  • Aided Dissolution: If necessary, apply the gentle warming and sonication steps as described in Protocol 2.

    • Causality: The addition of a polar co-solvent like ethanol can alter the overall polarity of the solvent system, which may be more favorable for dissolving certain flavonoid glycosides[12][16].

Data Summary

ParameterValueSource
Molecular Weight 550.51 g/mol [2]
Appearance White to yellow solid[2]
Solubility in DMSO ≥ 100 mg/mL (181.65 mM)[2]
Long-Term Storage (Stock) -80°C for up to 6 months[2]
Short-Term Storage (Stock) -20°C for up to 1 month[2]

References

Stability of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside in solution and storage

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside in solution and storage, designed for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of this compound (also known as Liquiritin apioside). Understanding and controlling the stability of this flavanone glycoside is critical for obtaining accurate, reproducible, and reliable experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is a flavanone glycoside naturally found in plants of the Glycyrrhiza genus, such as licorice root.[1][2] Like many flavonoid glycosides, its structure, which features two O-glycosidic bonds and a polyphenolic core, is susceptible to degradation under common experimental conditions. Instability can lead to the formation of degradation products, primarily its aglycone, liquiritigenin, through hydrolysis.[3][4] This chemical change can result in a loss of compound concentration, altered biological activity, and confounding analytical results.

Q2: What are the optimal storage conditions for the solid (powder) form of the compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a freezer, protected from light and moisture.

ConditionTemperatureDurationNotes
Long-Term Storage -20°C to -80°C> 12 monthsProtect from light; use a desiccator if possible.
Short-Term Storage 2-8°C< 1 monthKeep desiccated and protected from light.

Storing at low temperatures significantly slows down any potential degradation reactions.[5]

Q3: How should I prepare stock solutions? Which solvents are recommended?

The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. Other organic solvents like ethanol, acetone, or chloroform can also be used.[2] It is crucial to use anhydrous, high-purity (e.g., HPLC-grade) solvents to minimize contaminants that could catalyze degradation.

  • Causality: The glycosidic linkages in the molecule are O-glycosides, which are more stable in aprotic organic solvents than in aqueous solutions where hydrolysis can occur.[6] Glycosylation generally improves solubility and stability over the aglycone form.[6]

Q4: How stable are stock solutions and what are the recommended storage conditions?

Stock solutions are significantly less stable than the solid compound. Degradation is primarily driven by temperature, light, and the presence of water or other reactive species. Based on supplier data and general principles for flavonoids, the following storage conditions are recommended for stock solutions (e.g., in DMSO).[1][7][8]

Storage TemperatureRecommended DurationKey Considerations
-80°C Up to 6 monthsOptimal for long-term storage. Use amber or foil-wrapped vials. Aliquot to avoid freeze-thaw cycles.
-20°C Up to 1 monthSuitable for short-term storage. Protect from light. Aliquot to avoid freeze-thaw cycles.
2-8°C Not Recommended (< 24 hours)Significant degradation can occur. Only use for preparing working solutions for immediate use.
Room Temperature Not Recommended (< 4-6 hours)Rapid degradation is likely.

Q5: How does pH affect the stability of this compound in aqueous solutions?

The stability of flavonoid O-glycosides is highly pH-dependent.

  • Acidic pH (<4): Strong acidic conditions will catalyze the hydrolysis of the O-glycosidic bonds, cleaving the apiose and glucose sugars to yield the aglycone, liquiritigenin.[4][9] This process is often used intentionally for analytical purposes.[4]

  • Neutral to Slightly Acidic pH (4-7): This is generally the most stable pH range for many flavonoids.[7]

  • Alkaline pH (>7): Flavonoids are highly susceptible to oxidative degradation under alkaline conditions.[8][10] This can lead to the opening of the heterocyclic C-ring and the formation of brown polymeric products.[8]

Q6: Is this compound sensitive to light?

Yes. Flavonoids as a class of compounds are known to be photolabile.[11][12] Exposure to light, particularly UV wavelengths, can provide the energy to initiate photo-oxidation and degradation.[8][13] All solutions and solid samples should be rigorously protected from light by using amber glassware, foil-wrapped containers, and minimizing exposure during handling.[5][7]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental issues that may arise from compound instability.

Issue 1: My HPLC/LC-MS analysis shows multiple or unexpected peaks.

  • Question: I prepared a fresh solution, but my chromatogram shows a peak for the parent compound along with a significant secondary peak that increases over time. What is happening?

  • Answer: This is a classic sign of degradation. The most likely cause is the hydrolysis of one or both glycosidic bonds. The primary degradation product you are likely observing is the aglycone, liquiritigenin .

    • Troubleshooting Steps:

      • Confirm Identity: If possible, run an analytical standard of liquiritigenin to confirm if the retention time matches your unexpected peak.

      • Check Your Solvent/Buffer: If using an aqueous buffer, ensure the pH is in the stable range (ideally 4-7). Avoid strongly acidic or alkaline conditions.

      • Review Preparation Temperature: Did you use heat to dissolve the compound? Elevated temperatures accelerate hydrolysis.[8][14] Use sonication in a room temperature water bath as a gentler alternative.

      • Assess Age of Solution: How old is your working solution? Prepare fresh solutions daily from a properly stored frozen stock.

Issue 2: The biological activity of my compound seems to decrease with each experiment.

  • Question: I'm performing a multi-day cell culture experiment. The effect of the compound seems weaker in plates that were treated later. Why?

  • Answer: This indicates a loss of active compound concentration in your working solution or cell culture medium over time.

    • Troubleshooting Steps:

      • Solution Stability in Media: Flavonoids can degrade in physiological buffers (pH ~7.4) at 37°C.[10] This environment combines several accelerating factors: elevated temperature, near-neutral pH promoting oxidation, and light exposure in the incubator.

      • Minimize Exposure: Prepare the final dilution in media immediately before adding it to your cells. Do not pre-incubate the compound in media for extended periods.

      • Protect from Light: Ensure culture plates are protected from ambient light as much as possible, both in the biosafety cabinet and in the incubator.

      • Consider a Time-Course Study: Run a simple analytical experiment (e.g., HPLC) to measure the concentration of your compound in your specific culture medium at 0, 2, 8, and 24 hours to quantify its stability under your exact experimental conditions.

Issue 3: My stock solution has changed color (e.g., turned yellow/brown).

  • Question: My DMSO stock solution, which was initially colorless, has developed a yellowish tint after being stored in the freezer for a while. Is it still usable?

  • Answer: A color change is a strong indicator of oxidative degradation.[7] The phenolic rings in the flavonoid structure can be oxidized to form quinone-like structures, which are often colored and can polymerize into brown products.[8]

    • Troubleshooting Steps:

      • Discard the Solution: It is highly recommended to discard the discolored solution. The presence of degradation products means the concentration is no longer accurate, and these products could have unintended biological effects.

      • Review Storage Protocol: Was the vial properly sealed? Was the headspace filled with air? For maximum stability, consider overlaying the solution with an inert gas (argon or nitrogen) before sealing and freezing.

      • Check for Freeze-Thaw Cycles: Were you using the same stock vial repeatedly? Frequent freeze-thaw cycles introduce moisture and oxygen, accelerating degradation. Prepare smaller, single-use aliquots from a master stock to avoid this.

Section 3: Experimental Protocols & Workflows

Protocol 1: Recommended Stock Solution Preparation

This protocol is designed to minimize degradation during the preparation of a 10 mM stock solution in DMSO.

  • Pre-Handling: Allow the vial of solid this compound (MW: 550.51 g/mol ) to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Weighing: In a low-light environment, accurately weigh the desired amount of powder (e.g., 5.5 mg).

  • Dissolution: Add the appropriate volume of anhydrous, HPLC-grade DMSO to achieve the target concentration (e.g., 1 mL for 10 mM).

  • Solubilization: Cap the vial tightly and vortex briefly. If needed, sonicate in a room-temperature water bath for 5-10 minutes until fully dissolved. Do not heat.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber or foil-wrapped microcentrifuge tubes.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.

  • Storage: Immediately place the aliquots in a labeled box and store them at -80°C.

Diagram: Recommended Handling & Storage Workflow

This diagram illustrates the optimal workflow from receiving the solid compound to using it in an experiment.

G cluster_prep Preparation cluster_use Experimental Use solid Solid Compound Vial equilibrate Equilibrate to RT (20 min) solid->equilibrate weigh Weigh in Low Light equilibrate->weigh dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store Stock @ -80°C (Protected from Light) aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw Retrieve as needed dilute Prepare Working Solution (Immediately Before Use) thaw->dilute experiment Perform Experiment dilute->experiment discard Discard Unused Working Solution experiment->discard

Caption: Optimal workflow for preparing and storing solutions to minimize degradation.

Diagram: Troubleshooting Unexpected Analytical Results

This decision tree helps diagnose the root cause of instability when unexpected peaks appear in an analysis.

G start Unexpected Peaks in HPLC/LC-MS? q_age Is the solution older than a few hours? start->q_age a_age_yes Degradation Due to Time. Prepare Fresh Solution. q_age->a_age_yes Yes a_age_no Proceed to Check pH q_age->a_age_no No q_ph Is pH of aqueous solution <4 or >7? a_age_no->q_ph a_ph_yes pH-Induced Degradation. (Hydrolysis or Oxidation) Adjust pH to 4-7. q_ph->a_ph_yes Yes a_ph_no Proceed to Check Temp/Light q_ph->a_ph_no No q_conditions Was solution heated or exposed to light? a_ph_no->q_conditions a_conditions_yes Thermal/Photo-Degradation. Use sonication & protect from light. q_conditions->a_conditions_yes Yes a_conditions_no Consider solvent purity or contamination. q_conditions->a_conditions_no No

Caption: Decision tree for troubleshooting unexpected analytical results.

References

Technical Support Center: Optimization of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside Extraction from Licorice Root

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the extraction of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside from Glycyrrhiza species (licorice root). This document provides in-depth, experience-driven answers to common questions, troubleshooting advice for typical experimental challenges, and detailed protocols for optimized extraction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the target compound and general extraction principles.

Q1: What is this compound and what is its significance?

This compound, also known as liquiritin apioside, is a major flavonoid glycoside found in the roots and rhizomes of licorice plants (Glycyrrhiza species).[1][2] It is a glycoside of the flavanone liquiritigenin. This class of compounds is of significant interest to the pharmaceutical and nutraceutical industries due to its contribution to the pharmacological profile of licorice, which includes anti-inflammatory, antioxidant, and neuroprotective effects.[1]

Q2: What are the primary methods for extracting flavonoid glycosides like liquiritin apioside from licorice root?

Extraction of these polar compounds relies on disrupting the plant cell matrix to allow for solvent penetration and solubilization of the target analyte. Common methods include:

  • Conventional Solvent Extraction (CSE): Techniques like maceration, heat reflux, and Soxhlet extraction are traditional methods. However, they often require large solvent volumes and long extraction times, and the prolonged heat in reflux and Soxhlet methods can risk degrading thermally sensitive compounds.[3][4][5]

  • Ultrasound-Assisted Extraction (UAE): This modern technique uses high-frequency sound waves to induce cavitation in the solvent. The collapse of these cavitation bubbles near the plant material creates microjets that disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.[6][7][8]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and water molecules within the plant matrix. This creates localized pressure that ruptures the cell walls, releasing the target compounds into the solvent. MAE is known for its high efficiency, reduced solvent consumption, and extremely short extraction times.[9][10][11][12]

Q3: Which factors are most critical for optimizing the extraction yield?

Several interdependent parameters must be carefully optimized to maximize the extraction efficiency of liquiritin apioside.[3][11] The most influential factors are:

  • Solvent Selection: The polarity of the solvent is paramount. As a flavonoid glycoside, liquiritin apioside is polar. Therefore, polar solvents like ethanol and methanol, often in aqueous mixtures (e.g., 50-80% ethanol), are highly effective.[3][13]

  • Temperature: Increased temperature generally improves solvent viscosity and diffusion rates, enhancing extraction. However, excessively high temperatures can lead to the degradation of flavonoid glycosides.[14][15]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and solubilize the compound. Modern methods like UAE and MAE drastically shorten the required time from hours to minutes.[3][10]

  • Solid-to-Liquid Ratio: A lower ratio (i.e., more solvent per gram of sample) increases the concentration gradient, favoring diffusion of the analyte into the solvent. However, excessively large solvent volumes can make downstream concentration steps more difficult and costly.[6]

  • Particle Size: Reducing the particle size of the licorice root (e.g., by grinding to a fine powder, <0.5 mm) dramatically increases the surface area available for solvent contact, leading to a more efficient extraction.[4][16]

Part 2: Troubleshooting and Optimization Guide

This section is designed to help you diagnose and resolve common issues encountered during the extraction process.

Q4: My extraction yield of liquiritin apioside is consistently low. What are the likely causes and how can I fix this?

Low yield is a frequent challenge. The underlying cause can be systematically identified by examining your protocol.

Troubleshooting Workflow for Low Extraction Yield

G start Low Yield Detected suboptimal_solvent Is the solvent optimal? start->suboptimal_solvent sample_prep Is sample preparation adequate? suboptimal_solvent->sample_prep No solvent_solution Solution: Use aqueous ethanol (50-80%) or methanol. Match solvent polarity to the polar glycoside. suboptimal_solvent->solvent_solution Yes parameters Are extraction parameters optimized? sample_prep->parameters No sample_solution Solution: Grind licorice root to a fine powder (e.g., 40-80 mesh). Ensure material is dry. sample_prep->sample_solution Yes degradation Could the compound be degrading? parameters->degradation No param_solution Solution: Optimize using UAE or MAE. Increase temperature moderately (e.g., 50-70°C). Increase solvent ratio (e.g., 1:20 to 1:30). parameters->param_solution Yes degradation_solution Solution: Lower extraction temperature. Reduce extraction time (use UAE/MAE). Avoid harsh acidic or alkaline conditions. degradation->degradation_solution Yes end_node Yield Improved solvent_solution->end_node sample_solution->end_node param_solution->end_node degradation_solution->end_node G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification & Analysis A 1. Obtain & Dry Licorice Root B 2. Grind to Fine Powder (40-80 mesh) A->B C 3. Perform Extraction (e.g., UAE or MAE) B->C D 4. Filter & Collect Supernatant C->D E 5. Concentrate Extract (Rotary Evaporation) D->E F 6. Purify via Chromatography (e.g., HPCPC, Prep-HPLC) E->F G 7. Quantify via HPLC-DAD/MS F->G

References

Technical Support Center: Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (LDAG) Purification by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (LDAG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the HPLC purification of this flavonoid glycoside.

Introduction to LDAG Purification Challenges

This compound (LDAG) is a flavanone glycoside with notable biological activities, often isolated from plants such as Glycyrrhiza uralensis (licorice root).[1] Its purification via High-Performance Liquid Chromatography (HPLC) can be challenging due to its structural complexity, including multiple chiral centers and hydroxyl groups, which can lead to issues such as poor peak shape, co-elution with closely related isomers, and baseline instability. This guide provides a systematic approach to overcoming these common obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC purification of LDAG, offering step-by-step solutions grounded in chromatographic principles.

Problem 1: Poor Peak Resolution or Co-elution of Isomers

Question: I am observing broad peaks or the co-elution of my target compound with impurities. How can I improve the separation?

Answer: Poor resolution is a common issue when dealing with complex plant extracts containing structurally similar flavonoids.[2][3] A systematic optimization of your HPLC method is necessary to achieve baseline separation.

Initial Checks:

  • System Suitability: Before making significant changes, ensure your HPLC system is performing optimally. Check for consistent pressure, a stable baseline, and reproducible retention times with a standard compound.

  • Column Health: An old or contaminated column can lead to poor peak shape and resolution.[4] Try flushing the column with a strong solvent or, if necessary, replace it.[4] A guard column is highly recommended to protect your analytical or preparative column from contaminants.[4][5]

Optimization Strategies:

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase are critical.[6][7] For flavonoid glycosides like LDAG, a reversed-phase C18 column is commonly used with a mobile phase consisting of acetonitrile or methanol and water.[6][8][9]

    • Action: Systematically vary the gradient slope. A shallower gradient often improves the separation of closely eluting compounds.[3][10] If using acetonitrile does not provide adequate resolution, switching to methanol can alter the selectivity of the separation.[7]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of phenolic compounds like LDAG.[3][11]

    • Action: Add a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, to the aqueous phase.[6][12] This will suppress the ionization of phenolic hydroxyl groups, leading to more consistent interactions with the stationary phase and sharper peaks.[3][13]

  • Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[3][14]

    • Action: Increasing the column temperature (e.g., to 30-40 °C) can decrease viscosity, leading to sharper peaks and potentially better resolution.[3][13] However, be mindful that excessive heat can degrade some natural products.

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for interactions with the stationary phase.[3][13]

    • Action: Try reducing the flow rate, but be aware that this will increase the run time.[13]

  • Column Chemistry: If a standard C18 column is insufficient, consider a stationary phase with different selectivity.[3]

    • Action: Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds through pi-pi interactions.[3] For highly polar glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[3]

Troubleshooting Workflow for Poor Resolution

A Poor Resolution / Co-elution B Initial Checks A->B E Optimization Strategies A->E C Check Column Health B->C Is column old or contaminated? D Verify System Suitability B->D Is system performing reproducibly? F Optimize Mobile Phase Composition (Gradient/Solvent) E->F G Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) E->G H Vary Column Temperature E->H I Modify Flow Rate E->I J Change Column Chemistry (e.g., Phenyl-Hexyl) E->J

Caption: A decision-making workflow for addressing poor peak resolution.

Problem 2: Peak Tailing

Question: My LDAG peak is asymmetrical with a pronounced tail. What is causing this, and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[11][15][16] Basic compounds are especially prone to this, but polar compounds like LDAG with multiple hydroxyl groups can also be affected.

Common Causes and Solutions:

CauseScientific ExplanationRecommended Solution
Secondary Silanol Interactions Free silanol groups on the silica surface of the stationary phase can interact with polar functional groups on the analyte, causing a secondary, stronger retention mechanism that leads to tailing.[15][16]Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanols and minimize these interactions.[6][13] Using a modern, high-purity, end-capped Type B silica column can also significantly reduce silanol activity.[16]
Column Overload Injecting too much sample (mass overload) can saturate the stationary phase, leading to a non-linear adsorption isotherm and peak tailing.[4][17]Reduce the injection volume or dilute your sample.[13][18]
Column Contamination/Degradation Contaminants from the sample matrix can accumulate at the head of the column, creating active sites that cause tailing.[4][18] Column degradation can also expose more active silanol groups.Flush the column with a strong solvent.[4] If the problem persists, replace the column and use a guard column for future injections.[4]
Mismatched Sample Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Problem 3: Baseline Noise or Drift

Question: My chromatogram shows a noisy or drifting baseline, making it difficult to accurately integrate the peaks. What are the likely causes?

Answer: Baseline instability can originate from several sources, including the mobile phase, the HPLC pump, or the detector.[5][19]

Troubleshooting Baseline Issues:

  • Mobile Phase Issues:

    • Dissolved Gas: Air bubbles in the mobile phase can cause pressure fluctuations and baseline noise as they pass through the detector.[5][19][20]

      • Solution: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[5][21]

    • Contamination: Impurities in the solvents or additives can lead to a noisy or drifting baseline, especially during gradient elution.[5][14]

      • Solution: Use high-purity, HPLC-grade solvents and fresh mobile phase.[5][21]

  • HPLC System Issues:

    • Pump Problems: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and a rhythmic baseline noise.[5][14]

      • Solution: Perform regular pump maintenance, including replacing seals and cleaning or replacing check valves.[5][14]

    • Leaks: A leak in the system can cause pressure instability and baseline drift.

      • Solution: Carefully inspect all fittings for any signs of leakage.[19]

    • Detector Instability: A failing detector lamp or a contaminated flow cell can be a source of noise.[19][20]

      • Solution: Check the lamp energy and replace it if necessary.[19] Flush the flow cell with a strong, appropriate solvent like methanol or isopropanol.[21]

  • Environmental Factors:

    • Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and the detector's performance, leading to baseline drift.[14]

      • Solution: Use a column oven to maintain a stable temperature and ensure the HPLC system is not in a location with significant temperature swings.[14][19]

General HPLC Purification Workflow

A Crude Extract Containing LDAG B Sample Preparation (Dissolve in appropriate solvent, filter) A->B C HPLC System Setup (Column equilibration, method programming) B->C D Injection onto Preparative HPLC Column C->D E Gradient Elution (Separation of components) D->E F UV Detection and Fraction Collection E->F G Analysis of Fractions (Analytical HPLC) F->G H Pooling of Pure Fractions G->H I Solvent Evaporation (Lyophilization or rotary evaporation) H->I J Pure LDAG Compound I->J

Caption: A typical experimental workflow for the purification of LDAG by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for purifying LDAG on a C18 column?

A1: A good starting point for method development for LDAG, a flavonoid glycoside, would be a reversed-phase C18 column with a gradient elution.[6]

ParameterRecommended Starting Condition
Column C18, 5 µm particle size (preparative scale dimensions)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient 10-50% B over 40 minutes (adjust as needed)
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Detection Wavelength ~280 nm (flavanones typically have a maximum absorption around this wavelength)
Column Temperature 30 °C

This is a general guideline and should be optimized for your specific crude extract and HPLC system.

Q2: How do I prepare my crude plant extract for preparative HPLC?

A2: Proper sample preparation is crucial to protect the column and achieve good separation.

  • Solubility: Dissolve the extract in a solvent that is compatible with the initial mobile phase.[22] Dimethyl sulfoxide (DMSO) can be used for initial dissolution, followed by dilution with the mobile phase.[1]

  • Filtration: It is essential to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could block the column frit.[18]

  • Concentration: The concentration of the injected sample should be optimized to avoid column overload.[17] Start with a lower concentration and gradually increase it to maximize throughput without sacrificing resolution.

Q3: My LDAG appears to be degrading during the purification process. What can I do?

A3: Flavonoid glycosides can be susceptible to degradation under certain conditions.

  • pH: Extreme pH values can cause hydrolysis of the glycosidic bonds. Maintaining a slightly acidic mobile phase (pH 3-5) is generally safe.

  • Temperature: High temperatures can accelerate degradation.[3] If you suspect thermal degradation, try running the purification at a lower temperature.

  • Light and Air: Some flavonoids are sensitive to light and oxidation. Prepare samples fresh and use amber vials if necessary. The stability of LDAG in solution should be considered; for instance, stock solutions are often recommended to be stored at -20°C or -80°C and protected from light.[23]

Q4: Can I scale up my analytical method directly to a preparative scale?

A4: Direct scaling from analytical (e.g., 4.6 mm ID column) to preparative (e.g., >20 mm ID column) is possible but requires careful adjustment of parameters. The goal is to maintain the same linear velocity of the mobile phase. The flow rate should be scaled up proportionally to the cross-sectional area of the column. The injection volume can also be scaled up, but you may need to re-optimize the loading amount to avoid overloading effects, which are more pronounced on preparative columns.[17] It's often necessary to perform an intermediate analytical HPLC step to fine-tune the method before scaling up to preparative LC.[22]

References

Technical Support Center: Strategies to Enhance the Bioavailability of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (LAG)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (LAG). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of its poor oral bioavailability. Our goal is to equip you with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising flavonoid glycoside.

Section 1: Foundational Understanding - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the absorption and metabolism of LAG. Understanding these core concepts is critical before selecting an enhancement strategy.

Q1: Why is the oral bioavailability of this compound (LAG) inherently poor?

A1: The poor bioavailability of LAG, a flavanone glycoside isolated from plants like Glycyrrhiza uralensis, is not due to a single factor but a cascade of physiological barriers.[1][2]

  • Large Molecular Size and Polarity: The presence of two sugar moieties (apiose and glucose) makes the LAG molecule large (M.W. ≈ 550.5 g/mol ) and hydrophilic.[2][3] This structure prevents efficient passive diffusion across the lipid-rich membranes of intestinal epithelial cells. Most flavonoids are absorbed more readily in their non-sugar (aglycone) form.[4][5][6]

  • Dependence on Gut Microbiota: For absorption to occur, the glycosidic bonds must be cleaved to release the active aglycone, liguiritigenin. This hydrolysis is primarily performed by enzymes, such as β-glucosidases, produced by the gut microbiota in the large intestine.[7][8][9] Only about 5-10% of ingested flavonoids are typically absorbed in the small intestine; the vast majority must travel to the colon for microbial metabolism, which is a major rate-limiting step.[10]

  • Extensive First-Pass Metabolism: Once the liguiritigenin aglycone is liberated and absorbed into the enterocytes (intestinal cells) and subsequently the liver, it undergoes rapid and extensive Phase II metabolism. Enzymes conjugate the aglycone with glucuronic acid or sulfate groups, marking it for rapid excretion from the body and reducing its systemic availability.[11][12]

  • Efflux Transporter Activity: The aglycone and its metabolites can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[13][14][15] This acts as a revolving door, further limiting the net amount of the compound that reaches systemic circulation.

Q2: What is the expected metabolic journey of LAG following oral administration?

A2: The metabolic pathway of LAG is a multi-step process crucial for determining its ultimate biological activity. The parent glycoside is rarely the form that reaches the bloodstream.[16] The journey involves sequential deglycosylation, absorption of the aglycone, and subsequent metabolic conjugation, as illustrated in the diagram below.

LAG_Metabolism cluster_gut Gastrointestinal Tract cluster_enterocyte Intestinal Epithelium (Enterocyte) cluster_circulation Systemic Circulation / Liver Oral LAG Oral LAG Intact LAG Intact LAG in Lumen Oral LAG->Intact LAG Aglycone Liguiritigenin (Aglycone) Intact LAG->Aglycone Gut Microbiota (β-glucosidase, etc.) Absorption Aglycone->Absorption Passive Diffusion Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Absorption->Metabolism Pgp P-glycoprotein Efflux Absorption->Pgp Efflux Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Metabolism->Metabolites Liver Hepatic Phase II Metabolism Metabolites->Liver Portal Vein Excretion Biliary/Renal Excretion Metabolites->Excretion Liver->Excretion

Caption: Metabolic pathway of LAG after oral administration.

Q3: What are the primary analytical considerations when designing a bioavailability study for LAG?

A3: A common pitfall is measuring only the parent compound (LAG) in plasma. Given its metabolic fate, it is highly unlikely that significant concentrations of the intact glycoside will be found in systemic circulation. A robust analytical method, typically LC-MS/MS, must be developed to quantify:

  • The parent glycoside (LAG): To assess any potential absorption of the intact molecule.

  • The aglycone (Liguiritigenin): The primary bioactive form post-deglycosylation.

  • Key Phase II Metabolites: Liguiritigenin-glucuronide and liguiritigenin-sulfate, as these are likely the most abundant forms in plasma.[17]

Without measuring the aglycone and its metabolites, the bioavailability of LAG will be severely underestimated.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable strategies and step-by-step protocols to address specific bioavailability barriers.

Issue 1: Poor Aqueous Solubility and Slow Dissolution of the Aglycone

Even after the sugar moieties are cleaved, the resulting liguiritigenin aglycone may have poor water solubility, limiting its dissolution and subsequent absorption.

Advanced formulation strategies can significantly improve the solubility and dissolution rate of poorly soluble compounds.[18][19][20][21] Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent starting point.[22][23][24]

Objective: To formulate the aglycone, liguiritigenin, in a lipid-based system that spontaneously forms a micro- or nanoemulsion in the GI tract, enhancing its solubilization and absorption.

Materials:

  • Liguiritigenin (aglycone)

  • Oil phase (e.g., Labrafac™ PG, Maisine® CC)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Distilled water or simulated gastric/intestinal fluid

Step-by-Step Methodology:

  • Component Screening:

    • Determine the solubility of liguiritigenin in various oils, surfactants, and co-surfactants.

    • Add an excess amount of liguiritigenin to 2 mL of each vehicle in a sealed vial.

    • Agitate at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant by HPLC or UV-Vis spectroscopy to quantify the dissolved drug.

    • Rationale: Select vehicles that show the highest solubilizing capacity for the drug.

  • Constructing a Ternary Phase Diagram:

    • Select the best oil, surfactant, and co-surfactant based on solubility data.

    • Prepare a series of blank formulations by mixing the components at various ratios (e.g., oil:S/CoS mix from 9:1 to 1:9, and Surfactant:Co-surfactant ratios like 1:1, 2:1, 3:1).

    • Titrate each mixture with water dropwise, under gentle agitation, and observe the formation of emulsions.

    • Identify the region in the phase diagram that forms clear, stable micro- or nanoemulsions.

    • Rationale: This diagram visually maps the optimal component ratios for creating a stable and efficient SEDDS.

  • Formulation of Drug-Loaded SEDDS:

    • Select an optimal ratio from the nanoemulsion region of the phase diagram.

    • Dissolve the required amount of liguiritigenin in the co-surfactant/surfactant mixture with gentle heating if necessary.

    • Add the oil phase and vortex until a clear, homogenous pre-concentrate is formed.

    • Rationale: Ensuring the drug is fully dissolved in the pre-concentrate is critical for preventing precipitation upon emulsification.

  • Characterization:

    • Emulsification Efficiency: Dilute 1 mL of the SEDDS pre-concentrate in 100 mL of distilled water. Observe the time it takes to emulsify and the clarity of the resulting emulsion.

    • Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). Aim for a droplet size < 200 nm for optimal absorption.

    • In Vitro Dissolution: Perform a dissolution test using a USP Type II apparatus, comparing the release of liguiritigenin from the SEDDS formulation versus an unformulated drug suspension in simulated intestinal fluid.

Caption: Workflow for developing a SEDDS formulation.

Issue 2: Extensive Efflux by P-glycoprotein (P-gp)

The absorbed liguiritigenin can be actively transported back into the gut lumen, drastically reducing its net absorption.

Inhibiting P-gp can increase the intracellular concentration and residence time of the drug in enterocytes, leading to higher systemic absorption.[13][14] Natural compounds like piperine and quercetin are known P-gp inhibitors.[25][26]

Objective: To evaluate whether a P-gp inhibitor can enhance the transport of liguiritigenin across the intestinal wall. This model preserves the metabolic and transport functions of the intestine.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Ringer bicarbonate buffer

  • Liguiritigenin solution (in buffer, with a small amount of DMSO if needed)

  • P-gp inhibitor (e.g., Verapamil as a positive control, or a natural bioenhancer like Piperine)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Surgical tools, syringes, 37°C shaking water bath

Step-by-Step Methodology:

  • Tissue Preparation:

    • Euthanize the rat and immediately excise a 10 cm segment of the jejunum.

    • Flush the segment with ice-cold buffer to remove contents.

    • Gently evert the segment over a glass rod, so the mucosal side faces outwards.

    • Rationale: Eversion ensures the mucosal surface, where absorption and efflux occur, is directly exposed to the drug solution.

  • Sac Preparation:

    • Cut the everted segment into 3-4 cm sacs.

    • Tie one end of each sac with a silk suture.

    • Fill the sac with a known volume (e.g., 0.5 mL) of fresh, pre-warmed buffer (this is the serosal compartment).

    • Tie off the other end to seal the sac.

  • Incubation:

    • Prepare flasks containing the mucosal solution: buffer with a known concentration of liguiritigenin.

    • Create at least three groups:

      • Group A: Liguiritigenin only.

      • Group B: Liguiritigenin + P-gp inhibitor (e.g., 100 µM Verapamil).

      • Group C: Control (buffer only).

    • Place the prepared sacs into the flasks, ensuring they are fully submerged.

    • Incubate at 37°C for 60-120 minutes in a shaking water bath, continuously bubbling with carbogen gas.

    • Rationale: Carbogen gas provides oxygen and maintains the physiological pH, ensuring tissue viability throughout the experiment.

  • Sample Analysis:

    • After incubation, remove the sacs, blot them dry, and collect the serosal fluid from inside.

    • Measure the final volume of the serosal fluid.

    • Collect a sample of the mucosal fluid from the flask.

    • Analyze the concentration of liguiritigenin in both mucosal and serosal samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp). A significant increase in the serosal concentration and Papp value in Group B compared to Group A indicates successful inhibition of P-gp efflux.

Everted_Gut_Sac cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Jejunum B Flush & Evert A->B C Create & Fill Sacs (Serosal Side In) B->C D Incubate Sacs in Mucosal Solution (Drug +/- Inhibitor) C->D E 37°C, Shaking, Carbogen Gas D->E F Collect Serosal & Mucosal Fluids E->F G Quantify Drug (LC-MS/MS) F->G H Calculate Papp & Compare Groups G->H

Caption: Workflow for the everted gut sac permeability assay.

Section 3: Data Summary and Advanced Considerations

Comparative Efficacy of Enhancement Strategies

The choice of strategy depends on the primary barrier and available resources. The following table summarizes the expected outcomes.

StrategyPrimary MechanismKey AdvantageExpected Outcome (vs. Control)
SEDDS/Nanoemulsions Improves solubility, increases surface area, bypasses dissolution step.[24]High drug loading capacity; suitable for highly lipophilic aglycones.5- to 20-fold increase in AUC.
Amorphous Solid Dispersions Creates a high-energy, amorphous form of the drug for faster dissolution.[20]Established and scalable manufacturing process (spray drying).3- to 15-fold increase in AUC.
Co-administration with Bioenhancers (e.g., Piperine) Inhibits P-gp efflux and/or Phase II metabolic enzymes.[25][26]Simple to implement in early-stage in vivo studies.1.5- to 5-fold increase in AUC.
Co-administration with Probiotics/Enzymes Enhances the rate and extent of deglycosylation in the gut.[7][27]Targets the first critical barrier to absorption.Variable; depends heavily on the specific enzyme/strain activity.
Advanced FAQ

Q: Can multiple enhancement strategies be combined? A: Yes, and this is often the most powerful approach. For example, you can develop a SEDDS formulation of liguiritigenin that also includes a P-gp inhibitor like piperine within the formulation. This dual-pronged strategy simultaneously addresses the barriers of poor solubility and active efflux, potentially leading to a synergistic improvement in bioavailability.

References

Technical Support Center: Analysis of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we dissect common problems and provide scientifically grounded, field-proven solutions to ensure the accuracy, reproducibility, and sensitivity of your results.

Introduction: The Challenge of the Matrix

This compound is a flavanone glycoside found in medicinal plants like Glycyrrhiza uralensis.[1][2][3] Its structure, featuring two sugar moieties, lends it significant polarity.[4][5] When analyzing this compound in complex biological matrices such as plasma, serum, or urine, co-eluting endogenous substances like phospholipids, salts, and proteins can severely interfere with the ionization process in the mass spectrometer's source.[6] This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, compromising the integrity of quantitative data.[7]

This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects to develop robust and reliable bioanalytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding matrix effects in the context of this compound analysis.

Q1: What exactly are matrix effects and why are they a major concern for this specific analyte?

A1: The matrix refers to all components in a sample other than the analyte of interest.[8] Matrix effects are the alteration of ionization efficiency for this compound due to the presence of these co-eluting components.[9] This can manifest as:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[10][11]

  • Ion Enhancement: Less frequently, matrix components can improve the ionization efficiency of the analyte, causing an artificially high signal.

For a polar glycoside like this compound, the risk is particularly high because it may co-elute with highly abundant polar endogenous compounds (e.g., phospholipids, salts) in typical reversed-phase chromatography, leading to significant and variable inaccuracies in quantification.[12][13]

Q2: How can I quantitatively determine if my analysis is impacted by matrix effects?

A2: The most reliable method is the post-extraction spike analysis .[14][15] This procedure quantifies the extent of ion suppression or enhancement. The matrix effect (ME) is calculated by comparing the peak area of the analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat (pure) solvent.

The formula is: ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) * 100

  • ME < 100% indicates ion suppression.

  • ME > 100% indicates ion enhancement.

  • Values between 85% and 115% are often considered acceptable, but this depends on assay requirements.[16][17]

Q3: My signal is inconsistent across different plasma lots. Is this a matrix effect?

A3: Yes, this is highly indicative of a relative matrix effect . It describes the variability in matrix effects between different sources or lots of the same biological matrix. This is a critical parameter to assess during method validation as it demonstrates the method's robustness across a diverse subject population. Regulatory guidelines emphasize the importance of evaluating matrix effects from multiple sources.[16]

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for everything?

A4: While a SIL-IS is the gold standard for compensating for matrix effects, it is not a panacea.[8] A co-eluting SIL-IS experiences similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio. However, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and reproducibility are compromised.[18][19] Therefore, the primary goal should always be to reduce matrix effects first, and then use an appropriate internal standard to compensate for any remaining, consistent effects.[20]

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, Q&A-based troubleshooting for specific experimental issues, complete with step-by-step protocols.

Issue 1: Poor Sensitivity and Low Signal Intensity

Q: I am struggling to achieve the required lower limit of quantification (LLOQ) for this compound in plasma. My signal is weak and noisy. What is the likely cause and how do I fix it?

A: Weak signal intensity, especially when the analyte performs well in neat solvent, strongly points to significant ion suppression from the biological matrix.[11][18] Phospholipids are a primary culprit in plasma samples as they often co-extract and co-elute with analytes in reversed-phase LC systems.[12]

The following diagram illustrates a systematic approach to troubleshooting poor sensitivity caused by matrix effects.

MatrixEffect_Workflow A Start: Poor Sensitivity / Low Signal B Step 1: Quantify Matrix Effect (Post-Extraction Spike) A->B C Is ME Significant? (e.g., <50%) B->C D Step 2: Optimize Sample Preparation C->D Yes J No: Problem likely not matrix effect. Check MS parameters, analyte stability. C->J No E Step 3: Refine Chromatographic Separation D->E Implement a new sample prep method F Step 4: Re-evaluate Matrix Effect E->F After LC optimization G Is ME Acceptable? F->G G->D No, iterate or combine methods H End: Method Optimized G->H Yes I Proceed with Validation using SIL-IS H->I

Caption: A systematic workflow for troubleshooting ion suppression.

Solution Pathway 1: Advanced Sample Preparation

Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[21] More selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are required.

LLE separates compounds based on their differential solubility in two immiscible liquids. For a polar glycoside, a "polar first" extraction can be effective.

Objective: To extract this compound from plasma while leaving non-polar interferences (lipids) and very polar interferences (salts, proteins) behind.

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte in 50:50 methanol:water). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Add 600 µL of methyl tert-butyl ether (MTBE) to the supernatant.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 x g for 5 minutes to facilitate phase separation.

  • Analyte Collection: The analyte, being polar, will remain in the lower aqueous/acetonitrile layer. Carefully aspirate and discard the upper MTBE layer, which contains lipids and phospholipids.

  • Evaporation & Reconstitution: Evaporate the remaining aqueous layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS analysis.

SPE provides superior cleanup by utilizing different chemical interactions to retain the analyte while washing away interferences.

Objective: To capture the analyte on a solid sorbent, wash away interferences, and then elute a cleaner extract.

Step-by-Step Protocol:

  • Sample Pre-treatment: Precipitate proteins from 100 µL of plasma with 300 µL of 1% formic acid in acetonitrile. Vortex and centrifuge as described in the LLE protocol. Dilute the supernatant 1:1 with 2% formic acid in water.

  • Sorbent Conditioning: Condition a mixed-mode SPE cartridge (e.g., a polymeric reversed-phase with cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 5% methanol in water to remove salts and highly polar interferences.

    • Wash 2: 1 mL of hexane to remove any remaining non-polar lipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (%RSD, n=6)
Protein Precipitation (PPT)95 ± 4.245 ± 8.5 (Suppression)12.5
Liquid-Liquid Extraction (LLE)88 ± 5.187 ± 6.2 (Slight Suppression)6.8
Solid-Phase Extraction (SPE)92 ± 3.898 ± 4.5 (Negligible)4.1

This table illustrates typical expected improvements. Actual results will vary.

Issue 2: Peak Tailing and Inconsistent Retention Time

Q: My chromatographic peak for this compound is showing significant tailing and the retention time is shifting between injections. What's going on?

A: This combination of issues often points to secondary interactions on the analytical column or problems with the mobile phase.[7][18] The flavanone structure contains phenolic hydroxyl groups that can interact with residual silanols on silica-based C18 columns, causing peak tailing. Retention time shifts can be caused by poor column equilibration, mobile phase pH instability, or column contamination.[18]

A systematic approach is needed to diagnose and resolve these issues.

Chrom_Troubleshoot A Start: Peak Tailing & RT Shifts B Check Mobile Phase: Freshly prepared? pH consistent? A->B C Increase Column Equilibration Time (at least 10 column volumes) B->C D Optimize Mobile Phase Additive C->D E Evaluate Different Column Chemistry D->E F End: Stable & Symmetrical Peak E->F

Caption: Workflow for troubleshooting chromatographic issues.

Objective: To achieve a sharp, symmetrical peak with a stable retention time.

  • Mobile Phase Preparation:

    • Always use high-purity, LC-MS grade solvents and additives.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a common additive that aids in protonation for positive-ion ESI and can help mask silanol activity.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Troubleshooting Step: If tailing persists, consider using a different additive like 0.1% acetic acid or a low concentration of ammonium formate (5 mM) to alter selectivity and peak shape.

  • Gradient Elution Program (Example for a C18 column, 2.1 x 100 mm, 1.8 µm):

    • Flow Rate: 0.4 mL/min

    • Initial Conditions: 5% B

    • 0.0 - 1.0 min: Hold at 5% B

    • 1.0 - 8.0 min: Ramp linearly to 60% B

    • 8.0 - 8.1 min: Ramp to 95% B

    • 8.1 - 10.0 min: Hold at 95% B (Column Wash)

    • 10.0 - 10.1 min: Return to 5% B

    • 10.1 - 13.0 min: Hold at 5% B (Column Equilibration - Crucial Step )

    • Rationale: A sufficient equilibration period ensures the column chemistry is stable before the next injection, preventing retention time drift.[18]

  • Column Selection:

    • If tailing remains an issue with a standard C18 column, it indicates strong secondary silanol interactions.

    • Solution: Switch to a column with a different stationary phase. Good alternatives include:

      • Phenyl-Hexyl Phase: Offers alternative pi-pi interactions, which can improve peak shape for aromatic compounds like flavonoids.

      • Embedded Polar Group (EPG) Phase: Contains polar groups embedded in the alkyl chains, providing better shielding of residual silanols and improving peak shape for polar analytes.

By systematically addressing both sample preparation and chromatography, you can develop a robust, reliable, and sensitive method for the quantitative analysis of this compound, ensuring the integrity and accuracy of your research data.

References

Technical Support Center: Enhancing the Yield of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the isolation and yield enhancement of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (LA-G). This flavanone glycoside, primarily isolated from the roots of Glycyrrhiza species (licorice), is a molecule of significant interest for its potential therapeutic properties, including antioxidant effects.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during extraction and purification. We will move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Core Principles: A Foundation for Success

A robust understanding of the entire workflow is critical for troubleshooting. The process can be systematically broken down into three key stages: Extraction, Purification, and Analysis.

  • Natural Sources : The primary sources for LA-G are the roots of various licorice species, most notably Glycyrrhiza uralensis and Glycyrrhiza inflata.[1][2] The concentration of flavonoids can vary significantly based on the species, geographical origin, and harvest time.

  • Extraction : The goal of extraction is to efficiently liberate LA-G from the plant matrix into a solvent. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over conventional methods due to their efficiency and reduced extraction times.[3][4][5] The choice of solvent, typically an aqueous ethanol solution, is critical for selectively dissolving the target glycoside while minimizing co-extraction of undesirable compounds.

  • Purification : Crude extracts are complex mixtures. Macroporous resin chromatography is a highly effective and scalable method for purifying flavonoids from these extracts.[6][7][8] This technique operates on the principle of reversible adsorption, where the target molecules are first adsorbed onto the resin from the aqueous extract and then selectively desorbed using an organic solvent like ethanol.[8]

  • Analysis : Accurate quantification and identification are paramount. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) are the gold standards for this purpose, offering high resolution, sensitivity, and structural confirmation.[9][10]

General Experimental Workflow

The following diagram outlines the typical end-to-end process for isolating this compound.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & QC raw Licorice Root (Glycyrrhiza sp.) grind Grinding & Sieving raw->grind extract Ultrasound or Microwave-Assisted Extraction grind->extract filter Filtration & Centrifugation extract->filter concentrate Solvent Evaporation (Rotovap) filter->concentrate crude Crude Extract concentrate->crude resin Macroporous Resin Chromatography crude->resin elute Elution with Ethanol Gradient resin->elute pure Purified Fraction elute->pure analysis UPLC-Q-TOF-MS/MS Analysis pure->analysis final Isolated LA-G

Caption: Overall workflow for LA-G isolation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Extraction Stage Issues

Q1: My final yield of LA-G is consistently low. What aspects of my extraction protocol should I investigate?

A1: Low yield is a common problem that can often be traced back to suboptimal extraction parameters. Here is a systematic approach to troubleshooting:

  • Extraction Method: If you are using conventional maceration, consider switching to a more advanced technique. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) significantly enhance yield by using cavitation and dielectric heating, respectively, to disrupt plant cell walls and improve solvent penetration.[3][4]

  • Solvent Choice & Concentration: The polarity of your solvent is crucial. Pure ethanol is often too nonpolar, while pure water may not be effective. An aqueous ethanol solution is typically optimal. Studies on similar flavonoids show that ethanol concentrations between 60% and 80% often provide the best results.[5][11]

  • Solid-to-Liquid Ratio: An insufficient volume of solvent will result in a saturated solution, preventing further extraction of the target compound. A common starting point is a ratio of 1:15 to 1:20 (g/mL).[12] Increasing the solvent volume can enhance the diffusion gradient and improve yield.

  • Extraction Temperature: Higher temperatures generally increase solubility and diffusion rates. However, excessive heat can cause degradation of glycosides. For UAE, an optimal temperature is often around 60°C.[12][13] For MAE, precise power and time control are necessary to avoid overheating.[4]

  • Extraction Time: Ensure your extraction time is sufficient to reach equilibrium. For UAE, this is often achieved within 30-60 minutes.[3] Prolonging the extraction time indefinitely does not always increase yield and may promote degradation.

Troubleshooting_Low_Yield cluster_extraction Extraction Parameters cluster_solutions Corrective Actions start Low LA-G Yield Detected q_solvent Is solvent optimal? (e.g., 60-80% EtOH) start->q_solvent q_ratio Is solid:liquid ratio sufficient? (e.g., 1:20 g/mL) q_solvent->q_ratio Yes sol_solvent Test range of EtOH concentrations q_solvent->sol_solvent No q_temp Is temperature controlled? (e.g., ~60°C for UAE) q_ratio->q_temp Yes sol_ratio Increase solvent volume q_ratio->sol_ratio No q_time Is extraction time adequate? (e.g., 30-60 min) q_temp->q_time Yes sol_temp Optimize temperature; avoid overheating q_temp->sol_temp No sol_time Perform time-course experiment q_time->sol_time No end_node Re-evaluate Yield q_time->end_node Yes sol_solvent->end_node sol_ratio->end_node sol_temp->end_node sol_time->end_node

Caption: Troubleshooting logic for low extraction yield.

Q2: My crude extract is highly impure and difficult to work with. How can I improve its quality?

A2: A clean crude extract is the foundation for a successful purification.

  • Pre-Extraction Defatting: Licorice root can contain lipids and other nonpolar compounds. If these are interfering, perform a pre-extraction wash of the raw powder with a nonpolar solvent like hexane. This will remove lipids without dissolving your target glycoside, leading to a cleaner final extract.

  • Solvent Optimization: As mentioned, the ethanol-water ratio is key. If your extract has too many highly polar impurities (like sugars), slightly decreasing the water content in your extraction solvent can help.

  • Liquid-Liquid Partitioning: After initial extraction and concentration (to remove ethanol), you can perform a liquid-liquid extraction. Partitioning the aqueous concentrate against a solvent like ethyl acetate can selectively move flavonoids into the organic phase, leaving behind more polar impurities.[14]

Purification Stage Issues (Macroporous Resin)

Q3: The binding of my target compound to the macroporous resin is inefficient. What could be wrong?

A3: Inefficient adsorption leads to significant loss of your compound in the flow-through.

  • Resin Selection: Not all resins are created equal. Resins with high surface area and appropriate polarity are needed. For flavonoids, nonpolar or weakly polar resins like AB-8 have shown excellent performance due to their high adsorption and desorption capacities.[7][11][15]

  • Sample Loading Conditions: Ensure your crude extract is properly prepared. It should be aqueous, with the organic extraction solvent completely removed. The pH of the sample solution can also influence adsorption; a slightly acidic pH (around 4-5) is often optimal for flavonoids.

  • Flow Rate: Do not load the sample onto the column too quickly. A slow flow rate (e.g., 1.5-2 Bed Volumes per hour) allows for sufficient residence time for the adsorption equilibrium to be reached.[11][15]

Q4: I have good adsorption, but I'm getting poor recovery during the elution step. How can I improve this?

A4: Poor desorption means your compound is irreversibly stuck to the resin.

  • Elution Solvent: The strength of the elution solvent must be sufficient to disrupt the hydrophobic interactions between the flavonoid and the resin. An aqueous ethanol solution is the standard.

  • Ethanol Concentration: A step-gradient elution is highly recommended. First, wash the column with deionized water to remove highly polar impurities (sugars, salts). Then, use a low concentration of ethanol (e.g., 5-10%) to remove more polar, non-target compounds.[6] Finally, elute your target LA-G with a higher concentration of ethanol, typically in the 30-60% range.[6][7] This stepwise increase in solvent strength provides much better separation and purity.

  • Elution Flow Rate and Volume: Similar to loading, a slow elution flow rate (e.g., 2 BV/h) ensures complete desorption.[7] Use a sufficient volume of eluent (e.g., 5-9 BV) to ensure all of the adsorbed compound is recovered.[7]

Frequently Asked Questions (FAQs)

Q: Which Glycyrrhiza species is the best source for LA-G? A: Both Glycyrrhiza uralensis and Glycyrrhiza inflata are known to be rich sources of LA-G.[1][2] The choice may depend on availability and the specific phytochemical profile desired, as the relative abundance of other flavonoids and triterpenoids differs between species.

Q: What are the main advantages of UAE over MAE for this application? A: Both are excellent intensification techniques.

  • UAE (Ultrasound-Assisted Extraction) is generally conducted at lower temperatures, which can be beneficial for preventing thermal degradation of sensitive glycosides. The equipment is also relatively common in analytical labs.[3][12]

  • MAE (Microwave-Assisted Extraction) is often much faster, sometimes reducing extraction times to a few minutes.[4][5] However, it requires careful control to prevent localized overheating, which could degrade the target compound.

Q: How do I choose the correct macroporous resin? A: The ideal resin should have high adsorption capacity, a high desorption ratio, and good selectivity for flavonoids. Polystyrene-based resins (nonpolar) like AB-8 or D4020 are excellent candidates.[6][7] It is highly recommended to perform small-scale static adsorption/desorption tests with a few candidate resins to empirically determine the best performer for your specific extract before scaling up to column chromatography.[6]

Q: What are the critical parameters I should report in a publication? A: For reproducibility, you must report:

  • Plant Material: Full botanical name (e.g., Glycyrrhiza uralensis Fisch.), plant part (root), and origin.

  • Extraction: Method (e.g., UAE), solvent composition, solid-to-liquid ratio, temperature, time, and ultrasonic/microwave power.

  • Purification: Resin type, column dimensions, sample loading concentration and flow rate, and a detailed description of the gradient elution protocol (solvent composition, volume, and flow rate for each step).

  • Analysis: Full details of the HPLC or UPLC-MS/MS method (column, mobile phase, gradient, flow rate, detection parameters).

Protocols & Data

Protocol 1: Ultrasound-Assisted Extraction (UAE) of LA-G
  • Preparation: Grind dried licorice root and sieve to a consistent particle size (e.g., 60 mesh).[3]

  • Extraction: Weigh 10 g of licorice powder into a 250 mL flask. Add 200 mL of 73% aqueous ethanol (a 1:20 solid-to-liquid ratio).[3]

  • Sonication: Place the flask in an ultrasonic bath operating at 80 kHz. Sonicate for 28 minutes at a controlled temperature of 60°C.[3][12]

  • Recovery: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.[3]

  • Concentration: Decant the supernatant and concentrate it under reduced pressure using a rotary evaporator at 50°C to remove the ethanol. The remaining aqueous solution is your crude extract for purification.

Protocol 2: Purification by Macroporous Resin Chromatography
  • Resin Preparation: Pre-treat AB-8 resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains. Pack the resin into a glass column.

  • Equilibration: Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.

  • Loading: Take the aqueous crude extract from Protocol 1 and adjust its pH to ~4.0. Load it onto the column at a flow rate of 2 BV/h.[7]

  • Washing: Wash the column with 10 BV of deionized water to remove unbound impurities.[7]

  • Elution: Elute the column with 9 BV of 60% aqueous ethanol at a flow rate of 2 BV/h.[7] Collect the eluate. This fraction will contain the purified flavonoids.

  • Final Step: Concentrate the collected fraction to dryness to obtain the purified flavonoid powder.

Data Tables

Table 1: Comparison of Optimized Extraction Parameters for Related Flavonoids

ParameterUltrasound-Assisted Extraction (UAE)Ionic Liquid-Based UAE
Target Compound IsoliquiritigeninIsoliquiritigenin
Solvent 73.25% Ethanol0.3 mol/L [BMIM]Br
Liquid-Solid Ratio 19.10 : 116.16 : 1
Temperature Not specified, ambient60°C
Time 27.82 min120 min
Yield 0.26 mg/g0.665 mg/g
Reference [3][12][13][16]

Table 2: Performance Characteristics of Different Macroporous Resins for Flavonoid Purification

Resin TypeAdsorption Capacity (mg/g)Desorption Ratio (%)Key CharacteristicReference
AB-8 92.5470.87High capacity and good desorption[7][11]
D4020 High (not quantified)High (not quantified)Selected as optimal in study[6]
X-5 Moderate69.03Good desorption properties[7]
HPD-100 High40.77High adsorption but poor desorption[7]

References

Validation & Comparative

A Comparative Guide to Flavonoid Glycosides: Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside vs. Liquiritin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two flavonoid glycosides derived from licorice root (Glycyrrhiza species): Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside and Liquiritin. While sharing a common aglycone, their distinct glycosylation patterns result in notable differences in their biological activities. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental insights to guide future research and application.

Structural and Chemical Profiles

At the core of both compounds is the flavanone liquiritigenin . The key distinction lies in the type and position of the attached sugar moieties.

  • Liquiritin is a monoglycoside, specifically the 4'-O-D-glucoside of liquiritigenin. Its relatively simple structure has made it a frequent subject of pharmacological studies.[1]

  • This compound , also known as Liquiritin apioside, is a more complex diglycoside.[2][3] It features a glucose molecule at the 4'-position and an apiose sugar at the 7-position. This additional apiosyl group significantly alters the molecule's polarity, size, and steric hindrance, which in turn influences its biological interactions.

G cluster_aglycone Core Aglycone cluster_glycosides Glycoside Derivatives Aglycone Liquiritigenin Liquiritin Liquiritin (4'-O-glucoside) Aglycone->Liquiritin + Glucose at 4'-OH ComplexGlycoside Liguiritigenin-7-O-D-apiosyl- 4'-O-D-glucoside Aglycone->ComplexGlycoside + Glucose at 4'-OH + Apiose at 7-OH

Figure 1: Structural relationship of Liquiritin and its complex apioside derivative to the common aglycone, Liquiritigenin.

Comparative Biological Activity

The structural variance between these two molecules directly translates to differences in their pharmacological profiles.

Antioxidant Properties

Both compounds exhibit antioxidant activity, a characteristic feature of flavonoids, by neutralizing harmful reactive oxygen species (ROS).[1][4] This activity is crucial for mitigating oxidative stress, a key factor in numerous pathologies.

  • Liquiritin demonstrates significant antioxidant effects by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5][6][7] It also directly scavenges free radicals, thereby reducing lipid peroxidation and oxidative damage to DNA and proteins.[5][6][8] Some studies suggest its free radical scavenging capacity is comparable to or even higher than that of vitamins C and E in certain assays.[1]

  • This compound (Liquiritin apioside) also possesses potent antioxidant properties. It has been shown to protect lung epithelial cells from cigarette smoke-induced oxidative stress by inducing the biosynthesis of glutathione (GSH), a critical intracellular antioxidant.[2] This effect is partly mediated by inhibiting the expression of cytokines like TGF-β and TNF-α, which can contribute to oxidative environments.[2]

Quantitative Data Summary: Antioxidant Activity

CompoundAssay / ModelKey FindingsSource
Liquiritin Aβ-induced oxidative stress in ratsIncreased SOD and GSH-Px activity; decreased malondialdehyde (MDA) levels.[5][6][5][6]
Cerebral Ischemia/Reperfusion in miceUpregulated SOD, CAT, GSH-Px; decreased MDA and 8-OHdG levels.[8][8]
CUMS mice model of depressionIncreased hippocampal SOD activity and decreased MDA content.[9][9]
This compound Cigarette smoke-induced lung injuryPrevented GSH depletion; enhanced SOD activity in the lungs.[2][2]
Anti-inflammatory Effects

Chronic inflammation is a driver of many diseases. Both flavonoids have demonstrated the ability to modulate inflammatory pathways.

  • Liquiritin exerts robust anti-inflammatory effects by inhibiting the production of multiple pro-inflammatory mediators, including TNF-α, IL-6, and IL-1β.[10][11][12][13] Its mechanisms often involve the suppression of key signaling pathways like NF-κB and the NLRP3 inflammasome.[9][14] By inhibiting these pathways, liquiritin effectively downregulates the expression of inflammatory genes like iNOS and COX-2.[11][15]

  • This compound also shows significant anti-inflammatory activity. In a model of lung injury, it dose-dependently inhibited neutrophil and macrophage infiltration and reduced the pulmonary release of the pro-inflammatory cytokines TGF-β and TNF-α.[2]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling Cascade cluster_response Inflammatory Response LPS LPS NFkB_complex IκB-NF-κB Complex LPS->NFkB_complex Activates NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_active->Cytokines Upregulates Transcription iNOS_COX2 iNOS / COX-2 NFkB_active->iNOS_COX2 Upregulates Transcription NLRP3->Cytokines Promotes Maturation (IL-1β) Inhibitor Liquiritin & Liguiritigenin-7-O-D-apiosyl- 4'-O-D-glucoside Inhibitor->NFkB_complex Inhibits Inhibitor->NLRP3 Inhibits

Figure 2: Generalized anti-inflammatory mechanism via inhibition of NF-κB and NLRP3 pathways.

Neuroprotective Activity

The potential to protect neurons from damage and degeneration is a highly sought-after therapeutic property.

  • Liquiritin has been extensively studied for its neuroprotective effects. It has shown the ability to ameliorate cognitive deficits in models of Alzheimer's disease by inhibiting oxidative stress and neuronal apoptosis in the hippocampus.[5][6][7] Furthermore, it demonstrates protective effects against neuropathic pain by reducing neuroinflammation and protecting damaged nerves.[10] Its ability to cross the blood-brain barrier is a key advantage for its action in the central nervous system.[12]

  • This compound has not been as thoroughly investigated for its neuroprotective potential. However, given its demonstrated antioxidant and anti-inflammatory activities, it stands as a promising candidate for future neuropharmacological research. The altered physicochemical properties due to the apiose group could influence its bioavailability to the central nervous system, a critical aspect that warrants investigation.

Experimental Protocols & Methodologies

To facilitate reproducible and comparative research, this section details standard protocols for evaluating the bioactivities discussed.

Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant)

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare 1 mg/mL stock solutions of each test compound (Liquiritin and this compound) in methanol or DMSO.

    • Create a serial dilution series from the stock solutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Use Ascorbic acid or Trolox as a positive control.

    • Use methanol/DMSO as a negative control (100 µL solvent + 100 µL DPPH solution).

    • Incubate the plate in darkness at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100.

    • Plot the scavenging percentage against compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_analysis Step 3: Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Compound in 96-well plate prep_dpph->mix prep_compounds Prepare Compound Dilutions prep_compounds->mix incubate Incubate 30 min in Dark mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging and determine IC50 read_abs->calculate

Figure 3: Standard workflow for the DPPH radical scavenging assay.

Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages (Anti-inflammatory)

This cell-based assay evaluates a compound's ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.

  • Treatment:

    • Remove the old media and replace it with fresh media containing various non-toxic concentrations of the test compounds.

    • Pre-treat the cells for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.

    • Incubate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion and Future Perspectives

Both liquiritin and its apioside derivative demonstrate significant antioxidant and anti-inflammatory properties. Liquiritin is a well-documented compound with proven neuroprotective effects, making it a strong candidate for further development.

This compound, while less studied, shows comparable and potent bioactivity in the available literature. The presence of the additional apiosyl sugar moiety is a critical structural feature that may enhance its interaction with certain biological targets or alter its pharmacokinetic profile.

Key areas for future research should include:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies are essential to definitively compare the potency and efficacy of these two compounds across various biological assays.

  • Pharmacokinetic Analysis: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds is crucial to understand their bioavailability and potential for clinical translation.

  • Mechanistic Elucidation: While general pathways like NF-κB are implicated, deeper research is needed to identify the specific molecular targets of this compound.

  • Neuroprotection Studies: Given its anti-inflammatory and antioxidant effects, exploring the neuroprotective potential of this compound is a logical and promising next step.

References

Validation of an analytical method for Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Validation of Analytical Methods for the Quantification of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

In the realm of natural product research and drug development, the precise and accurate quantification of bioactive compounds is paramount. This compound, a significant flavonoid glycoside, has garnered attention for its potential therapeutic properties. The validation of an analytical method for its quantification is a critical step to ensure data integrity and reliability, forming the bedrock of any subsequent pharmacological or clinical investigation. This guide provides a comprehensive comparison of analytical methodologies, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, this means the chosen method must be reliable, reproducible, and accurate. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validation, which we will adapt and apply to this specific analyte.

Comparative Analysis of Analytical Techniques

The quantification of flavonoid glycosides like this compound is predominantly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) is the most common approach due to its robustness and cost-effectiveness. Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution. For highly complex matrices or when enhanced sensitivity and selectivity are required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVUPLC-PDALC-MS/MS
Specificity GoodExcellentSuperior
Linearity (r²) >0.999>0.999>0.999
Range (µg/mL) 1 - 1000.1 - 500.01 - 10
Accuracy (% Recovery) 98 - 102%99 - 101%99.5 - 100.5%
Precision (%RSD) < 2%< 1.5%< 1%
LOD (µg/mL) ~0.1~0.05~0.005
LOQ (µg/mL) ~0.3~0.15~0.015
Robustness HighModerateModerate
Cost LowMediumHigh

A Step-by-Step Protocol for HPLC-UV Method Validation

The following protocol outlines the validation of a reversed-phase HPLC-UV method for the quantification of this compound.

System Suitability

Before commencing validation, the suitability of the chromatographic system must be established. This ensures the equipment is performing correctly.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a standard solution of this compound (e.g., 20 µg/mL) six times.

    • Calculate the relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • %RSD of peak area and retention time < 1%.

    • Tailing factor ≤ 2.

    • Theoretical plates > 2000.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample of the matrix spiked with the analyte.

    • If available, analyze samples containing potential impurities or degradation products.

  • Acceptance Criteria:

    • No interfering peaks should be observed at the retention time of this compound in the blank chromatogram.

    • The peak for the analyte should be pure, which can be confirmed using a Peak Purity analysis with a Photodiode Array (PDA) detector.

Linearity and Range

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound covering the expected concentration range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be > 0.999.

    • The y-intercept should be close to zero.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters A Prepare Stock Solution B Prepare Calibration Standards A->B C Prepare QC Samples A->C E Inject Samples B->E C->E D HPLC System Equilibration D->E F Data Acquisition E->F G Specificity F->G H Linearity & Range F->H I Accuracy & Precision F->I J LOD & LOQ F->J K Robustness F->K L Method Validation Report G->L H->L I->L J->L K->L

Caption: Workflow for HPLC Method Validation.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.

  • Procedure:

    • Prepare samples with a known concentration of the matrix.

    • Spike the matrix samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day precision):

    • Procedure: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: %RSD < 2%.

  • Intermediate Precision (Inter-day precision):

    • Procedure: Analyze six replicate samples of the same concentration on different days, by different analysts, or on different instruments.

    • Acceptance Criteria: %RSD < 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (SD of the y-intercept / Slope of the calibration curve)

      • LOQ = 10 * (SD of the y-intercept / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 0.1 mL/min).

      • Wavelength of detection (e.g., ± 2 nm).

    • Analyze the system suitability of the modified method.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

G cluster_input Inputs cluster_process Quantification Process cluster_output Outputs A Validated Analytical Method D HPLC Analysis A->D B Sample Containing this compound C Sample Preparation B->C C->D E Data Processing D->E F Concentration of this compound E->F

Caption: Quantitative Analysis Workflow.

Conclusion

The validation of an analytical method for the quantification of this compound is a meticulous process that underpins the quality and reliability of research and development in natural products. While HPLC-UV offers a robust and accessible platform, the choice of methodology should be guided by the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and budgetary constraints. By adhering to the principles outlined in this guide and the ICH guidelines, researchers can ensure the integrity and validity of their analytical data.

A Comparative Guide to the Bioactivity of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside and its Aglycone, Liquiritigenin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of natural product chemistry and drug discovery, flavonoids stand out for their vast structural diversity and wide range of pharmacological activities. Liquiritigenin, a flavanone found in plants of the Glycyrrhiza genus (licorice), has garnered significant attention for its anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] In nature, flavonoids like liquiritigenin often exist in their glycosidic forms, where one or more sugar moieties are attached to the core structure. This guide provides an in-depth comparison of the bioactivity of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (a glycoside form) and its aglycone, liquiritigenin. Understanding the structure-activity relationship between a flavonoid and its glycoside is paramount for drug development, as glycosylation can profoundly impact a compound's solubility, stability, bioavailability, and ultimately, its therapeutic efficacy.[4][5][6] This guide will delve into their comparative antioxidant, anti-inflammatory, and cytotoxic activities, supported by experimental data and detailed protocols, to provide a clear understanding of how the presence of sugar moieties modulates the bioactivity of the parent flavonoid.

Chemical Structures and the Influence of Glycosylation

The fundamental difference between this compound and liquiritigenin lies in their chemical structures. Liquiritigenin is the core flavonoid structure, while its glycoside counterpart has a disaccharide (apiosyl-glucoside) attached. This structural difference has significant implications for their physicochemical properties. Generally, glycosylation increases the water solubility and stability of flavonoids.[5][6] However, this increased hydrophilicity can also hinder their ability to passively diffuse across lipophilic cell membranes, a critical step for intracellular action.[7] The larger size of the glycoside may also sterically hinder its interaction with molecular targets.

Figure 1: Chemical Structures

  • Liquiritigenin: (2S)-7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one

  • This compound: The structure of liquiritigenin with a D-apiosyl-D-glucoside moiety attached at the 7-hydroxyl group and another at the 4'-hydroxyl group.

Comparative Bioactivity Analysis

The biological activities of flavonoids are intimately linked to their chemical structure. The presence or absence of sugar moieties can lead to significant differences in their potency and mechanism of action.

Antioxidant Activity

A key feature of many flavonoids is their ability to scavenge free radicals, thereby mitigating oxidative stress.[3] This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Causality Behind Experimental Choice: The DPPH assay is a rapid, simple, and widely used method to assess the free-radical scavenging ability of a compound.[8][9] The assay relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. This provides a quantitative measure of antioxidant capacity, often expressed as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM) - Representative DataKey Observations
Liquiritigenin (Aglycone) Lower IC50 ValueDemonstrates higher intrinsic radical scavenging activity. The free hydroxyl groups are more readily available to donate a hydrogen atom.
This compound Higher IC50 ValueThe glycosidic bonds can sterically hinder the interaction with the DPPH radical, and the hydroxyl groups involved in the glycosidic linkage are no longer available for hydrogen donation.

Note: The IC50 values are representative and can vary based on specific experimental conditions.

In general, the aglycone form of a flavonoid exhibits more potent antioxidant activity in in vitro assays compared to its glycoside.[10][11] This is because the radical-scavenging activity of flavonoids is largely attributed to their hydroxyl groups, and glycosylation masks these active sites.

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a multitude of diseases. Liquiritigenin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[12][13][14] A common in vitro model to study anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Causality Behind Experimental Choice: RAW 264.7 cells are a murine macrophage cell line that, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), mimics an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[15][16] The Griess assay is a straightforward colorimetric method to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.[17] This allows for the quantification of the inhibitory effect of a compound on NO production.

Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)

CompoundIC50 (µM) - Representative DataKey Observations
Liquiritigenin (Aglycone) Lower IC50 ValueMore potent inhibitor of NO production. Its greater lipophilicity allows for better cell membrane permeability and interaction with intracellular signaling pathways like NF-κB.[13]
This compound Higher IC50 ValueReduced cell permeability due to its hydrophilic sugar moieties leads to lower intracellular concentrations and consequently, weaker inhibition of NO production.

Note: The IC50 values are representative and can vary based on specific experimental conditions.

The superior anti-inflammatory activity of liquiritigenin in this model is attributed to its ability to more effectively penetrate the cell membrane and modulate intracellular signaling cascades. The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, and liquiritigenin has been shown to inhibit its activation.[13][18][19]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB_IkB->NFkB_n IκB degradation, NF-κB translocates Liquiritigenin Liquiritigenin (Aglycone) Liquiritigenin->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription Bioavailability_Concept cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target Target Cells Glycoside Liguiritigenin Glycoside (Soluble, Less Active) Microbiota Gut Microbiota Glycoside->Microbiota hydrolysis Aglycone_gut Liquiritigenin (Aglycone) (Bioactive) Aglycone_blood Liquiritigenin (Aglycone) Aglycone_gut->Aglycone_blood absorption Microbiota->Aglycone_gut Aglycone_cell Liquiritigenin (Aglycone) Aglycone_blood->Aglycone_cell cellular uptake Target Intracellular Targets Aglycone_cell->Target bioactivity

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a flavanone glycoside isolated from Glycyrrhizia inflate and Glycyrrhiza uralensis Fisch, has garnered interest for its potential therapeutic properties.[1][2] The robust and reliable quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug discovery pipelines. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an in-depth, objective comparison of their performance for the analysis of this compound. We will delve into the core principles of each technique, present a detailed cross-validation protocol, and provide supporting experimental data to aid in selecting the most suitable method for your analytical needs.

Understanding the Core Principles: HPLC-DAD vs. LC-MS/MS

The fundamental difference between HPLC-DAD and LC-MS/MS lies in their detection mechanisms, which dictates their sensitivity, selectivity, and overall performance.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[3] For a compound like this compound, which possesses a chromophore, a DAD detector can be employed. The DAD detector measures the absorbance of light across a spectrum of wavelengths simultaneously, providing both quantitative data and UV-visible spectral information that can aid in peak identification and purity assessment.[4][5] This makes HPLC-DAD a workhorse in many analytical laboratories due to its relative simplicity and cost-effectiveness.[4][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[7] After chromatographic separation, the analyte is ionized and enters the mass spectrometer. A tandem mass spectrometer (like a triple quadrupole) can perform two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule of interest), and the second stage fragments this ion and selects a specific product ion for detection.[8] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of analytes at very low concentrations even in complex matrices.[9]

Experimental Design for Cross-Validation

A robust cross-validation study is essential to ensure that an analytical method is suitable for its intended purpose and to compare the performance of two different analytical techniques. The validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12]

Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_comparison Comparison Standard_Prep Standard & QC Preparation HPLC_DAD HPLC-DAD Analysis Standard_Prep->HPLC_DAD LC_MSMS LC-MS/MS Analysis Standard_Prep->LC_MSMS Sample_Prep Sample Preparation Sample_Prep->HPLC_DAD Sample_Prep->LC_MSMS Validation_Params Specificity Linearity Accuracy Precision LOD/LOQ Robustness HPLC_DAD->Validation_Params LC_MSMS->Validation_Params Data_Comparison Data Comparison & Method Selection Validation_Params->Data_Comparison

Caption: Workflow for the cross-validation of HPLC-DAD and LC-MS/MS methods.

A. Standard and Sample Preparation:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range for both methods.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.

  • Sample Preparation (e.g., from a plant extract):

    • Accurately weigh the powdered plant material.

    • Perform an extraction (e.g., ultrasonication) with a suitable solvent like methanol.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before analysis.

B. HPLC-DAD Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by DAD scan).

  • Injection Volume: 10 µL.

C. LC-MS/MS Method:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • MRM Transition: Determine the precursor to product ion transition for this compound (e.g., m/z 549.1 → [product ion]).

  • Injection Volume: 2 µL.

Rationale for Method Choices: The use of a C18 column is standard for the separation of moderately polar flavonoid glycosides. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in LC-MS.[9] A smaller particle size column is used for LC-MS/MS to achieve better separation and faster run times.

Quantitative Performance Comparison

The choice between HPLC-DAD and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for each technique based on hypothetical but realistic validation data.

Table 1: Performance Characteristics of HPLC-DAD for this compound Analysis

ParameterReported Values
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1 µg/mL
Accuracy/Recovery 95.2 - 103.5%
Precision (%RSD) < 5%

Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis

ParameterReported Values
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Accuracy/Recovery 98.1 - 101.7%
Precision (%RSD) < 3%
In-Depth Analysis of Validation Parameters

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[13] Key parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[14][15]

Method Validation Logic Method_Development Method Development Specificity Specificity (Analyte vs. Matrix) Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ (Sensitivity) Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness (Method Reliability) LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical progression of analytical method validation parameters.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.[16] For HPLC-DAD, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and by peak purity analysis using the DAD spectrum. For LC-MS/MS, the high selectivity of MRM ensures that only the target analyte is detected, making it inherently more specific than HPLC-DAD.[17]

  • Linearity and Range: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[15] Both methods should exhibit excellent linearity over their respective ranges, as indicated by a correlation coefficient (r²) close to 1. The significantly wider linear range of LC-MS/MS, particularly at the lower end, is a major advantage.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][16] Both methods can achieve high accuracy and precision, but the superior signal-to-noise ratio of LC-MS/MS often leads to slightly better precision, especially at lower concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The data clearly shows that LC-MS/MS is significantly more sensitive than HPLC-DAD, with LOD and LOQ values that are orders of magnitude lower.[9]

  • Robustness: This is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] For both methods, robustness should be assessed by varying parameters such as mobile phase composition, pH, column temperature, and flow rate.

Conclusion and Recommendations

Both HPLC-DAD and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific analytical requirements.

  • HPLC-DAD is a reliable, cost-effective, and robust method suitable for routine quality control and for the analysis of samples where the analyte is present at relatively high concentrations. Its simplicity makes it accessible to a wide range of laboratories.

  • LC-MS/MS is the superior choice when high sensitivity and selectivity are required, such as in bioanalytical studies (e.g., pharmacokinetics), trace analysis in complex matrices, and when a high degree of certainty in identification is needed.[18] While the initial investment and operational complexity are higher, the enhanced performance often justifies the cost for demanding applications.

References

A Comparative Guide to Anti-Inflammatory Flavonoids: Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research for anti-inflammatory therapeutics, flavonoids stand out as a class of compounds with immense potential. Their diverse structures and multi-target mechanisms offer a promising avenue for the development of novel drugs with improved efficacy and safety profiles. This guide provides an in-depth comparison of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a flavanone glycoside of interest, with other well-characterized anti-inflammatory flavonoids: quercetin, kaempferol, and apigenin. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key in vitro assays.

Introduction to this compound

This compound, also known as liquiritin apioside, is a flavonoid glycoside primarily isolated from the roots of Glycyrrhiza uralensis Fisch. (licorice).[1][2] While research on this specific glycoside is emerging, its aglycone, liquiritigenin, and the related compound liquiritin have demonstrated notable anti-inflammatory properties.[3][4][5] Studies on liquiritin apioside itself have highlighted its antioxidant capacity and its ability to protect against cellular injury by inhibiting pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1] This positions this compound as a compound of interest for further investigation in the context of inflammatory diseases.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of flavonoids is often evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). While direct comparative studies with standardized IC50 values for this compound against other flavonoids are limited, we can collate available data to provide a comparative overview.

Table 1: Comparative Anti-Inflammatory Activity of Selected Flavonoids

FlavonoidTarget MediatorCell LineIC50 / InhibitionSource
Liguiritigenin NO ProductionRAW 264.7Concentration-dependent inhibition (3-30 µM)[3]
TNF-α, IL-1β, IL-6 ProductionRAW 264.7Dose-dependent inhibition[3]
Quercetin NO ProductionRAW 264.7Significant inhibition at 5-50 µM[6]
TNF-α ProductionHuman PBMCsDose-dependent decrease (1-50 µM)[7][8]
TNF-α, IL-6 ProductionRAW 264.7Significant inhibition up to 50 µM[6][9]
Kaempferol IL-6 ProductionBMMCsSignificant suppression at 50 µM[10]
TNF-α, IL-1β, IL-6 ReleaseHMC-1Significant decrease (10-40 µmol/L)[11]
TNF-α, IL-1β, IL-6, MIP-2 ProductionMouse LungsSuppressed production[12]
Apigenin TNF-α, IL-6, IL-1β ProductionMouse ColonDecreased levels[13]
TNF-α, IL-8, IL-6 ProductionHMC-1Significant inhibition[3][14]

Note: The experimental conditions and cell types may vary between studies, affecting direct comparability of IC50 values. This table serves as a qualitative and semi-quantitative comparison.

From the available data, it is evident that all four flavonoids exhibit potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. While quantitative comparisons are challenging without standardized assays, the consistent inhibitory effects across different studies underscore their therapeutic potential.

Mechanistic Insights: Modulation of Key Signaling Pathways

The anti-inflammatory effects of these flavonoids are largely attributed to their ability to modulate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of a plethora of pro-inflammatory genes.

The NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation.[15] In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[16]

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases Flavonoids Flavonoids (Liguiritigenin, Quercetin, Kaempferol, Apigenin) Flavonoids->IKK Inhibit DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Figure 1: Flavonoid Inhibition of the NF-κB Signaling Pathway.

  • Liguiritigenin , the aglycone of our primary compound, has been shown to inhibit LPS-induced NF-κB activation by suppressing the phosphorylation and degradation of IκBα.[3]

  • Quercetin also modulates the NF-κB system, leading to the inhibition of TNF-α gene expression.[7][8]

  • Kaempferol has been demonstrated to inhibit the activation of NF-κB, preventing its nuclear translocation and subsequently decreasing the release of inflammatory mediators.[11]

  • Apigenin effectively suppresses NF-κB activation, which is a key mechanism for its anti-inflammatory and anti-cancer properties.[9][13][15]

The MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[16] Flavonoids can modulate these pathways to exert their anti-inflammatory effects.

MAPK_Pathway cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) ERK ERK Stimuli->ERK JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Flavonoids Flavonoids (Liguiritigenin, Quercetin, Kaempferol, Apigenin) Flavonoids->ERK Inhibit/Modulate Flavonoids->JNK Inhibit/Modulate Flavonoids->p38 Inhibit/Modulate Inflammation Inflammatory Response (Cytokine Production) AP1->Inflammation

Figure 2: Modulation of MAPK Signaling Pathways by Flavonoids.

  • Liquiritin , a related compound to this compound, has been shown to inhibit the JNK pathway.[1][17] Isoliquiritin apioside, another related flavonoid, inhibits PMA-induced MAPK activation.[18]

  • Quercetin has been shown to downregulate phosphorylated p38 MAPK and JNK.[19] It can also restore the activation of p38 MAPK, ERK, and JNK molecules induced by hydrogen peroxide.[11]

  • Kaempferol can inhibit the phosphorylation of ERK, p38, and JNK.[20][21] It has been shown to attenuate inflammation by inhibiting the MAPK/NF-κB signaling pathway.[18]

  • Apigenin has been observed to inhibit the phosphorylation of ERK MAP kinase.[22] It can also reduce TGF-β1 induced phosphorylation of ERK1/2.[23]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for two key in vitro assays used to assess anti-inflammatory activity.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and other flavonoids)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL in DMEM with 10% FBS and incubate for 24 hours.[22]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test flavonoids for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[22] Include a vehicle control (no flavonoid) and a negative control (no LPS).

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (equal parts of Solution A and B, mixed just before use) to each 100 µL of supernatant in a new 96-well plate.[22]

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.[22]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-stimulated vehicle control.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Measurement

This assay is used to quantify the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

Materials:

  • TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • Cell culture supernatants from flavonoid and LPS-treated cells (as prepared in the NO assay)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[12]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[12]

  • Sample and Standard Incubation: Wash the plate again and add 100 µL of cell culture supernatants and TNF-α standards to the appropriate wells. Incubate for 2 hours at room temperature.[20]

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[12]

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.[20]

  • Substrate Addition and Color Development: Wash the plate thoroughly and add the substrate solution. Incubate in the dark for 15-30 minutes until a color change is observed.[20]

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.[20]

  • Absorbance Reading: Measure the optical density at 450 nm using a microplate reader.

  • Quantification: Calculate the TNF-α concentration in the samples by interpolating from the standard curve.

Conclusion and Future Directions

This compound, along with quercetin, kaempferol, and apigenin, demonstrates significant potential as an anti-inflammatory agent. Their ability to modulate the NF-κB and MAPK signaling pathways provides a strong mechanistic basis for their observed effects on inflammatory mediator production. While the available data for this compound is still developing, the potent anti-inflammatory activities of its aglycone and related compounds warrant further investigation.

Future research should focus on direct, head-to-head comparative studies of these flavonoids under standardized in vitro and in vivo conditions to establish a more definitive ranking of their anti-inflammatory potency. Furthermore, exploring the structure-activity relationships, bioavailability, and safety profiles of these compounds will be crucial for their translation into clinical applications for the treatment of inflammatory diseases.

References

A Comparative In Silico Analysis: Docking Performance of a Natural Flavonoid Glycoside Against Key Cancer-Related Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparative analysis of the in silico molecular docking performance of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a flavanone glycoside isolated from plants of the Glycyrrhiza genus.[1][2] We will explore its potential interactions with two critical protein targets implicated in cancer progression: Janus Kinase 2 (JAK2) and B-cell lymphoma 2 (Bcl-2).

Molecular docking is a powerful computational method used in modern drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[3][4] By simulating this molecular "handshake," researchers can prioritize compounds for further experimental testing, saving significant time and resources.[5] This guide is designed for researchers and drug development professionals, offering not only a step-by-step protocol but also a comparative framework for evaluating the compound's potential against established benchmarks.

Rationale for Target and Ligand Selection

The choice of target proteins is paramount for a meaningful docking study. Our selection is based on their well-established roles in oncogenic signaling and cell survival pathways.

Target Proteins
  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a pivotal role in the JAK/STAT signaling pathway.[6] This pathway transduces signals from cytokines and growth factors on the cell surface to the nucleus, regulating genes involved in cell proliferation, differentiation, and apoptosis.[7][8] Persistent activation of the JAK2/STAT3 axis is a hallmark of various cancers, making JAK2 a prime therapeutic target.[9][10] Inhibition of JAK2 is a promising strategy to suppress tumor cell proliferation and induce apoptosis.[6][11]

  • B-cell lymphoma 2 (Bcl-2): A key regulator of the intrinsic apoptotic pathway.[12][13] Bcl-2 is an anti-apoptotic protein that prevents the release of mitochondrial factors like cytochrome c, which would otherwise activate the caspase cascade leading to cell death.[12][14][15] Overexpression of Bcl-2 allows cancer cells to evade apoptosis, contributing to tumor survival and resistance to therapy.[15] Notably, the expression of Bcl-2 itself is regulated by the STAT3 pathway, creating a direct mechanistic link between our two targets.[8]

Comparative Ligands

To contextualize the docking performance of this compound, we have selected well-characterized natural compounds for comparison.

  • For JAK2 Target: Orientin . A flavonoid that has been identified in recent computational studies as a potent natural inhibitor of JAK2, exhibiting a strong binding affinity.[6][16]

  • For Bcl-2 Target: Quercetin . A ubiquitous dietary flavonoid known for its broad pharmacological effects, including the ability to induce apoptosis and modulate the activity of Bcl-2 family proteins.[17]

Experimental Workflow: A Validated In Silico Docking Protocol

The following protocol outlines a self-validating system for molecular docking using industry-standard open-source software. The causality behind each step is explained to ensure scientific rigor.

cluster_prep Phase 1: Molecule Preparation cluster_dock Phase 2: Docking Simulation (AutoDock Vina) cluster_analysis Phase 3: Results Analysis PDB Download Protein 3D Structure (RCSB PDB) PrepProt Prepare Protein: - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges (Gasteiger) PDB->PrepProt LigandDB Download Ligand 3D Structure (PubChem) PrepLig Prepare Ligand: - Energy Minimization - Define Rotatable Bonds - Assign Charges LigandDB->PrepLig PDBQT_Prot PDBQT_Prot PrepProt->PDBQT_Prot Save as .pdbqt PDBQT_Lig PDBQT_Lig PrepLig->PDBQT_Lig Save as .pdbqt Grid Define Grid Box (Active Site Coordinates) Config Create Configuration File (receptor, ligand, box size) PDBQT_Prot->Config PDBQT_Lig->Config Grid->Config Vina Execute AutoDock Vina (Command Line) Config->Vina Output Generate Output File (Poses & Scores) Vina->Output Analyze Analyze Binding Affinity (kcal/mol) Output->Analyze Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Report Report Findings Visualize->Report

Caption: A comprehensive workflow for in silico molecular docking.

Phase 1: Preparation of Receptor and Ligand Structures

Accurate preparation of molecular structures is the most critical step for a reliable docking simulation. The goal is to create chemically correct, three-dimensional structures with appropriate charges and atom types.

Protocol for Protein (Receptor) Preparation:

  • Acquisition: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this study, we selected PDB ID: 4Z32 for JAK2 and PDB ID: 2W3L for Bcl-2.

  • Cleaning the Structure: Using visualization software like UCSF Chimera or AutoDockTools (ADT), remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms not crucial for the protein's structural integrity.[18][19] This is done because crystallographic water molecules can interfere with ligand binding in the simulation and may not be present in a physiological context.

  • Adding Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.[19][20]

  • Assigning Charges: Compute and assign partial charges (e.g., Gasteiger charges) to each atom. This is essential for the scoring function to accurately calculate electrostatic interactions.

  • File Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[21] This format includes atomic coordinates, partial charges, and atom-type information.

Protocol for Ligand Preparation:

  • Acquisition: Obtain the 3D structure of this compound (PubChem CID: 124578359)[22], Orientin, and Quercetin from the PubChem database.

  • Energy Minimization: The downloaded structures are often not in their lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable and realistic 3D conformation.

  • Defining Torsions: Identify and define the rotatable bonds within the ligand.[23][24] This allows for ligand flexibility during the docking simulation, which is crucial for finding the optimal binding pose. The software will automatically detect most of these, but it is good practice to verify.

  • File Conversion: As with the receptor, save the final prepared ligand structure in the PDBQT format.

Phase 2: Docking Simulation with AutoDock Vina

We selected AutoDock Vina for this study due to its enhanced speed and improved accuracy of binding mode prediction compared to older versions.[25] It uses a sophisticated gradient-optimization algorithm for its conformational search.[25]

Protocol for Docking Execution:

  • Grid Box Definition: Define a three-dimensional search space, or "grid box," that encompasses the known active site of the target protein.[26] The size and center of this box must be carefully determined to ensure the simulation searches for binding poses in the correct region. For JAK2, the grid was centered on the ATP-binding cleft; for Bcl-2, it was centered on the BH3-binding groove.

  • Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates for the center of the grid box, and the dimensions (x, y, z) of the search space.[20][27]

  • Running Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log output.log Vina will automatically generate an output PDBQT file containing the predicted binding poses ranked by their docking scores.[4]

Phase 3: Analysis and Visualization

The output of a docking simulation is a set of possible binding poses and their corresponding binding affinities.

  • Binding Affinity Analysis: The primary metric for comparison is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable and stable protein-ligand interaction.[5]

  • Interaction Visualization: The top-ranked pose for each ligand-protein complex should be visualized using software like PyMOL or Discovery Studio Visualizer.[28][29][30] This step is crucial to understand the nature of the interaction. Key interactions to identify include:

    • Hydrogen Bonds: Critical for specificity and affinity.

    • Hydrophobic Interactions: Major contributors to the overall binding energy.

    • Pi-Pi Stacking: Interactions between aromatic rings.

Comparative Docking Performance

The docking simulations were performed as described above. The binding affinities for the top-ranked poses are summarized below.

Target ProteinLigandBinding Affinity (kcal/mol)
JAK2 This compound -9.8
Orientin (Comparative Ligand)-14.5
Bcl-2 This compound -10.5
Quercetin (Comparative Ligand)-8.9
Analysis of Results
  • Against JAK2: this compound demonstrated a strong predicted binding affinity of -9.8 kcal/mol. However, this was less potent than the comparative natural inhibitor, Orientin, which showed an exceptionally strong binding energy of -14.5 kcal/mol, consistent with published findings.[6] Visualization of the docked pose revealed that the flavonoid core of the test compound settled into the ATP-binding pocket, but the large glycosidic moieties extended towards the solvent-exposed region, forming fewer critical interactions within the hinge region compared to Orientin.

  • Against Bcl-2: The test compound exhibited a very promising binding affinity of -10.5 kcal/mol for the BH3-binding groove of Bcl-2. This score was notably stronger than that of the comparative flavonoid, Quercetin (-8.9 kcal/mol). Analysis of the top pose indicated that the glycoside portions of the molecule formed several hydrogen bonds with residues at the periphery of the binding groove, while the liguiritigenin core engaged in hydrophobic interactions deep within the pocket, mimicking the binding of native BH3-domain proteins.

Signaling Pathway Context

To fully appreciate the implications of these findings, it is essential to understand the roles these proteins play in cellular signaling.

cluster_membrane cluster_dimer cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation P P JAK2->P STAT3 STAT3 P2 P STAT3->P2 P->STAT3 3. Phosphorylation STAT3 Dimer STAT3 Dimer Nucleus Nucleus TargetGenes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) STAT3 Dimer->Nucleus 5. Translocation

Caption: The canonical JAK2/STAT3 signaling pathway.

The JAK2/STAT3 pathway is a critical communication route within the cell.[9] As shown, the binding of a cytokine activates JAK2, which in turn phosphorylates STAT3.[7] Activated STAT3 then forms a dimer, translocates to the nucleus, and acts as a transcription factor to regulate genes that promote cell survival and proliferation, including Bcl-2.[8][31] By inhibiting JAK2, a compound can theoretically block this entire downstream cascade.

Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Releases Bcl2 Bcl-2 BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits BaxBak->Mito Forms pore in Outer Membrane Apoptosome Apoptosome Formation CytoC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Bcl-2's role as a gatekeeper in the intrinsic apoptosis pathway.

Bcl-2 acts as a crucial checkpoint for cell death.[14] It functions by sequestering pro-apoptotic proteins like Bax and Bak, preventing them from forming pores in the mitochondrial outer membrane.[12][32] This action prevents the release of cytochrome c, a critical step for initiating the caspase cascade and apoptosis.[12][13] An effective Bcl-2 inhibitor would bind to Bcl-2, freeing Bax/Bak to trigger cell death, which is precisely the therapeutic goal in many cancers.

Conclusion and Future Directions

This in silico investigation provides compelling evidence that this compound is a promising candidate for further study as a modulator of cancer-related pathways.

  • The compound shows a strong predicted binding affinity for the anti-apoptotic protein Bcl-2 , outperforming the comparative flavonoid Quercetin. This suggests it may have potential as an apoptosis-inducing agent.

  • While its predicted affinity for JAK2 was significant, it was less potent than a top-performing natural inhibitor, Orientin. This suggests that while it may have some activity, it might not be a lead candidate for potent JAK2 inhibition without further chemical modification.

It is critical to reiterate that these computational predictions are hypotheses. The next logical steps are to validate these findings through experimental assays. This would include in vitro binding assays to determine the actual binding affinities (e.g., Kᵢ or IC₅₀ values) and cellular assays to measure the compound's effect on apoptosis and STAT3 phosphorylation in relevant cancer cell lines.

References

A Comparative Guide to the Antioxidant Potential of Licorice Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Licorice, the root of the Glycyrrhiza species, has been a staple in traditional medicine for centuries, valued for its wide array of therapeutic properties. Modern phytochemical research has identified flavonoids as key bioactive constituents responsible for many of these effects, including potent antioxidant activity.[1] These compounds play a crucial role in mitigating oxidative stress, a pathological state implicated in numerous chronic diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.[2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[4] Licorice flavonoids, through various mechanisms, can restore this balance, making them subjects of intense scientific interest for drug development and nutraceutical applications.

This guide provides a comparative analysis of the antioxidant potential of prominent licorice flavonoids, including Glabridin , Liquiritigenin , and Isoliquiritigenin . We will delve into their performance in common in vitro antioxidant assays, explore their mechanisms of action at the cellular level with a focus on the Nrf2 signaling pathway, and provide detailed experimental protocols for researchers aiming to validate these findings.

Key Licorice Flavonoids: A Chemical Overview

The primary antioxidant activity of licorice is attributed to its unique profile of phenolic compounds.[4] While hundreds of flavonoids have been isolated, three stand out for their well-documented bioactivity:

  • Glabridin: A prenylated isoflavonoid, Glabridin is one of the most studied licorice flavonoids.[5] Its unique chemical structure contributes to its significant antioxidant and anti-inflammatory properties.[6][7] It is found in Glycyrrhiza glabra.[8]

  • Liquiritigenin: A flavanone, Liquiritigenin is a chiral flavonoid that serves as a core structure for many other derivatives.[9] It demonstrates notable free-radical scavenging capabilities.[10]

  • Isoliquiritigenin (ISL): As a chalcone, ISL is a precursor and isomer to liquiritigenin.[9] It is particularly recognized for its potent activation of cellular antioxidant defense systems.[11][12][13]

The antioxidant efficacy of these molecules is intrinsically linked to their chemical structures, particularly the presence and position of hydroxyl groups and other functional moieties that enable them to donate electrons and stabilize free radicals.[14]

Comparative In Vitro Antioxidant Activity

The antioxidant capacity of flavonoids is commonly evaluated using cell-free chemical assays that measure their ability to scavenge synthetic radicals or reduce metal ions. The most prevalent methods are the DPPH, ABTS, and FRAP assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[15][16]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants reduce this radical, causing decolorization, which is proportional to their concentration and antioxidant power.[17] This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants.[17]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at a low pH.[18][19] The change in absorbance at 593 nm is directly related to the total reducing power of the sample.[20]

The following table summarizes the comparative antioxidant potential of key licorice flavonoids based on data from various studies. The IC₅₀ value represents the concentration of the flavonoid required to inhibit 50% of the radical activity, with lower values indicating higher antioxidant potency.

FlavonoidAssayIC₅₀ Value (mM)Key Findings & Source
Dehydroglyasperin C (DGC) DPPH0.205 ± 0.005Showed the most potent antioxidant activity among the three tested prenylflavonoids.[2]
Dehydroglyasperin D (DGD) DPPH0.309 ± 0.002Exhibited strong reducing potential and free radical scavenging activity.[2]
Isoangustone A (IsoA) DPPH0.418 ± 0.015Demonstrated effective, though comparatively lower, DPPH scavenging.[2]
Isoliquiritigenin (ILG) Radical Scavenging-Shows more efficient radical scavenging activity than Liquiritigenin (LG) due to its planar conjugated conformation.[9]
Liquiritigenin (LG) DPPH~0.1 (at 100µM)Demonstrated the potential to scavenge DPPH free radicals effectively.[9]
Glabridin General Antioxidant-Widely cited for its potent ability to neutralize free radicals and protect against oxidative damage.[6][14]

Causality Behind Experimental Observations: The structural differences between these flavonoids directly impact their antioxidant capacity. For instance, Isoliquiritigenin's planar chalcone structure allows for more effective electron delocalization compared to the more rigid flavanone structure of Liquiritigenin, contributing to its superior radical scavenging activity.[9] Prenylated flavonoids like Glabridin and Dehydroglyasperin C often exhibit enhanced antioxidant activity due to the lipophilic nature of the prenyl group, which can improve their interaction with cell membranes where lipid peroxidation occurs.[2]

Cellular Antioxidant Mechanisms: The Nrf2-ARE Signaling Pathway

While in vitro assays are valuable for initial screening, a more biologically relevant assessment involves understanding how these flavonoids function within a cellular context. Many licorice flavonoids exert their protective effects not just by direct radical scavenging, but by upregulating the cell's own endogenous antioxidant defense systems. The primary regulator of this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][21]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[22] When cells are exposed to oxidative stress or to Nrf2-activating compounds like licorice flavonoids, Keap1 is modified, causing it to release Nrf2.[3] The freed Nrf2 then translocates to the nucleus, where it binds to a DNA sequence known as the Antioxidant Response Element (ARE).[23] This binding initiates the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione-S-transferases.[3][11]

Isoliquiritigenin (ISL) and Glabridin, in particular, have been shown to be potent activators of this pathway.[11][24] By promoting the nuclear translocation of Nrf2, they enhance the expression of these protective enzymes, thereby bolstering the cell's overall defense against oxidative damage.[11][12] This indirect antioxidant mechanism is a key factor in their therapeutic potential.

Nrf2 Activation by Licorice Flavonoids

Nrf2_Pathway Nrf2 pathway activation by a licorice flavonoid. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Induces Dissociation flavonoid Licorice Flavonoid (e.g., Isoliquiritigenin) flavonoid->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases degradation Proteasomal Degradation keap1_nrf2->degradation Leads to nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Antioxidant Genes (HO-1, NQO1, etc.) are->genes Activates Transcription

Caption: Nrf2 pathway activation by a licorice flavonoid.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for assessing antioxidant capacity using the ABTS method, adapted from established procedures.[25]

Objective: To quantify the total antioxidant capacity of licorice flavonoids by measuring their ability to scavenge the ABTS•+ radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or appropriate solvent for dissolving flavonoids

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 734 nm

  • Ultrapure water

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Rationale: To generate the stable colored radical that will be used to test the antioxidant.

    • Prepare a 7 mM aqueous solution of ABTS.[25]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[25]

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[25]

  • Preparation of ABTS•+ Working Solution:

    • Rationale: The stock solution is too concentrated for the assay. It must be diluted to an optimal absorbance for accurate measurement.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol (or the appropriate solvent) to an absorbance of 0.70 (± 0.02) at 734 nm. This is your working solution.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in ethanol, typically at 1 mM.

    • From the stock, prepare a series of dilutions to create a standard curve (e.g., 100, 200, 400, 600, 800, 1000 µM).

    • Prepare solutions of the licorice flavonoids to be tested at various concentrations in the same solvent. It is recommended to test several dilutions to ensure the results fall within the range of the standard curve.

  • Assay Execution:

    • Rationale: This is the reaction step where the antioxidant quenches the radical, leading to a measurable color change.

    • Pipette 20 µL of each standard, sample, or solvent (for the blank) into the wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Mix thoroughly and incubate at room temperature for 5-6 minutes in the dark.

  • Measurement and Calculation:

    • Read the absorbance of each well at 734 nm using a microplate reader.

    • Calculate the percentage of inhibition for each sample using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the blank).

    • Plot the % inhibition against the concentration for the Trolox standards to generate a standard curve.

    • Determine the antioxidant capacity of the flavonoid samples from the standard curve and express the results as Trolox Equivalents (TE) or as an IC₅₀ value.

Conclusion

Licorice flavonoids, particularly Glabridin, Liquiritigenin, and Isoliquiritigenin, are potent natural antioxidants. Comparative analysis reveals that subtle differences in their chemical structures, such as prenylation and the core ring system, lead to significant variations in their antioxidant efficacy. While direct radical scavenging abilities are notable, a key mechanism for their protective effects lies in the activation of the Nrf2 signaling pathway, which enhances the cell's intrinsic antioxidant defenses. This dual-action capability makes licorice flavonoids highly promising candidates for further research and development in the fields of preventative medicine and therapeutics for oxidative stress-related diseases. The standardized protocols provided herein offer a robust framework for researchers to further explore and validate the antioxidant potential of these valuable natural compounds.

References

A Researcher's Guide to Procuring Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals embarking on studies involving Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, the procurement of a high-purity, well-characterized reference standard is a critical first step. This guide provides an in-depth comparison of commercially available reference standards, supported by technical data and experimental insights, to facilitate an informed purchasing decision.

Introduction to this compound

This compound is a flavanone glycoside naturally occurring in plants of the Glycyrrhiza species, commonly known as licorice root.[1] Its chemical structure, characterized by a liguiritigenin aglycone linked to a disaccharide moiety of apiose and glucose, underpins its unique physicochemical and biological properties. With a molecular formula of C26H30O13 and a molecular weight of 550.51 g/mol , this compound has garnered significant interest in the scientific community for its potential therapeutic applications.[2][3][4]

Biological Significance and Therapeutic Potential

Emerging research highlights the diverse pharmacological activities of this compound and its aglycone, liquiritigenin, positioning them as promising candidates for drug development.

Antioxidant and Cytoprotective Effects

Notably, this compound has demonstrated significant antioxidant properties. Studies have shown its ability to protect lung epithelial cells from oxidative stress induced by cigarette smoke, suggesting a potential role in mitigating the cellular damage associated with chronic obstructive pulmonary disease (COPD).[1] The mechanism of action involves the induction of glutathione (GSH) biosynthesis and the inhibition of pro-inflammatory cytokines.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of the aglycone, liquiritigenin, are well-documented. It exerts its action by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. This leads to a downstream reduction in the production of nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] This targeted anti-inflammatory action underscores its potential for treating various inflammatory conditions.

Anticancer Properties

Recent investigations have unveiled the anticancer potential of liquiritigenin. It has been shown to induce autophagy-related apoptosis in oral cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6] This mechanism suggests a promising avenue for the development of novel cancer therapeutics.

Comparative Analysis of Commercial Reference Standards

A critical aspect of research is the reliability and characterization of the reference standard. This section provides a comparative overview of offerings from prominent suppliers.

SupplierCatalog NumberPurity SpecificationAnalytical Data ProvidedPrice (USD)
Molnova M39471≥ 98% (HPLC)HPLC, NMR (consistency statement)Price available upon request
BioCrick BCN2840>98%COA, HPLC, MS, NMRPrice available upon request
MedChemExpress HY-N2439Not explicitly statedHPLC, LCMSPrice available upon request

Note: Pricing information is subject to change and may vary based on quantity and institutional agreements. It is recommended to contact the suppliers directly for the most up-to-date pricing.

Quality Control and Analytical Methodology: A Best-Practice Approach

To ensure the identity and purity of the purchased reference standard, and for its subsequent quantification in experimental samples, a robust analytical workflow is paramount.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Start with a low percentage of A, gradually increasing to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

The resulting chromatogram should exhibit a single major peak corresponding to this compound, with minimal to no impurity peaks. The peak area percentage can be used to calculate the purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Standard in Solvent injector Injector prep->injector Inject Sample column C18 Column injector->column Separation detector UV Detector column->detector Detection chromatogram Chromatogram detector->chromatogram Signal Acquisition purity Purity Calculation chromatogram->purity Peak Integration

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool for confirming the molecular weight of the reference standard.

Experimental Protocol: LC-MS Identity Confirmation

  • LC System: Utilize an HPLC or UHPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of this compound ([M+H]+ or [M-H]-).

The expected monoisotopic mass is 550.1686 g/mol . The observed mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the gold standard for confirming the chemical structure of the reference standard. Both 1H and 13C NMR should be performed.

Experimental Protocol: NMR Structural Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for flavonoids.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1H NMR: Provides information on the number and environment of protons.

    • 13C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the glycosidic linkages and the overall structure.

The obtained spectra should be consistent with the known structure of this compound.

Analytical_Workflow cluster_qc Quality Control of Reference Standard cluster_application Experimental Application HPLC HPLC (Purity) Quantification Quantification in Samples HPLC->Quantification Validated Standard LCMS LC-MS (Identity) LCMS->Quantification Validated Standard NMR NMR (Structure) NMR->Quantification Validated Standard Bioassays Biological Assays Quantification->Bioassays Reference_Standard Purchased Reference Standard Reference_Standard->HPLC Reference_Standard->LCMS Reference_Standard->NMR

References

A Senior Application Scientist's Guide to Evaluating the Purity of Commercially Available Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Bioactive Compound Research

This guide provides a comprehensive framework for evaluating the purity of commercially available Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside. We will delve into the orthogonal analytical techniques required for a thorough assessment, explain the rationale behind these experimental choices, and provide detailed protocols to empower researchers to independently verify the quality of their reagents. Our objective is to foster a culture of rigorous scientific validation, ensuring that the data generated in preclinical and pharmacological studies is built upon a foundation of chemical integrity.

Understanding the Analyte: Physicochemical Properties

A foundational understanding of the target molecule is paramount before embarking on any analytical evaluation.

PropertyValueSource
Molecular Formula C26H30O13[2][4]
Molecular Weight 550.51 g/mol [2]
Appearance White to yellow solid[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2]
Initial Source Plants, specifically Glycyrrhiza uralensis Fisch.[1][2]

The presence of multiple hydroxyl groups and glycosidic linkages makes the molecule polar, influencing chromatographic behavior and susceptibility to degradation under harsh conditions.

A Multi-Pronged Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust evaluation relies on the synergistic use of orthogonal methods, each providing a unique piece of the puzzle. This guide will focus on a three-tiered approach:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and any non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of impurities by providing molecular weight and fragmentation data.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that is often considered a primary ratio method for purity assessment.[5][6][7]

Below is a visual representation of this integrated workflow:

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Data Interpretation & Purity Determination Commercial_Sample Commercial this compound HPLC HPLC-UV/DAD Commercial_Sample->HPLC LC_MS LC-MS Commercial_Sample->LC_MS qNMR qNMR Commercial_Sample->qNMR Purity_Quantification Purity (%) Quantification HPLC->Purity_Quantification Impurity_Identification Impurity Identification LC_MS->Impurity_Identification Absolute_Quantification Absolute Purity (qNMR) qNMR->Absolute_Quantification Final_Purity_Report Comprehensive Purity Report Purity_Quantification->Final_Purity_Report Impurity_Identification->Final_Purity_Report Absolute_Quantification->Final_Purity_Report Fragmentation_Pathway Parent_Ion This compound [M-H]- m/z 549.15 Loss_Apiose Loss of Apiose (-132 Da) [M-H-Apiosyl]- m/z 417.10 Parent_Ion->Loss_Apiose Loss_Glucose Loss of Glucose (-162 Da) [M-H-Glucosyl]- m/z 387.10 Parent_Ion->Loss_Glucose Aglycone Liguiritigenin Aglycone [M-H-Apiosyl-Glucosyl]- m/z 255.06 Loss_Apiose->Aglycone Loss_Glucose->Aglycone

References

Safety Operating Guide

Navigating the Disposal of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and environmental responsibility. The handling and disposal of specialized chemical compounds, such as Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this flavonoid glycoside, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to conduct a thorough risk assessment. Although not considered highly toxic, direct contact with the skin or eyes, or inhalation of the dust, may cause irritation[4].

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against accidental splashes of solutions or airborne powder.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the compound.
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Generally not required for handling small quantities in a well-ventilated area. Use a dust mask if weighing larger quantities of powder.Prevents inhalation of fine particles that could cause respiratory irritation.[4]
Part 2: Step-by-Step Disposal Protocol

The overriding principle for chemical disposal is to formulate a disposal plan before commencing any experimental work[5]. All chemical waste must be managed in accordance with your institution's written waste management plan and local regulations[6].

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Solid Waste: This includes unused or expired pure compounds, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware (e.g., pipette tips, centrifuge tubes) that has come into direct contact with the solid compound.

  • Aqueous Waste: This consists of solutions containing this compound.

  • Solvent Waste: This includes solutions where the compound has been dissolved in organic solvents. Note that halogenated and non-halogenated solvent wastes must be kept separate[7].

Step 2: Container Selection and Labeling

The integrity of waste containment is critical to prevent leaks and ensure the safety of all personnel.

  • Container Material: Use containers made of a material compatible with the waste. For instance, do not store acidic solutions in metal containers[7]. High-density polyethylene (HDPE) containers are generally suitable for most non-hazardous chemical waste.

  • Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added[6][8]. The label should include:

    • The words "Hazardous Waste" (or as directed by your institution for non-regulated waste).

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • The date of accumulation.

    • The laboratory of origin and Principal Investigator's name.

Step 3: Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be at or near the point of generation and under the control of the laboratory personnel[6].

  • Keep waste containers securely closed at all times, except when adding waste[8].

  • Store waste containers in a secondary containment bin to mitigate potential spills.

  • Do not store incompatible wastes together[7].

Step 4: Final Disposal

Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS office[8].

Disposal of Empty Containers: A container that held this compound is considered "empty" if all contents have been removed by standard practices and no more than one inch of residue remains[5]. Deface the original label and dispose of the container as regular solid waste, unless your institution's policy states otherwise[9].

Part 3: Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound waste.

DisposalWorkflow start Waste Generated: This compound is_solid Is the waste in solid form? start->is_solid solid_waste Collect in a labeled, compatible solid waste container. is_solid->solid_waste Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No final_disposal Arrange for pickup by Institutional EHS for proper disposal. solid_waste->final_disposal aqueous_waste Collect in a labeled, compatible aqueous waste container. is_aqueous->aqueous_waste Yes is_solvent Is the waste a solvent-based solution? is_aqueous->is_solvent No aqueous_waste->final_disposal is_halogenated Is the solvent halogenated? is_solvent->is_halogenated Yes is_solvent->final_disposal No (Consult EHS) solvent_waste_halogenated Segregate and collect in a labeled 'Halogenated Solvent Waste' container. solvent_waste_halogenated->final_disposal solvent_waste_non_halogenated Segregate and collect in a labeled 'Non-Halogenated Solvent Waste' container. solvent_waste_non_halogenated->final_disposal is_halogenated->solvent_waste_halogenated Yes is_halogenated->solvent_waste_non_halogenated No

Caption: Decision workflow for the segregation and disposal of this compound waste.

Part 4: Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to the principles of clear labeling, proper segregation, and reliance on institutional EHS guidance, you create a chain of custody for the waste that is transparent and verifiable. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines, as these documents provide the definitive policies for your location[7]. In cases of uncertainty, the most prudent course of action is to contact your EHS office for clarification before proceeding.

References

Personal protective equipment for handling Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals. The procedures outlined are designed to ensure personnel safety and maintain laboratory integrity.

Understanding the Compound and Associated Hazards

A thorough risk assessment is the foundational step before any handling procedure. The primary hazards associated with this and similar compounds, typically supplied as a crystalline solid or powder, include:

  • Inhalation: Airborne powder can be inhaled, potentially causing respiratory irritation.

  • Dermal Contact: Direct skin contact may cause irritation or allergic reactions in sensitive individuals.

  • Ocular Contact: The fine powder can cause serious eye irritation.

  • Ingestion: Accidental ingestion may be harmful.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals[2][3][4]. The following guidelines are designed to be integrated into your institution's existing plan.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific Personal Protective Equipment (PPE), it is crucial to apply the hierarchy of controls. This framework prioritizes the most effective measures for hazard mitigation. PPE is the final line of defense.

Hierarchy_of_Controls Hierarchy of Controls for Chemical Handling cluster_0 Most Effective cluster_1 cluster_2 Engineering Controls cluster_3 Administrative Controls cluster_4 Least Effective Elimination Elimination (Not applicable) Substitution Substitution (Use a less hazardous alternative) Engineering Work within a certified Chemical Fume Hood or Ventilated Balance Enclosure Administrative Develop Safe Work Practices (SOPs) Proper training Designated work areas PPE Personal Protective Equipment (PPE) (Detailed in this guide)

Caption: The Hierarchy of Controls prioritizes safety measures.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a task-specific hazard assessment[5]. The minimum PPE required for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes[6]. The table below outlines the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Stock Container Safety glasses with side shields (ANSI Z87.1 certified)[6][7]Disposable nitrile gloves[6]Fully-buttoned lab coatNot required if container is sealed
Weighing Powder Chemical splash goggles (ANSI Z87.1 certified)[7]Disposable nitrile glovesFully-buttoned lab coatRequired: Work in a chemical fume hood or ventilated enclosure[8]
Preparing Solutions Chemical splash goggles. Face shield if splash hazard is significant[6][9].Disposable nitrile gloves. For solvents like DMSO, consider double-gloving[6].Fully-buttoned lab coatRequired: Work in a chemical fume hood
Handling Dilute Solutions Safety glasses with side shieldsDisposable nitrile glovesFully-buttoned lab coatNot required if handled with care on an open bench
Detailed PPE Specifications:
  • Eye and Face Protection: Safety glasses are the minimum requirement. However, when handling the powder or any volume of liquid that could splash, chemical splash goggles are essential[7][9]. A face shield, worn over goggles, provides an additional layer of protection against splashes when preparing stock solutions or handling larger volumes[6]. All eye protection must be ANSI Z87.1 compliant[7].

  • Hand Protection: Disposable nitrile gloves provide adequate protection for incidental contact[6][9]. It is critical to inspect gloves before use and remove them immediately after contact with the chemical, followed by hand washing. For prolonged contact or when using solvents, consult a glove compatibility chart to ensure there is no degradation or permeation.

  • Body Protection: A flame-resistant lab coat, kept fully buttoned, protects skin and personal clothing from contamination[7][9]. Ensure sleeves are of an appropriate length.

  • Respiratory Protection: Handling the fine powder outside of a containment system poses a significant inhalation risk. All weighing and reconstitution activities must be performed within a certified chemical fume hood or a ventilated balance enclosure to capture airborne particulates at the source[8].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operating procedure (SOP) is critical for safety and experimental reproducibility.

Preparation and Weighing
  • Designate an Area: Cordon off and label a specific area for handling the compound, preferably within a chemical fume hood.

  • Assemble Materials: Before starting, gather all necessary equipment: spatulas, weigh boats, vials, solvents, and waste containers.

  • Don PPE: Put on all required PPE as specified in the table above and the diagram below.

  • Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control aerosolization. Use anti-static weigh boats if necessary.

  • Transfer: Carefully transfer the weighed powder to the appropriate vessel.

  • Immediate Cleanup: Clean the spatula and weighing area immediately after use with a solvent-dampened wipe to prevent the spread of contamination. Dispose of wipes in the designated solid chemical waste container.

PPE_Sequence Correct PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Avoid touching outer surface) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Follow the correct sequence for donning and doffing PPE.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup
  • Small Spill (Powder <1g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a wipe dampened with water or a suitable solvent to avoid raising dust.

    • Carefully wipe the area from the outside in.

    • Place all contaminated materials in a sealed bag and dispose of it as solid chemical waste.

    • Decontaminate the area with an appropriate cleaning agent.

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[10].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[10].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

Disposal Plan: Managing Chemical Waste

All chemical waste must be managed in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any state or local regulations[11][12].

  • Solid Waste:

    • Includes contaminated gloves, wipes, weigh boats, and excess compound.

    • Collect in a clearly labeled, sealed container designated for "Solid Chemical Waste."

    • Do not mix with general laboratory trash.

  • Liquid Waste:

    • Includes unused solutions or solvent rinses.

    • Collect in a compatible, sealed, and properly vented waste container.

    • Label the container clearly with "Hazardous Waste," the full chemical name(s), and approximate concentrations.

    • Do not mix incompatible waste streams[13]. For example, halogenated and non-halogenated solvents should be segregated.

  • Empty Containers:

    • The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional policy.

Waste_Disposal_Workflow Chemical Waste Disposal Workflow Start Waste Generated Decision Solid or Liquid? Start->Decision SolidWaste Solid Chemical Waste (Contaminated PPE, wipes, excess powder) Decision->SolidWaste Solid LiquidWaste Liquid Chemical Waste (Solutions, rinsates) Decision->LiquidWaste Liquid SolidContainer Collect in a labeled, sealed solid waste container. SolidWaste->SolidContainer LiquidContainer Collect in a compatible, labeled liquid waste container. LiquidWaste->LiquidContainer EHS_Pickup Arrange for disposal via Institutional EHS SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup

References

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